Azido-PEG8-C-Boc
Description
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Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N3O10/c1-22(2,3)35-21(26)20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29-9-8-28-7-6-27-5-4-24-25-23/h4-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQFKXMGGQWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Potential of Azido-PEG8-C-Boc: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Overview of Azido-PEG8-C-Boc for Advanced Drug Development
This technical guide provides an in-depth analysis of the properties and applications of this compound, a heterobifunctional linker critical in the field of targeted protein degradation and bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, detailed experimental protocols, and the strategic utility of this versatile molecule.
This compound is a polyethylene glycol (PEG)-based linker molecule featuring two distinct reactive moieties: an azide group and a Boc-protected amine. This unique structure allows for sequential and controlled conjugation to different molecules of interest, making it an invaluable tool in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).[1] The PEG8 spacer enhances solubility and provides optimal spatial orientation between conjugated entities.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers. These values are essential for accurate experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₃N₃O₁₀ | [2] |
| Molecular Weight | 509.59 g/mol | [2][3] |
| CAS Number | 1984776-39-7 | [3] |
| Appearance | Varies (typically a solid or oil) | General Knowledge |
| Purity | ≥95% (typical) | |
| Storage | -20°C |
Strategic Applications in PROTAC Synthesis
This compound is prominently used as a linker in the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this compound facilitates a straightforward synthetic approach to these complex molecules.
The azide group provides a reactive handle for "click chemistry," a set of rapid, selective, and high-yield reactions. Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a corresponding alkyne or strained cyclooctyne functionality. The Boc-protected amine on the other end of the linker allows for standard amide bond formation with a second molecule after the deprotection of the Boc group under acidic conditions.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key reactions involving this compound. It is important to note that these are generalized protocols and may require optimization for specific substrates and applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide moiety of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, t-butanol/water mixture)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-containing molecule and a molar equivalent of this compound in the chosen solvent.
-
Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and the ligand (TBTA or THPTA).
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be purified using standard chromatographic techniques.
Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which can then be used for subsequent conjugation, typically through amide bond formation.
Materials:
-
Boc-protected compound (e.g., the product from the click chemistry reaction)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.
-
For isolation of the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
References
Azido-PEG8-C-Boc in PROTACs: A Technical Guide to a Versatile Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of the PROTAC's ability to form a stable and productive ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[1][]
Among the vast array of available linkers, those incorporating polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length. This guide provides an in-depth technical overview of Azido-PEG8-C-Boc, a specific and highly functionalized PEG-based linker, detailing its chemical components, role in PROTAC synthesis, and methods for evaluating the resulting degraders.
Core Concepts: Molecular Dissection of this compound
This compound is a trifunctional chemical tool designed for the modular and efficient synthesis of PROTACs. Its name delineates its three key chemical moieties, each serving a distinct purpose in the assembly of the final molecule.
-
Azido (N₃) Group: This functional group serves as a "click chemistry" handle. It readily and specifically participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the highly efficient and chemoselective conjugation of the linker to a binding element (either for the POI or E3 ligase) that has been pre-functionalized with an alkyne group, forming a stable triazole ring.
-
Polyethylene Glycol (PEG8) Chain: This central component is an eight-unit PEG spacer. PEG linkers are the most common motifs in PROTAC design, used in over half of reported molecules. The PEG8 chain imparts several beneficial properties:
-
Hydrophilicity: It increases the water solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.
-
Flexibility and Length: The length of the linker is crucial for optimizing the spatial orientation of the target protein and E3 ligase to form a productive ternary complex. The 8-unit length of this linker provides a significant and flexible span, which must be empirically tested for each specific target and E3 ligase pair.
-
-
Boc-Protected Carbon (C-Boc): This terminus features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The Boc group is a standard acid-labile protecting group in organic synthesis. It masks the reactive amine to prevent unwanted side reactions during the "click" conjugation step. Following the attachment of the first ligand via the azide group, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a primary amine. This newly exposed amine is then ready for coupling, typically via an amide bond, to the second ligand, completing the PROTAC synthesis.
Application in PROTAC Synthesis
The structure of this compound lends itself to a modular and convergent synthetic strategy, allowing for the rapid assembly of PROTAC libraries. A typical workflow involves a two-stage coupling process: click chemistry followed by amide bond formation.
This protocol provides a general methodology for synthesizing a PROTAC using this compound, an alkyne-functionalized POI ligand, and a carboxylic acid-functionalized E3 ligase ligand.
1. Stage 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture such as DMF/water or t-BuOH/water.
-
Add sodium ascorbate (0.3 eq) to the solution.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Ligand 1-Linker-NHBoc) by flash column chromatography to yield the pure product.
2. Stage 2: Boc Deprotection
-
Dissolve the purified intermediate from Stage 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-30% v/v) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the removal of the Boc group by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Ligand 1-Linker-NH₃⁺TFA⁻) is often used directly in the next step.
3. Stage 3: Amide Coupling
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) in DMF.
-
Add a peptide coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Add a solution of the amine salt from Stage 2 (1.0 eq) in DMF to the activated E3 ligand mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC to yield the high-purity product for biological evaluation.
Biological Function and Evaluation
The synthesized PROTAC functions by inducing proximity between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. The PEG8 linker is critical in spanning the distance between the two proteins and facilitating the formation of a stable ternary complex.
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment and to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range might be 1 nM to 10 µM.
-
Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. Separately, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.
-
Quantitative Data Analysis
While specific degradation data for a PROTAC using the exact this compound linker is not publicly available without synthesizing a specific molecule, the literature provides extensive data on the impact of PEG linker length on PROTAC performance. The following table summarizes representative data for well-characterized PROTACs, illustrating how linker composition affects degradation potency and efficacy. This data highlights the empirical nature of linker optimization in PROTAC design.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| NC-1 | BTK | CRBN | PEG-based | Mino | 2.2 | 97 | |
| PROTAC 26 | BTK | CRBN | PEG-based | Namalwa | 6.2 | >99 | |
| Example PROTAC | BRD4 | VHL | Not Specified | HEK293 | 15 | 95 | |
| TBK1 Degrader | TBK1 | CRBN | PEG-based | MM.1S | 32 | 96 |
This data underscores that even with similar core structures, slight changes in linker length or composition can dramatically alter degradation efficiency, making modular linkers like this compound invaluable for rapidly creating and testing a matrix of PROTACs to find the optimal degrader.
References
The Pivotal Role of the PEG8 Spacer in Azido-PEG8-C-Boc Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the polyethylene glycol (PEG) spacer, specifically the eight-unit ethylene glycol chain (PEG8), in determining the solubility of the heterobifunctional linker, Azido-PEG8-C-Boc. This linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. Understanding the contribution of the PEG8 spacer to the physicochemical properties of this compound is paramount for the successful design and development of effective protein degraders.
The Challenge of PROTAC Solubility
PROTACs are large, complex molecules that operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] Structurally, a PROTAC consists of two active ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] Due to their high molecular weight and often hydrophobic nature, many PROTACs suffer from poor aqueous solubility, which can significantly hinder their development as viable drugs by limiting their bioavailability and cellular permeability.[2][3]
The PEG8 Spacer as a Solubility Enhancer
The incorporation of a PEG8 spacer into the linker structure of molecules like this compound is a strategic approach to mitigate these solubility issues.[4] Polyethylene glycol is a hydrophilic polymer composed of repeating ethylene oxide units. The presence of the PEG8 chain in this compound imparts several beneficial properties that enhance its solubility:
-
Hydrophilicity : The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, leading to increased aqueous solubility. This is a crucial feature for a linker used in PROTACs, which often connect two hydrophobic ligands.
-
Flexibility : The PEG chain is highly flexible, which can disrupt crystal lattice formation and prevent the aggregation of the molecule, further contributing to better solubility.
-
Increased Hydrodynamic Volume : The PEG spacer increases the overall size of the molecule in solution, which can help to shield the hydrophobic core of the PROTAC from the aqueous environment.
The choice of a PEG8 spacer often represents a balance between providing sufficient hydrophilicity to improve solubility and maintaining a suitable length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Impact of PEG Spacer Length on PROTAC Properties
The length of the PEG spacer is a critical parameter that can be modulated to optimize the overall properties of a PROTAC. The following table summarizes the general trends observed with varying PEG linker lengths.
| Linker Property | Short PEG Spacer (e.g., PEG2-4) | Medium PEG Spacer (e.g., PEG6-8) | Long PEG Spacer (e.g., PEG12+) |
| Aqueous Solubility | Moderate Improvement | Optimal Improvement | High Improvement |
| Cell Permeability | Generally Favorable | Often a "Sweet Spot" | May Decrease |
| Ternary Complex Formation | May be sterically hindered | Often Optimal | May be too flexible, leading to unproductive binding |
| Target Degradation Efficacy | Variable | Frequently Highest | Can be reduced |
This table presents representative data based on general trends reported in the literature and is intended for illustrative purposes.
Experimental Protocols
The evaluation of a PROTAC's efficacy, which is intrinsically linked to the properties endowed by its linker, involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Aqueous Solubility Assessment (Thermodynamic Solubility)
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound or PROTAC synthesized with this linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
2 mL microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mM).
-
Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a known volume of PBS in a microcentrifuge tube.
-
Ensure a solid precipitate is visible.
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.
Cell Permeability Assay (Caco-2)
This assay assesses the ability of a compound to cross a monolayer of human intestinal cells, providing an in vitro model for oral absorption.
Materials:
-
Caco-2 cells
-
Transwell plates (24-well)
-
Cell culture medium (e.g., DMEM with FBS)
-
Test compound (PROTAC)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to form a confluent and differentiated monolayer.
-
On the day of the experiment, wash the cell monolayers with transport buffer (e.g., HBSS).
-
Add the test compound (at a known concentration) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
-
At the end of the experiment, add lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm monolayer integrity.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Target Protein Degradation Assay (Western Blot)
This assay measures the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
References
The Heterobifunctional Nature of Azido-PEG8-C-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG8-C-Boc. It details its core properties, chemical reactivity, and its pivotal role in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource, offering detailed experimental protocols and structured data to facilitate its application in research and development.
Core Concepts: Understanding the Heterobifunctional Nature of this compound
This compound is a chemical entity characterized by two distinct functional groups at opposing ends of a polyethylene glycol (PEG) spacer. This "heterobifunctional" design is central to its utility, allowing for the sequential and controlled conjugation of two different molecules.
The molecule consists of three key components:
-
An Azide Group (-N₃): This functional group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.[3] It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a potentially cytotoxic copper catalyst.[1]
-
A Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[4] It is stable under a variety of conditions but can be readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a primary amine. This primary amine can then be used for subsequent conjugation reactions, typically forming amide bonds with carboxylic acids.
-
A Polyethylene Glycol (PEG) Spacer (-PEG8-): The eight-unit PEG linker imparts several advantageous properties. It enhances the aqueous solubility of the molecule and the resulting conjugates. The flexibility and length of the PEG chain also provide spatial separation between the two conjugated molecules, which can be critical for maintaining their biological activity, particularly in the context of PROTACs where it influences the formation of the ternary complex.
This unique combination of an azide, a protected amine, and a PEG spacer makes this compound a versatile tool for constructing complex molecular architectures.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₂₂H₄₃N₃O₁₀ | |
| Molecular Weight | 509.59 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | -20°C |
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are based on established procedures for similar PEGylated compounds and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide terminus of this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: a mixture of t-BuOH/H₂O or DMF
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule and this compound (1.0 eq) in the chosen solvent system.
-
Prepare a fresh aqueous solution of sodium ascorbate.
-
In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Degas the reaction mixture containing the azide and alkyne by bubbling with nitrogen or argon for 15-30 minutes.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected conjugate by flash column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected PEG conjugate (from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the Boc-protected PEG conjugate in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution, typically to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine TFA salt can often be used in the next step without further purification. If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships involving this compound.
Caption: A typical workflow for PROTAC synthesis using this compound.
Caption: The orthogonal reactivity of this compound's functional groups.
Conclusion
This compound stands out as a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and bioconjugation. Its well-defined structure, featuring orthogonally reactive azide and Boc-protected amine functionalities, coupled with the beneficial properties of the PEG8 spacer, enables the streamlined and modular synthesis of complex molecules like PROTACs. The detailed protocols and structured data provided in this guide are intended to empower scientists to effectively harness the potential of this compound in their research endeavors, ultimately contributing to the advancement of novel therapeutics.
References
An In-Depth Technical Guide to Azido-PEG8-C-Boc for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, precision, and efficiency are paramount. The ability to link biomolecules with other molecules, such as therapeutic agents or imaging probes, has paved the way for groundbreaking advancements in medicine and research. At the heart of these innovations are heterobifunctional linkers, sophisticated molecules designed to bridge different functionalities with precision and control. Among these, Azido-PEG8-C-Boc has emerged as a valuable tool, particularly for researchers venturing into the field of bioconjugation and targeted therapies like Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of this compound, its core properties, and its application in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this versatile linker in their work.
Core Concepts: Understanding this compound
This compound is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker. Its structure is meticulously designed to offer specific reactive handles for sequential conjugation reactions. Let's break down its key components:
-
Azido (N₃) Group: This functional group is the cornerstone for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This reaction is highly reliable and can be performed in aqueous conditions, making it ideal for biological applications[1][].
-
Polyethylene Glycol (PEG)8 Spacer: The linker incorporates a discrete chain of eight ethylene glycol units. PEG spacers are widely employed in bioconjugation for their advantageous properties[3][4]. They are hydrophilic, which enhances the solubility of the resulting conjugate, and are generally non-toxic and non-immunogenic[3]. The defined length of the PEG8 chain provides precise control over the distance between the conjugated molecules, a critical factor in applications like PROTACs where spatial orientation is key to efficacy.
-
Carbonyl-Boc (C-Boc) Group: The "C" in this compound refers to a carbonyl group, typically part of an amide linkage to the PEG chain. This end of the linker is terminated with a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a widely used protecting group for amines that is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine (-NH₂). This primary amine can then be used for subsequent conjugation, for example, through amide bond formation with a carboxylic acid.
Chemical Structure and Properties
The precise chemical structure of commercially available this compound can vary slightly between suppliers, often presented as t-boc-N-amido-PEG8-azide or Azido-PEG8-Boc Amine. A representative structure is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₃N₃O₁₀ | |
| Molecular Weight | 509.59 g/mol | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water, DMSO, DMF | |
| Purity | Typically >95% |
Applications in Bioconjugation
The unique trifecta of an azide, a PEG spacer, and a protected amine makes this compound a versatile tool for a range of bioconjugation applications. Its primary utility lies in the stepwise and controlled assembly of complex biomolecular constructs.
A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the linker connecting the target protein ligand to the E3 ligase ligand. The PEG component enhances the solubility and cell permeability of the PROTAC, while its length is a critical parameter for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
This section provides detailed methodologies for the key reactions involving this compound.
Boc Deprotection to Reveal the Primary Amine
This protocol describes the removal of the Boc protecting group to generate a free amine, which can then be used for conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution. A common concentration range for TFA in DCM is 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours.
-
Reaction Monitoring: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected product (the free amine) will have a lower Rf value (be more polar) than the starting material.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting product is the TFA salt of the deprotected amine (Azido-PEG8-Amine). This can often be used directly in the next step.
-
(Optional) Neutralization to Free Amine:
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the free amine.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of the PEG linker and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (e.g., the product from the Boc deprotection)
-
Alkyne-functionalized molecule (your molecule of interest)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., water, t-BuOH/H₂O mixture, DMSO)
Procedure:
-
Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system. The molar ratio of the reactants may need to be optimized, but a slight excess of one component (e.g., 1.1 to 1.5 equivalents) is common.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
Prepare a stock solution of the ligand (THPTA or TBTA) in a suitable solvent (e.g., water or DMSO).
-
In a separate tube, pre-mix the CuSO₄ and the ligand. A common ratio is 1:5 (CuSO₄:ligand).
-
Add the copper-ligand complex to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Stir the reaction at room temperature for 1-12 hours. The reaction time will depend on the specific substrates.
-
Reaction Monitoring: The reaction progress can be monitored by LC-MS, looking for the disappearance of the starting materials and the appearance of the product mass.
-
Purification: Once the reaction is complete, the desired conjugate can be purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography to remove excess reagents and byproducts.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and signaling pathways relevant to the use of this compound.
Experimental Workflow for PROTAC Synthesis
Caption: A typical workflow for synthesizing a PROTAC using this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Quantitative Data Summary
The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. While specific data for this compound is often application-dependent, the following table summarizes general trends observed with varying PEG linker lengths in antibody-drug conjugates (ADCs).
| Property | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG8) | Long PEG Linker (e.g., PEG12+) |
| Solubility | Good | Excellent | Excellent |
| In Vivo Half-Life | Shorter | Moderate | Longer |
| Cell Permeability | Generally Higher | Moderate | May be Lower |
| Binding Affinity | Can be high if steric hindrance is low | Often optimal for balancing reach and maintaining affinity | May decrease due to increased flexibility and steric hindrance |
| Tendency for Aggregation | Higher | Lower | Lowest |
Note: The optimal PEG linker length is highly dependent on the specific antibody, drug, and target, and must be determined empirically.
Conclusion
This compound stands out as a powerful and versatile tool for researchers in bioconjugation. Its well-defined structure, featuring orthogonal reactive groups and a biocompatible PEG spacer, enables the precise and efficient construction of complex biomolecular architectures. This guide has provided a foundational understanding of its properties, detailed experimental protocols for its use, and visual representations of its application in the cutting-edge field of targeted protein degradation. By leveraging the principles and methodologies outlined herein, researchers can confidently integrate this compound into their workflows to accelerate the development of novel therapeutics and research tools.
References
An In-depth Technical Guide to Azido-PEG8-C-Boc in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG8-C-Boc
This compound is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. This linker is characterized by three key components: an azide group (N₃) for click chemistry, an eight-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected functional group. The PEG spacer enhances aqueous solubility and provides flexibility, while the Boc group offers a stable protecting group for a primary amine, which can be deprotected under acidic conditions for further conjugation.[1][2] This unique combination of features makes this compound a versatile tool for covalently linking molecules with high efficiency and specificity.
This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. It will delve into its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications, complete with detailed experimental protocols and quantitative data to aid researchers in their work.
Core Concepts and Applications
The Role of the PEG Spacer
The polyethylene glycol (PEG) chain is a critical component of the this compound linker. PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3] The PEG8 spacer in this linker imparts several advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the linker and any molecule it is conjugated to. This is particularly beneficial for hydrophobic drugs or biomolecules.[4]
-
Biocompatibility: PEG is known for its low toxicity and immunogenicity, making it suitable for in vivo applications.
-
Flexibility and Steric Hindrance Reduction: The flexible PEG chain acts as a spacer, physically separating the conjugated molecules. This can reduce steric hindrance and help maintain the biological activity of the attached moieties.[3]
The Azide Group and Click Chemistry
The azide group is a key functional group that enables "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form a stable triazole ring. This reaction can be performed under two main conditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is characterized by its high reaction rates and yields. The copper(I) catalyst ensures the regioselective formation of the 1,4-disubstituted triazole isomer. However, the potential cytotoxicity of copper can be a limitation for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic metal catalyst and making it ideal for bioconjugation in living systems.
The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). In this compound, the Boc group protects a primary amine, which, once deprotected, can be used for further conjugation, for example, through amide bond formation.
Quantitative Data Presentation
The following tables summarize representative quantitative data for click chemistry reactions and PROTAC linkers. While specific data for this compound is not extensively published, the data presented here for similar azide-containing linkers provides a valuable reference for experimental design.
Table 1: Comparison of CuAAC and SPAAC Reaction Efficiencies
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Reaction Rate | Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹) | Slower, dependent on cyclooctyne (rate constants vary, e.g., BCN is faster than DBCO derivatives with tertiary azides) | |
| Yield | High to excellent | Moderate to high, dependent on reactants and reaction time | |
| Biocompatibility | Limited by copper cytotoxicity | High, copper-free | |
| Catalyst Required | Copper(I) | None |
Table 2: Influence of Linker Type on PROTAC Efficacy (Representative Data)
| Linker Type | Linker Length (atoms) | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Reference(s) |
| PEG | 12 | Sub-micromolar | >90% | |
| Alkyl/Ether | < 12 | No degradation | - | |
| PEG | 21 | 3 nM | 96% | |
| Alkyl | 29 | 292 nM | 76% |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific target protein, E3 ligase, and cell line used.
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in common applications. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO and water)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO₄·5H₂O and the THPTA ligand in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand solution. A typical final concentration is 0.1 mM copper.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to this compound.
Materials:
-
This compound
-
Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Biocompatible buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) or organic solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and the cyclooctyne-containing molecule (1-1.5 equivalents) in the chosen solvent.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific cyclooctyne and substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques such as size-exclusion chromatography or HPLC.
Mandatory Visualizations
PROTAC Synthesis and Mechanism of Action
The following diagram illustrates the synthesis of a PROTAC using this compound and its subsequent mechanism of action within the cell, leading to targeted protein degradation via the ubiquitin-proteasome system.
References
The Strategic Role of the Boc Protecting Group in Azido-PEG8-C-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the strategic use of bifunctional linkers is paramount. Azido-PEG8-C-Boc is one such linker, meticulously designed with distinct functional ends to facilitate the precise assembly of complex molecular architectures. This technical guide elucidates the critical purpose of the tert-butyloxycarbonyl (Boc) protecting group within the this compound molecule, providing a comprehensive overview of its function, application, and the experimental protocols for its use.
The Multifaceted Nature of this compound
This compound is a heterobifunctional linker that incorporates three key chemical motifs: an azide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. Each component serves a distinct and vital purpose:
-
Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] The azide readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with a molecule containing a corresponding alkyne or strained cyclooctyne.[1][3][4]
-
PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer. Its inclusion in a molecular construct, such as an Antibody-Drug Conjugate (ADC) or a PROTAC, enhances water solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate. The monodisperse nature of the PEG8 linker ensures the production of homogenous bioconjugates with consistent properties.
-
Boc-Protected Amine: The terminal amine group provides a nucleophilic site for conjugation to another molecule, typically through the formation of an amide bond. However, the inherent reactivity of a primary amine necessitates its protection to prevent unwanted side reactions during the synthesis and to control the sequence of conjugation steps. This is where the Boc group plays its crucial role.
The Core Purpose of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its primary function in this compound is to temporarily mask the reactivity of the terminal primary amine. This strategic protection is essential for several reasons:
-
Controlled, Sequential Conjugation: In the synthesis of complex molecules like PROTACs, which typically involve linking a ligand for a target protein and a ligand for an E3 ubiquitin ligase, the linker must be attached in a specific order. The Boc group ensures that the amine end of the linker remains unreactive while the azide end is being conjugated via click chemistry.
-
Prevention of Undesired Reactions: The nucleophilic nature of a free amine could lead to unwanted reactions with other electrophilic sites in a complex molecule or with reagents used in other synthetic steps. The Boc group effectively prevents such side reactions.
-
Orthogonal Deprotection Strategy: The Boc group is prized for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be readily and cleanly removed under acidic conditions. This acid-lability allows for its selective removal without disturbing other protecting groups that might be present in the molecule, a concept known as an orthogonal protection strategy.
Quantitative Data and Physicochemical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₂H₄₃N₃O₁₀ | |
| Molecular Weight | 509.59 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, DMSO, DMF |
Experimental Protocols
Detailed methodologies for the key transformations involving the Boc group and the subsequent use of the deprotected amine are provided below.
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the free amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Azido-PEG8-amine.
Amide Bond Formation Following Boc Deprotection
This protocol outlines the conjugation of the newly exposed amine to a carboxylic acid-containing molecule.
Materials:
-
Deprotected Azido-PEG8-amine
-
Carboxylic acid-containing molecule
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add the deprotected Azido-PEG8-amine to the solution (typically 1.0-1.2 equivalents).
-
Add DIPEA to the reaction mixture (typically 2-3 equivalents).
-
Add the coupling agent, such as PyBOP (typically 1.1-1.5 equivalents), to the solution.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques, such as reversed-phase HPLC.
Visualizing the Workflow and Chemical Logic
The following diagrams, generated using Graphviz, illustrate the key processes involving the this compound linker.
References
The Role of Azido-PEG8-C-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
This technical guide provides an in-depth exploration of the mechanism of action of a specific and versatile linker building block, Azido-PEG8-C-Boc , in the context of protein degradation. We will delve into its role in PROTAC synthesis, the downstream signaling consequences of its application, detailed experimental protocols for evaluating PROTACs constructed with such linkers, and quantitative data illustrating the impact of linker composition on degradation efficacy.
The Core Mechanism: PROTAC Action
A PROTAC functions by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
dot
Azido-PEG8-C-Boc: A Technical Guide for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biotherapeutics that deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the efficacy, stability, and safety of these complex molecules. Among the advanced linker technologies, Azido-PEG8-C-Boc has emerged as a key enabling tool for the development of next-generation ADCs. This technical guide provides an in-depth exploration of the core features of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers in this dynamic field.
Core Features of this compound
This compound is a heterobifunctional linker that offers a combination of features designed to address the challenges of ADC development. Its structure comprises three key functional components: an azide group for bioorthogonal conjugation, a polyethylene glycol (PEG) spacer for improved physicochemical properties, and a Boc-protected amine for controlled, sequential synthesis.
1. Azide Group for Bioorthogonal "Click" Chemistry: The terminal azide (N₃) group is a key feature that enables highly efficient and specific conjugation to a payload functionalized with an alkyne group. This reaction, known as "click chemistry" (specifically, the copper-catalyzed or strain-promoted azide-alkyne cycloaddition), is bioorthogonal, meaning it proceeds with high yield under mild, aqueous conditions without interfering with biological functional groups.[1] This allows for precise control over the conjugation process, leading to a more homogeneous ADC product.[2]
2. Polyethylene Glycol (PEG8) Spacer: The eight-unit polyethylene glycol spacer is integral to optimizing the pharmacokinetic and physicochemical properties of the ADC. The hydrophilic nature of the PEG chain offers several advantages:
-
Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. The PEG spacer increases the overall hydrophilicity of the ADC, mitigating the risk of aggregation, which can lead to reduced efficacy and potential immunogenicity.[3][]
-
Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, potentially extending its circulation half-life.[1]
-
Steric Hindrance: The flexible PEG chain can provide a steric shield, preventing premature degradation of the payload and reducing non-specific interactions.
3. Boc-Protected Amine for Controlled Synthesis: The tert-butyloxycarbonyl (Boc) protecting group on the amine is a crucial feature for a controlled and stepwise ADC synthesis strategy. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine. This allows for a modular approach where the payload can be first conjugated to the azide end of the linker. Following purification of the linker-payload conjugate, the Boc group is removed, and the newly exposed amine can then be coupled to the antibody. This prevents undesirable side reactions and allows for precise control over the final ADC structure.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₃N₃O₁₀ | |
| Molecular Weight | 509.59 g/mol | |
| Purity | Typically >95% | N/A |
| PEG Chain Length | 8 ethylene glycol units | N/A |
| Solubility | Soluble in DMSO, DMF, and water | N/A |
| Storage Conditions | -20°C, desiccated, protected from light | N/A |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general framework for each key stage. Optimization will be required for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).
Protocol 1: Conjugation of Payload to this compound
This protocol describes the attachment of an alkyne-functionalized cytotoxic payload to the azide terminus of the linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Anhydrous Dimethylformamide (DMF) or a suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve this compound and the alkyne-functionalized payload in anhydrous DMF. A slight molar excess of the linker may be used.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA ligand in water.
-
Add the copper catalyst solution to the linker-payload mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate in water.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper catalyst.
-
Purify the resulting payload-linker conjugate using reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the correct molecular weight.
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine for antibody conjugation.
Materials:
-
Boc-protected payload-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected payload-linker conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected payload-linker conjugate.
-
Confirm the identity of the product by mass spectrometry.
Protocol 3: Antibody Modification and Conjugation
This protocol describes the conjugation of the deprotected payload-linker to the antibody. This example utilizes the activation of antibody lysine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected payload-linker conjugate with a terminal amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or a water-soluble carbodiimide like EDC
-
Conjugation buffer (e.g., PBS with 5% DMSO, pH 7.4-8.0)
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL.
-
Activation of Antibody Carboxyl Groups (if necessary): If conjugating to engineered carboxyl groups or for certain strategies, activate them using EDC/NHS chemistry according to established protocols. For conjugation to native lysine residues, this step is not required.
-
Conjugation Reaction: Add the deprotected payload-linker conjugate (dissolved in a small amount of DMSO) to the antibody solution. The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized. A typical starting point is a 5-20 fold molar excess of the linker-payload.
-
Allow the reaction to proceed at 4°C or room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purification: Purify the resulting ADC from unreacted payload-linker and other reagents using SEC or HIC.
-
Buffer exchange the purified ADC into a suitable formulation buffer.
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Mass Spectrometry (MS): Use native MS or LC-MS to determine the mass of the intact ADC. The number of conjugated drug-linker molecules can be determined from the mass shift compared to the unconjugated antibody.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Analyze the ADC by SEC to determine the percentage of monomer, aggregate, and fragment.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the homogeneity of the ADC and separate species with different DARs.
3. In Vitro Cytotoxicity Assay (MTT/XTT Assay):
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Measurement: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: General mechanism of action of an antibody-drug conjugate (ADC).
Experimental Workflow for ADC Synthesis using this compound
Caption: Stepwise workflow for ADC synthesis using this compound.
Logical Relationship of this compound Components
Caption: Functional components of the this compound linker.
References
Unlocking the Potential of Azido-PEG8-C-Boc: A Technical Guide for Researchers
For Immediate Release
[City, State] – In the evolving landscape of targeted therapeutics and bioconjugation, the heterobifunctional linker Azido-PEG8-C-Boc has emerged as a critical tool for researchers, scientists, and drug development professionals. This in-depth technical guide explores the core functionalities, potential applications, and detailed experimental considerations for leveraging this versatile molecule in advanced research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal azide (N₃) group and a tert-butyloxycarbonyl (Boc)-protected amine. This unique structure allows for sequential and orthogonal conjugation strategies, making it an invaluable component in the modular assembly of complex biomolecules. The eight-unit PEG chain enhances aqueous solubility and provides a flexible spacer to mitigate steric hindrance between conjugated moieties.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₄₃N₃O₁₀ | [1] |
| Molecular Weight | 509.59 g/mol | [1] |
| Typical Purity | >96-98% | [2] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C for long-term storage |
Applications in Proteolysis Targeting Chimeras (PROTACs)
This compound is extensively utilized as a linker in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They typically consist of a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The PEG8 chain of this compound provides a significant degree of spatial separation, which can be crucial for optimizing the geometry of the ternary complex for efficient ubiquitination.
The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation
The diagram below illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in facilitating the ubiquitination and subsequent degradation of a target protein. In this example, we depict the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. Several PROTACs targeting IRAK4 have been developed using PEG linkers to improve their properties and efficacy.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The azide and Boc-protected amine allow for controlled, sequential reactions. The following are generalized protocols for the key steps.
Protocol 1: Boc Deprotection
This initial step is required to deprotect the amine for subsequent conjugation.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Azido-PEG8-Amine) is often used in the next step without further purification.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is a highly efficient method for conjugating the azide-functionalized PEG linker to an alkyne-containing molecule (e.g., a warhead or E3 ligase ligand).
Reagents and Materials:
-
Azido-PEG8-linker conjugate
-
Alkyne-functionalized binding molecule (Warhead or E3 Ligase Ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO/water mixture)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the azide-functionalized PEG linker conjugate and the alkyne-functionalized molecule in the chosen solvent system under a nitrogen atmosphere.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ and TBTA in the solvent.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/TBTA solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry alternative, ideal for reactions involving sensitive biological molecules where copper toxicity is a concern.
Reagents and Materials:
-
Azido-PEG8-linker conjugate
-
Strained alkyne (e.g., DBCO or BCN)-functionalized binding molecule
-
Biocompatible buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO), if necessary
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer.
-
Add a solution of the Azido-PEG8-linker conjugate (typically a 5-20 fold molar excess).
-
Keep the final concentration of any organic co-solvent low (<10%) to avoid denaturation of biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or preparative HPLC.
Experimental Workflow for PROTAC Synthesis
The modular nature of PROTAC synthesis allows for a convergent approach. The following diagram illustrates a typical workflow for the synthesis of an IRAK4-targeting PROTAC using this compound, where the linker is first attached to the E3 ligase ligand, followed by click chemistry with the warhead.
Quantitative Data and Considerations
While specific reaction kinetics and yields are highly dependent on the specific substrates and reaction conditions, some general quantitative data can guide experimental design.
| Parameter | Typical Range/Value | Notes |
| Boc Deprotection Yield | >95% | Often used crude in the next step. |
| CuAAC Reaction Yield | 70-95% | Highly efficient and generally high-yielding. |
| SPAAC Reaction Molar Excess (Azide) | 5-20 fold | Used to drive the reaction to completion. |
| SPAAC Reaction Time | 1-12 hours | Dependent on concentration and temperature. |
| PROTAC Purification Yield (HPLC) | 10-40% | Can vary significantly based on compound properties and reaction purity. |
Conclusion
This compound is a powerful and versatile chemical tool that facilitates the synthesis of complex bioconjugates and targeted therapeutics like PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends provide researchers with a high degree of control over molecular design. By understanding its properties and employing optimized experimental protocols, scientists can effectively harness the potential of this compound to advance the frontiers of drug discovery and chemical biology.
References
A Comprehensive Technical Guide to the Storage and Handling of Azido-PEG8-C-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the storage, handling, and utilization of the Azido-PEG8-C-Boc linker. This heterobifunctional linker is a valuable tool in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates an azide group for click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation steps. Adherence to proper handling and storage procedures is critical to ensure the integrity and reactivity of this reagent and the safety of laboratory personnel.
Chemical and Physical Properties
The this compound linker, with the CAS Number 1984776-39-7, possesses a molecular formula of C22H43N3O10 and a molecular weight of 509.59 g/mol .[1] The linker is typically a white to off-white solid or a wax-like material, characteristic of low molecular weight PEG compounds.[2]
Data Presentation: Stability and Solubility
While specific quantitative stability data for this compound linker under various conditions is not extensively available in public literature, the following table summarizes the known stability and solubility characteristics based on the properties of its constituent functional groups: the azide, the PEG chain, and the Boc-protected amine.
| Parameter | Condition | Stability/Solubility | Remarks |
| Storage Temperature | -20°C | Recommended for long-term storage [3] | Store in a dry environment, protected from light.[1] Repeated freeze-thaw cycles should be avoided.[1] |
| 4°C | Suitable for short-term storage (days) | ||
| Thermal Stability | Elevated Temperatures | The azide group is sensitive to heat and may decompose. | Avoid high temperatures during handling and reactions unless specified by a protocol. |
| pH Stability | Acidic (e.g., pH < 4) | Boc group is labile and will be cleaved. The PEG chain and azide group are generally stable. | Deprotection is often desired and achieved under acidic conditions. |
| Neutral (e.g., pH 6-8) | Generally stable. | Ideal for many bioconjugation reactions. | |
| Basic (e.g., pH > 9) | Boc group is stable . The PEG chain is also stable. | ||
| Light Sensitivity | Exposure to Light | The azide group can be light-sensitive and may degrade over time. | Store in an amber vial or otherwise protected from light. |
| Solubility | Water | Soluble | The PEG8 chain confers good aqueous solubility. |
| DMSO, DMF | Soluble | Commonly used as stock solution solvents. | |
| Dichloromethane (DCM) | Soluble | ||
| Ethanol, Toluene | Soluble to less soluble | ||
| Diethyl Ether | Insoluble |
Safety and Handling
The this compound linker contains an azide functional group, which requires specific safety precautions. While organic azides are generally less hazardous than inorganic azides, proper handling is essential to mitigate risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Nitrile gloves are required.
-
Body Protection: A lab coat must be worn.
Engineering Controls:
-
All manipulations of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.
Incompatible Materials:
-
Acids: Can react with the azide to form hydrazoic acid, which is toxic and explosive.
-
Reducing Agents: Can reduce the azide group.
-
Heavy Metals: Can form shock-sensitive heavy metal azides.
Waste Disposal:
-
Dispose of all waste containing the azide linker in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Experimental Protocols
The this compound linker is primarily utilized in a multi-step conjugation process. The following are generalized protocols for its use in the synthesis of a PROTAC, a common application.
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the Boc protecting group to yield a primary amine, which can then be coupled to a carboxylic acid-containing molecule.
Materials:
-
This compound linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-3 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting amine-TFA salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
Protocol 2: PROTAC Synthesis via Amide Bond Formation and Click Chemistry
This protocol outlines a common strategy for synthesizing a PROTAC using the deprotected Azido-PEG8-amine linker.
Step 1: Amide Coupling with a Target Protein Ligand (Warhead)
Materials:
-
Deprotected Azido-PEG8-amine linker (from Protocol 1)
-
Warhead molecule with a carboxylic acid group
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the warhead-COOH in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected Azido-PEG8-amine linker (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the azido-functionalized warhead-linker conjugate using an appropriate method, such as preparative HPLC.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an E3 Ligase Ligand
Materials:
-
Azido-functionalized warhead-linker conjugate (from Step 1)
-
E3 ligase ligand functionalized with a terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/water or DMF)
Procedure:
-
Dissolve the azido-functionalized warhead-linker conjugate (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the general mechanism of action for a PROTAC synthesized using the this compound linker.
Caption: A logical workflow for the synthesis of a PROTAC using the this compound linker.
Caption: The general signaling pathway for targeted protein degradation by a PROTAC molecule.
References
Methodological & Application
Step-by-Step Protocol for Azido-PEG8-C-Boc Conjugation: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the conjugation of molecules using the heterobifunctional linker, Azido-PEG8-C-Boc. This linker is a valuable tool in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. It features an azide group for "click chemistry" and a Boc-protected amine, which can be deprotected to provide a primary amine for subsequent conjugation.
Introduction
This compound is a polyethylene glycol (PEG)-based linker that offers a versatile platform for covalently linking two molecules. The PEG8 spacer enhances solubility and provides adequate distance between the conjugated molecules, minimizing steric hindrance. The terminal azide and protected amine functionalities allow for a sequential and controlled conjugation strategy. This protocol will cover the deprotection of the Boc group, subsequent amide bond formation, and finally, the azide-alkyne cycloaddition.
Data Summary
The following tables summarize quantitative data related to the key steps in the conjugation process. These values are indicative and can vary based on the specific substrates and reaction conditions.
Table 1: Comparison of Click Chemistry Reaction Efficiencies
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |
| Typical Yield | Often >95% for peptide conjugations[1] | High, often quantitative |
| Alkyne Reactant | Terminal or internal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
Table 2: Typical Yields and Purity for Conjugation and Modification Steps
| Process | Reagents/Method | Typical Yield | Purity Assessment | Typical Purity |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative to excellent[2] | TLC, LC-MS | High |
| Amide Bond Formation | EDC/NHS | Variable (can be >90% with optimization)[3] | HPLC, LC-MS | Dependent on purification |
| Purification of PEGylated Conjugate | RP-HPLC | N/A | RP-HPLC | >97%[4] |
Experimental Protocols
This section details the step-by-step procedures for utilizing the this compound linker.
Part 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting product, Azido-PEG8-amine (as a TFA salt), can often be used directly in the next step or can be further purified by co-evaporation with toluene to remove residual TFA.
Part 2: Amide Bond Formation with the Deprotected Linker
This protocol outlines the conjugation of the newly formed Azido-PEG8-amine to a molecule containing a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
Azido-PEG8-amine (from Part 1)
-
Molecule with a carboxylic acid group (Molecule-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF in a reaction vial.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Azido-PEG8-amine (1-1.5 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified to isolate the Azido-PEG8-conjugated molecule.
Part 3: Click Chemistry Conjugation
The azide group on the Azido-PEG8-conjugated molecule can be reacted with an alkyne-containing molecule via either CuAAC or SPAAC.
Materials:
-
Azido-PEG8-conjugated molecule (from Part 2)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the Azido-PEG8-conjugated molecule and the alkyne-containing molecule in the chosen solvent system.
-
In a separate tube, prepare a stock solution of CuSO₄ and TBTA.
-
Add the CuSO₄/TBTA solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final conjugate.
Materials:
-
Azido-PEG8-conjugated molecule (from Part 2)
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized molecule)
-
Compatible solvent (e.g., PBS, DMSO)
Procedure:
-
Dissolve the Azido-PEG8-conjugated molecule and the strained alkyne-containing molecule in the chosen solvent.
-
Mix the solutions. The reaction will proceed without a catalyst.
-
Incubate the reaction at room temperature for 4-24 hours. The reaction time will depend on the reactivity of the strained alkyne. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final conjugate.
Part 4: Purification and Characterization of the Final Conjugate
Purification: The final conjugate can be purified using standard chromatographic techniques. The choice of method will depend on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying and assessing the purity of the final product.
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a net charge that is different from the starting materials.
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical reaction pathway for the conjugation process.
References
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG8-C-Boc
Introduction
The Copper (I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] Azido-PEG8-C-Boc is a heterobifunctional linker designed to leverage the power of CuAAC for advanced applications in research, drug development, and materials science. It features three key components:
-
An azido group for highly efficient CuAAC ligation.
-
An eight-unit polyethylene glycol (PEG8) spacer to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of bioconjugates.
-
A tert-butyloxycarbonyl (Boc)-protected primary amine , which can be deprotected post-cycloaddition to provide a reactive handle for subsequent functionalization.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions and subsequent deprotection steps.
Core Applications
The unique structure of this compound makes it an invaluable tool for multi-step bioconjugation strategies.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a targeting antibody.[3] For instance, an alkyne-modified drug can first be "clicked" onto the this compound linker. Following Boc deprotection, the newly revealed amine can be conjugated to the antibody.
-
Functionalized Nanoparticles: In drug delivery, nanoparticles can be functionalized with targeting ligands.[4] An alkyne-bearing nanoparticle can be reacted with this compound. The terminal amine is then available to attach targeting moieties like peptides or small molecules.
-
Development of Fluorescent Probes: The linker can connect a fluorescent dye to a biological probe. This allows for the creation of custom probes for imaging and diagnostic applications with improved solubility and reduced non-specific binding due to the PEG spacer.
-
Protein and Peptide Modification: Site-specific modification of proteins and peptides can be achieved to enhance their therapeutic properties, such as increasing in vivo efficacy and circulation half-life.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism. The Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent, reacts with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise process to form the stable triazole ring.
The overall experimental workflow involves the initial click reaction followed by a deprotection step to unmask the amine for further use.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol describes a general method for conjugating an alkyne-containing molecule to this compound. Conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended for biomolecules)
-
Solvents: Anhydrous, degassed DMSO, DMF, or a mixture of t-butanol and water (1:1)
-
Phosphate-buffered saline (PBS) for biological reactions
Procedure:
-
Reactant Preparation: Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 to 1.5 equivalents) in the chosen reaction solvent. If using a biomolecule in an aqueous buffer, prepare a concentrated stock of the azide in a minimal amount of a compatible organic co-solvent like DMSO.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 500 mM in water). If using TBTA, prepare its stock solution in DMSO.
-
Reaction Assembly: To the stirred solution of the alkyne and azide, add the reagents in the following order:
-
Sodium Ascorbate solution (to a final concentration of 5-10 equivalents).
-
TBTA solution (if used, to a final concentration of 1-2 equivalents).
-
CuSO₄ solution (to a final concentration of 0.5-1 equivalent).
-
-
Reaction: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC. For some less reactive substrates, gentle heating (40-50 °C) may be required.
-
Purification: Upon completion, the product can be purified. For small molecules, purification can be achieved via silica gel chromatography. For larger bioconjugates, size-exclusion chromatography (SEC), dialysis, or HPLC is recommended to remove excess reagents and copper catalyst.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as solvent
-
Scavenger (optional, but recommended): Triisopropylsilane (TIS) or Anisole to trap the tert-butyl cation generated during deprotection.
-
Diethylether (for precipitation)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve the purified Boc-protected conjugate in DCM.
-
Add Scavenger: Add a scavenger such as TIS (2-5% v/v) to the solution to prevent potential side reactions.
-
Deprotection: Add TFA to the solution (typically 20-50% v/v in DCM). Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. Deprotection is usually complete within 30 minutes to 2 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of TFA and DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge to collect the solid product, wash with cold ether, and dry under vacuum.
-
For bioconjugates, the deprotected product can be purified by HPLC or dialysis against an appropriate buffer.
-
Data Presentation
The efficiency of CuAAC reactions can vary based on the substrates and conditions used. The following tables provide a summary of typical reaction conditions and reported yields for PEGylated molecules.
Table 1: Summary of CuAAC Reaction Conditions & Yields for PEG Conjugates
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄ / Sodium Ascorbate | PMDTA | THF | 35 | 24 | 73% | |
| CuBr | None | scCO₂ (130 bar) | 35 | 24 | 82.32% | |
| CuSO₄ / Sodium Ascorbate | None | DMF | 100 | 0.25 | >75% | |
| Copper Wire | None | DMF | 50 | 5 | 100% | |
| CuSO₄ / Sodium Ascorbate | TBTA | Aqueous Buffer | Room Temp | 1-4 | 69-72% |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Solvent | Scavenger | Temp (°C) | Typical Time | Notes | Reference |
| 20-50% TFA | Dichloromethane (DCM) | Triisopropylsilane (TIS) | Room Temp | 0.5 - 2 h | Standard, highly effective conditions. | |
| 4M HCl | 1,4-Dioxane or Ethyl Acetate | Anisole | Room Temp | 1 - 4 h | Alternative to TFA; Dioxane should be minimized where possible. | |
| TMSI | Acetonitrile or DCM | None | 0 °C to Room Temp | 5 - 30 min | Very fast and mild but reagent is moisture-sensitive. | |
| ZnBr₂ | Dichloromethane (DCM) | None | Room Temp | 2 - 24 h | Lewis acid condition, useful for substrates sensitive to strong protic acids. |
References
Assembling Antibody-Drug Conjugates with Azido-PEG8-C-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the assembly of antibody-drug conjugates (ADCs) using the heterobifunctional linker, Azido-PEG8-C-Boc. The methodologies described herein offer a robust framework for the development of targeted therapeutics, leveraging the advantages of polyethylene glycol (PEG) spacers and bioorthogonal click chemistry.
Antibody-drug conjugates represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents.[1] The linker connecting the antibody to the drug payload is a critical component influencing the ADC's stability, pharmacokinetics, and overall efficacy.[1] this compound is a versatile linker that facilitates a controlled, two-step conjugation process. The azide group serves as a handle for the highly efficient and bioorthogonal click chemistry reaction, allowing for the attachment of a drug payload functionalized with an alkyne group.[1][2] The PEG8 spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and immunogenicity while prolonging its circulation time.[3]
The general workflow for constructing an ADC with this type of linker involves the initial modification of the antibody, followed by the conjugation of the linker-payload entity, and finally, the purification and characterization of the ADC. The protocols provided below are intended as a comprehensive guide for researchers, though optimization for specific antibodies and payloads is recommended.
Data Presentation
Table 1: Key Quantitative Parameters for Antibody Labeling
| Parameter | Recommended Value/Range | Notes |
| Antibody Purity | >95% | Should be free of stabilizing proteins like BSA. |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations (>2.5 mg/mL) generally improve labeling efficiency. |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | This is a critical parameter to optimize for desired Drug-to-Antibody Ratio (DAR). |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 | A slightly alkaline pH enhances the reactivity of amine-reactive esters. |
| Reaction Temperature | Room Temperature or 4°C | 4°C is recommended for sensitive antibodies to maintain their integrity. |
| Reaction Time | 1-2 hours | Incubation time may require optimization. |
| Quenching Reagent | 1M Tris-HCl, pH 8.0 | To stop the reaction by consuming unreacted linker. |
Table 2: Comparison of Click Chemistry Reactions for Payload Conjugation
| Reaction Type | Catalyst | Key Features |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper (I) | High reaction rate and efficiency. Requires a copper catalyst which can be toxic to cells, necessitating its removal from the final product. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (Copper-free) | Bioorthogonal and does not require a toxic catalyst, making it suitable for in vivo applications. Uses strained alkynes like DBCO or BCN. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound Linker
This protocol details the initial step of conjugating the this compound linker to the antibody, targeting primary amines such as the side chains of lysine residues.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1X PBS, pH 7.2-8.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is purified and free of any amine-containing stabilizers (e.g., Tris, glycine, BSA).
-
Exchange the antibody into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL. Higher concentrations are generally recommended for better labeling efficiency.
-
-
Linker Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. A starting point of a 5-10 fold molar excess of linker to antibody is recommended, though this will need optimization to achieve the desired DAR.
-
Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C with gentle mixing. For sensitive antibodies, incubation at 4°C is preferable.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted linker.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of Azide-Labeled Antibody:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with 1X PBS, pH 7.4.
-
Collect the protein fractions containing the azido-modified antibody.
-
Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Payload Conjugation via Click Chemistry
This protocol describes the attachment of an alkyne-modified cytotoxic payload to the azide-labeled antibody via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Materials:
-
Purified azide-labeled antibody
-
Alkyne-modified payload (e.g., DBCO-drug)
-
DMSO
-
1X PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified payload in DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the alkyne-modified payload to the purified azide-labeled antibody solution.
-
Incubate the reaction mixture for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the final ADC using an SEC system to remove excess payload and other small-molecule reagents.
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).
-
Determine the in vitro cytotoxicity of the ADC on target cell lines.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
References
Application Notes and Protocols for the Purification of Azido-PEG8-C-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the purification of Azido-PEG8-C-Boc, a heterobifunctional linker commonly utilized in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). The purity of this linker is critical for the synthesis of well-defined and effective bioconjugates. This document outlines several effective purification techniques, with a primary focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is a widely adopted and highly effective method for such compounds.
Introduction to this compound Purification
This compound is a hydrophilic spacer arm containing an azide group for "click" chemistry and a Boc-protected amine. The purification of this linker is essential to remove impurities from its synthesis, which may include starting materials, reagents, and side-products with variations in PEG chain length or incomplete functionalization. The presence of these impurities can lead to the formation of undesired conjugates, complicating downstream applications and data interpretation.
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. This guide covers the most relevant techniques: Reverse-Phase HPLC, Normal Phase Chromatography, Liquid-Liquid Extraction, and Crystallization.
Purification Techniques Overview
A variety of techniques can be employed for the purification of this compound. The selection of the most appropriate method is crucial for achieving high purity and yield.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most effective and widely used method for purifying PEGylated molecules like this compound.[1] The separation is based on the hydrophobicity of the molecules. The tert-butyl (Boc) group provides significant hydrophobicity, allowing for excellent retention and separation on a non-polar stationary phase such as C18.
Data Presentation
| Parameter | Condition | Purity | Yield | Reference |
| Column | C18, 5 µm, 100 Å | >98% | 85-95% | [2][3] |
| Mobile Phase A | 0.1% TFA in Water | [1] | ||
| Mobile Phase B | 0.1% TFA in Acetonitrile | [1] | ||
| Gradient | 5-95% B over 30 min | |||
| Flow Rate | 1.0 mL/min (analytical) | |||
| Detection | CAD, ELSD, or MS | |||
| Temperature | 30-40 °C |
Experimental Protocol: Preparative RP-HPLC
This protocol provides a starting point for the purification of this compound. Optimization may be required based on the specific crude sample and HPLC system.
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV detector (for monitoring, though sensitivity may be low) and/or a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) for fraction analysis.
-
Fraction collector
-
C18 preparative column (e.g., 20 mm x 250 mm, 5-10 µm particle size)
Reagents:
-
Crude this compound
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile or DMSO. Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The optimal gradient will depend on the separation of the target compound from its impurities.
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the elution of the product.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a suitable detector (CAD, ELSD, or MS) to determine the purity of each fraction.
-
Product Isolation: Pool the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Normal Phase Chromatography
For highly polar compounds, Normal Phase Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to RP-HPLC. In this mode, a polar stationary phase (e.g., silica or a bonded phase like diol or amino) is used with a less polar mobile phase.
Data Presentation
| Parameter | Condition | Purity | Yield | Reference |
| Stationary Phase | Silica Gel | >95% | 70-85% | |
| Mobile Phase | Dichloromethane/Methanol or Chloroform/Methanol gradient | |||
| Detection | TLC with staining (e.g., ninhydrin for deprotected amine) or MS |
Experimental Protocol: Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Glass column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform, Ethyl Acetate
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent like methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. The desired product can be visualized using appropriate staining methods if it is not UV-active.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Liquid-Liquid Extraction (LLE)
LLE can be a useful technique for a preliminary cleanup of the crude product, especially to remove highly polar or non-polar impurities. The partitioning of the this compound between two immiscible liquid phases is based on its solubility.
Experimental Protocol: LLE
Materials:
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Aqueous solution (e.g., water, brine, dilute acid or base)
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Wash the organic phase with an aqueous solution to remove water-soluble impurities. The pH of the aqueous phase can be adjusted to ionize or de-ionize certain impurities, enhancing their partitioning into the aqueous layer.
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the organic phase to obtain the partially purified product, which can then be further purified by chromatography.
Crystallization
For some well-defined, monodisperse PEG derivatives, crystallization can be an effective purification method to obtain a product of very high purity. This technique relies on the controlled precipitation of the desired compound from a supersaturated solution.
Experimental Protocol: Crystallization
Materials:
-
Suitable solvent system (e.g., a mixture of a good solvent and a poor solvent)
-
Crystallization dish
Procedure:
-
Dissolve the crude or partially purified product in a minimal amount of a "good" solvent at an elevated temperature to create a saturated solution.
-
Slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Conclusion
The purification of this compound conjugates is a critical step in ensuring the quality and reliability of subsequent bioconjugation reactions. Reverse-Phase HPLC is the recommended primary method for achieving high purity. The choice of the most suitable purification strategy will depend on the specific impurities present and the scale of the synthesis. The protocols provided in this document serve as a comprehensive guide for researchers to develop and optimize their purification processes for this important bifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of Azido-PEG8-C-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-C-Boc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. The precise chemical structure and purity of this linker are critical for the successful synthesis and efficacy of the final therapeutic agent. This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound, ensuring its identity, purity, and stability. The protocols detailed herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for a multi-faceted analytical approach.
Analytical Workflow
A systematic workflow is essential for the comprehensive characterization of this compound. The following diagram illustrates the logical progression from sample preparation to data acquisition and analysis across the key analytical platforms.
Caption: Workflow for the characterization of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound based on its chemical structure and analysis of similar compounds.
| Parameter | Expected Value |
| Molecular Formula | C₂₂H₄₃N₃O₁₀ |
| Molecular Weight | 509.59 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.65 (m, 28H, PEG backbone), δ ~3.53 (t, J=5.2 Hz, 2H, -CH₂-O-C(O)-), δ ~3.38 (t, J=5.0 Hz, 2H, -CH₂-N₃), δ ~3.25 (q, J=5.6 Hz, 2H, -CH₂-NH-), δ ~1.44 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~156.1 (C=O, carbamate), δ ~79.2 (-C(CH₃)₃), δ ~70.6-70.0 (PEG backbone), δ ~69.8 (-CH₂-O-C(O)-), δ ~50.7 (-CH₂-N₃), δ ~40.3 (-CH₂-NH-), δ ~28.4 (-C(CH₃)₃) |
| HPLC Purity | ≥95% (as determined by peak area normalization) |
| Mass Spectrometry (ESI) | Expected [M+H]⁺: 510.30, [M+Na]⁺: 532.28, [M+K]⁺: 548.25 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify characteristic functional groups of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition Protocol:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Protocol:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign them to the corresponding protons in the this compound structure.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound sample.
Instrumentation: HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the azide and carbamate groups) and/or CAD.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak by dividing its area by the total area of all peaks and multiplying by 100%.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Quadrupole mass analyzer.
Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Solvent: Acetonitrile:Water (1:1) with 0.1% formic acid.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
-
Mass Range: m/z 100 - 1000.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in the infusion solvent.
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or by coupling the HPLC system to the mass spectrometer (LC-MS).
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peaks.
-
Look for the protonated molecule [M+H]⁺ and common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
-
Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining the structural information from NMR, the purity assessment from HPLC, and the molecular weight confirmation from MS, researchers can ensure the quality and integrity of this critical linker, thereby contributing to the development of reliable and effective bioconjugates and therapeutic agents.
Application Notes and Protocols for Cell Labeling Utilizing Azide-PEG Linkers and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for labeling cells using azide-functionalized molecules, with a focus on the application of copper-free click chemistry. While the specific reagent "Azido-PEG8-C-Boc" is a bifunctional linker typically used in chemical synthesis, such as for Proteolysis Targeting Chimeras (PROTACs), this guide will detail the established workflow for cell labeling which involves the metabolic incorporation of azides onto the cell surface, followed by reaction with a dibenzocyclooctyne (DBCO)-functionalized probe.[1][2] This powerful two-step strategy allows for the precise and efficient labeling of various biomolecules in their native cellular environment.[3][4]
Principle of the Technology
Metabolic glycan labeling is a widely used technique that leverages the cell's natural biosynthetic pathways to introduce bioorthogonal chemical reporters, such as the azide group, into glycoconjugates.[4] Cells are cultured with a synthetic sugar analog containing an azide group (e.g., N-azidoacetylmannosamine, Ac₄ManNAz). The cellular machinery processes this azido sugar and incorporates it into cell surface glycoproteins. The small size of the azide group minimizes perturbation to the natural metabolic processes.
Once the azide groups are displayed on the cell surface, they can be specifically and covalently labeled with a probe molecule containing a complementary reactive group. For live-cell imaging, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, is the method of choice. This reaction utilizes a strained alkyne, such as DBCO, which reacts rapidly and selectively with azides without the need for a cytotoxic copper catalyst. This bioorthogonal reaction enables the attachment of various tags, including fluorophores and biotin, for downstream analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azido Sugars
This protocol describes the introduction of azide groups onto the cell surface glycans using an azido sugar precursor. The optimal concentration of the azido sugar and the incubation time should be determined empirically for each cell type to achieve sufficient labeling without inducing cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) at a density that allows for logarithmic growth during the labeling period.
-
Prepare Azido Sugar Stock Solution: Prepare a stock solution of the azido sugar (e.g., 10 mM Ac₄ManNAz) in sterile DMSO. Store the stock solution at -20°C.
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration. A starting concentration of 25-50 µM is often recommended.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time will vary depending on the cell type and the turnover rate of the target biomolecules.
-
Washing: After the incubation period, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for labeling with a DBCO-functionalized probe.
Protocol 2: Cell Labeling via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the procedure for labeling azide-modified cells with a DBCO-containing fluorescent probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Fluor 488)
-
Complete cell culture medium or PBS
-
(Optional) Hoechst 33342 or DAPI for nuclear counterstaining
-
(Optional) Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Prepare the DBCO-fluorophore staining solution in complete culture medium or PBS. The optimal concentration should be determined empirically, but a starting concentration of 15 µM can be used.
-
Labeling Reaction: Add the staining solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove the unbound probe.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's instructions.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Procedure for Fixed-Cell Imaging:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): To label intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.
-
Labeling Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Data Presentation
The following tables summarize typical reaction conditions for cell labeling experiments.
Table 1: Metabolic Labeling Conditions
| Parameter | Recommended Range | Notes |
| Azido Sugar | Ac₄ManNAz, Ac₄GalNAz, Ac₄GlcNAz | Choice depends on the glycan pathway of interest. |
| Concentration | 10 - 50 µM | Higher concentrations can be toxic to some cell lines. |
| Incubation Time | 1 - 3 days | Dependent on cell type and metabolic rate. |
| Vehicle | DMSO | Ensure the final concentration in media is non-toxic. |
Table 2: Copper-Free Click Chemistry (SPAAC) Labeling Conditions
| Parameter | Recommended Range | Notes |
| Probe | DBCO-Fluorophore, DBCO-Biotin | Choice depends on the desired downstream analysis. |
| Concentration | 5 - 25 µM | Titration is recommended to optimize signal-to-noise. |
| Incubation Time | 30 - 60 minutes | Longer times may be needed for less reactive probes. |
| Temperature | Room Temperature or 37°C | 37°C is typical for live-cell labeling. |
| Buffer | PBS or complete culture medium | Ensure compatibility with live or fixed cells. |
Visualizations
Caption: Workflow for metabolic labeling and subsequent detection.
Caption: Pathway of azido sugar incorporation into glycoproteins.
Caption: Troubleshooting common issues in cell labeling.
References
Application Note & Protocols: Experimental Design for PROTAC Linker Optimization with PEG8
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention by inducing the degradation of specific target proteins.[1] A PROTAC consists of a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[3][4]
Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their hydrophilicity, biocompatibility, and synthetic tractability.[2] A PEG8 linker, with eight ethylene glycol units, often serves as an excellent starting point for optimization, providing a balance of flexibility and length. This document outlines a detailed experimental workflow and protocols for the systematic optimization of a PROTAC linker, starting with a PEG8 scaffold, to identify the optimal length for maximal degradation efficacy.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.
Experimental Workflow for Linker Optimization
A systematic approach is crucial for efficient linker optimization. The process begins with the synthesis of a focused library of PROTACs with varying PEG linker lengths centered around the initial PEG8 design. These molecules are then subjected to a series of biophysical, biochemical, and cell-based assays to determine the structure-activity relationship (SAR).
Data Presentation: Quantitative Analysis of Linker Variants
The data generated from the experimental assays should be tabulated to facilitate direct comparison between the different linker lengths. This allows for the identification of clear trends and informs the selection of the optimal candidate.
Table 1: Hypothetical Biophysical and Biochemical Data for Linker Variants
| PROTAC ID | Linker | Ternary Complex Affinity (KD, nM) | Cooperativity (α) | In Vitro Ubiquitination (Relative Units) |
|---|---|---|---|---|
| PROTAC-1 | PEG4 | 55 | 2.5 | 85 |
| PROTAC-2 | PEG6 | 20 | 8.1 | 150 |
| PROTAC-3 | PEG8 | 12 | 15.3 | 275 |
| PROTAC-4 | PEG10 | 28 | 6.5 | 130 |
| PROTAC-5 | PEG12 | 70 | 1.8 | 60 |
Cooperativity (α) greater than 1 indicates the binding of one protein partner enhances the binding of the other.
Table 2: Hypothetical Cellular Degradation Data for Linker Variants
| PROTAC ID | Linker | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| PROTAC-1 | PEG4 | 120 | 75 |
| PROTAC-2 | PEG6 | 45 | 92 |
| PROTAC-3 | PEG8 | 15 | >95 |
| PROTAC-4 | PEG10 | 50 | 90 |
| PROTAC-5 | PEG12 | 150 | 65 |
Experimental Protocols
Protocol 1: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol assesses the formation and stability of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant E3 ligase (e.g., VHL/Elongin B/Elongin C complex) and POI.
-
PROTAC linker library (PROTAC-1 to -5) dissolved in DMSO.
-
SPR running buffer (e.g., HBS-EP+).
-
Amine coupling kit for immobilization.
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of each PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and the reference flow cell.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a dilution series of each PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams reflect the formation of the ternary complex.
-
Analyze the data to determine the ternary complex binding affinity and kinetics. Calculate cooperativity (α).
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and E3 ligase complex.
-
Recombinant POI.
-
Human recombinant ubiquitin.
-
ATP solution.
-
PROTAC linker library.
-
Ubiquitination reaction buffer.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody against the POI.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 25 µL reaction would include: E1, E2, E3 ligase, POI, ubiquitin, ATP, and reaction buffer.
-
PROTAC Addition: Add the PROTAC from the linker library to the reaction tubes at a final concentration of ~1 µM. Include a DMSO vehicle control ("No PROTAC").
-
Initiation and Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
Visualize the blot using an appropriate HRP-conjugated secondary antibody and ECL substrate.
-
-
Data Analysis: A ladder of high-molecular-weight bands or a smear above the unmodified POI band indicates successful polyubiquitination. Quantify the intensity of the ubiquitinated species relative to the vehicle control.
Protocol 3: Cellular Protein Degradation by Western Blot
This is the definitive assay to quantify PROTAC-induced degradation in a cellular context and determine DC50 and Dmax values.
Materials:
-
Cell line expressing the endogenous POI.
-
Cell culture reagents and 6-well plates.
-
PROTAC linker library.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin).
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the POI and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Linker Length and Degradation Efficacy
The relationship between linker length and PROTAC efficacy is often non-linear and must be empirically determined. A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to unproductive binding conformations where the ubiquitin transfer is inefficient. The optimal linker correctly positions the POI and E3 ligase to maximize the rate of ubiquitination.
References
Application Note: Attaching Azido-PEG8-C-Boc to a Small Molecule Drug
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of polyethylene glycol (PEG) chains, or PEGylation, to small molecule drugs is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.[1][] Benefits include enhanced aqueous solubility, extended circulation half-life, and reduced toxicity.[1][] The Azido-PEG8-C-Boc linker is a heterobifunctional reagent designed for this purpose. It features three key components: an azide (N₃) group for subsequent "click chemistry" reactions, an 8-unit PEG spacer to impart hydrophilicity, and a Boc-protected amine for initial conjugation.[3]
This document provides a detailed protocol for the covalent attachment of the this compound linker to a small molecule drug possessing a carboxylic acid functional group. The process involves two primary stages: the deprotection of the Boc-amine to yield a reactive primary amine, followed by an amide coupling reaction with the carboxyl group of the drug, typically activated by EDC and NHS.
Principle of the Reaction The overall strategy involves forming a stable amide bond between the small molecule drug and the PEG linker. This is achieved by:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine.
-
Carboxylic Acid Activation: The carboxylic acid on the small molecule drug is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.
-
Amide Coupling: The amine-reactive NHS ester of the drug reacts with the newly deprotected primary amine of the Azido-PEG8-NH₂ linker to form a stable amide bond. This reaction is efficient at a pH range of 7-9.
The final product is a small molecule drug covalently linked to an azide-terminated PEG chain, ready for subsequent conjugation via click chemistry if desired.
Visualizations
References
Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG8-C-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides.[1] PEGylation can significantly improve a peptide's solubility and stability against proteolytic degradation, reduce immunogenicity, and extend its circulating half-life by minimizing renal clearance.[2] Azido-PEG8-C-Boc is a heterobifunctional linker containing an azide group for click chemistry, a discrete PEG8 spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for further functionalization, making it a valuable tool in peptide modification and the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[3][4]
The azide group on the this compound linker allows for highly specific and efficient conjugation to peptides containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5] This bioorthogonal reaction is highly selective, proceeds under mild conditions, and is compatible with a wide range of functional groups present in peptides, making it an ideal method for creating well-defined peptide conjugates.
These application notes provide a detailed protocol for the bioconjugation of an alkyne-modified peptide with this compound and subsequent characterization of the resulting conjugate.
Experimental Workflow
The overall workflow for the bioconjugation of a peptide with this compound involves the synthesis of an alkyne-modified peptide, the CuAAC reaction, and subsequent purification and characterization of the PEGylated peptide.
Caption: Experimental workflow for peptide bioconjugation.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the conjugation of an alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the peptide from copper-mediated degradation)
-
Dimethylformamide (DMF) or a mixture of water and a co-solvent (e.g., DMSO, t-butanol)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the alkyne-modified peptide in DMF or a suitable aqueous buffer to a final concentration of 1-10 mM.
-
In a separate tube, dissolve this compound in the same solvent to a concentration that is 1.2 to 1.5 times the molar concentration of the peptide. A slight excess of the PEG linker ensures complete consumption of the peptide.
-
-
Catalyst Preparation:
-
Prepare a fresh stock solution of copper(II) sulfate (e.g., 50 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).
-
If using TBTA, prepare a stock solution in a compatible organic solvent like DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction vial, add the dissolved alkyne-modified peptide.
-
Add the this compound solution to the peptide solution and mix gently.
-
If using TBTA, add it to the reaction mixture at a concentration equivalent to the copper sulfate.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The final concentration of copper sulfate is typically between 0.1 and 1 mM.
-
The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific peptide sequence and steric hindrance.
-
Monitor the progress of the reaction by analytical HPLC or LC-MS. Look for the disappearance of the starting peptide peak and the appearance of a new, more retained peak corresponding to the PEGylated peptide.
-
-
Quenching and Purification:
-
Once the reaction is complete, the crude reaction mixture can be directly purified.
-
Purify the PEGylated peptide from unreacted starting materials and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Purification and Characterization of the PEGylated Peptide
A. Purification by RP-HPLC
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the PEGylated peptide. The gradient will need to be optimized based on the hydrophobicity of the peptide and the conjugate.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major product peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified PEGylated peptide as a powder.
B. Characterization by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
-
Analysis: Determine the molecular weight of the purified product. The observed mass should correspond to the theoretical mass of the PEGylated peptide.
Quantitative Data
The following tables provide representative data for the bioconjugation of a model alkyne-containing peptide with this compound. Note: This data is illustrative and may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Reaction Parameters and Efficiency
| Parameter | Value |
| Peptide Concentration | 2 mM |
| This compound Excess | 1.5 equivalents |
| Copper(II) Sulfate | 0.5 mM |
| Sodium Ascorbate | 1.0 mM |
| Reaction Time | 2 hours |
| Conversion Efficiency (by HPLC) | >95% |
Table 2: Purification and Yield
| Step | Outcome |
| Purification Method | RP-HPLC |
| Purity of Final Product (by HPLC) | >98% |
| Isolated Yield | ~70-85% |
Table 3: Mass Spectrometry Characterization
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) |
| Alkyne-Modified Peptide | 1500.0 | 1500.2 |
| This compound Conjugated Peptide | 2038.6 | 2038.8 |
Signaling Pathway Application: PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The following diagram illustrates the logical relationship in PROTAC synthesis.
Caption: PROTAC synthesis workflow.
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and efficient method for the site-specific PEGylation of peptides. This approach offers high yields and purity, and the resulting conjugates can be readily characterized by standard analytical techniques. The versatility of the this compound linker also makes it a valuable component in the construction of more complex biomolecules for drug discovery and development.
References
- 1. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. azido-peg-8-c-boc — TargetMol Chemicals [targetmol.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common problems in Azido-PEG8-C-Boc click chemistry reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azido-PEG8-C-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in click chemistry?
This compound is a chemical linker molecule featuring three key components: an azide group for click chemistry, an eight-unit polyethylene glycol (PEG) spacer, and a carbamate (Boc)-protected amine. The azide group readily participates in CuAAC reactions with alkyne-functionalized molecules to form a stable triazole linkage. The hydrophilic PEG8 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. The Boc protecting group allows for orthogonal chemistry, where the amine can be deprotected under specific conditions for further modification after the click reaction.
Q2: What are the fundamental components of a CuAAC reaction involving this compound?
A typical CuAAC reaction requires the following components:
-
Azide: this compound.
-
Alkyne: The molecule to be conjugated, containing a terminal alkyne group.
-
Copper(I) catalyst: This is the active catalytic species. It is often generated in situ from a copper(II) source.
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).
-
Reducing agent: To reduce Cu(II) to the active Cu(I) state. Sodium ascorbate is the most frequently used reducing agent.[1]
-
Ligand: A chelating ligand that stabilizes the Cu(I) catalyst, prevents its oxidation, and increases reaction efficiency. Common ligands include THPTA (water-soluble) and TBTA.
-
Solvent: The reaction is often performed in a variety of solvents, including water, DMSO, DMF, or mixtures thereof, to ensure solubility of all reactants.
Q3: Is the Boc protecting group stable under standard CuAAC reaction conditions?
The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the mild, neutral to slightly basic conditions used for most CuAAC reactions.[2] However, it is sensitive to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[3][4] Elevated temperatures may also lead to Boc deprotection.[5] Therefore, it is crucial to maintain control over the pH and temperature of the reaction mixture to prevent premature deprotection.
Troubleshooting Guide
Low or No Product Yield
Low product yield is one of the most common issues in CuAAC reactions. The following sections outline potential causes and their solutions.
Problem 1: Inactive Copper Catalyst
The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Solution:
-
Degas all solvents and solutions: Before the reaction, thoroughly degas all buffers and solvent systems by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Use a reducing agent: Always include a reducing agent, such as sodium ascorbate, in the reaction mixture to continuously regenerate the Cu(I) catalyst. A 3- to 10-fold excess of sodium ascorbate is often recommended.
-
Work under an inert atmosphere: For highly sensitive reactions, performing the experiment in a glovebox can minimize oxygen exposure.
-
Use a stabilizing ligand: Ligands like THPTA or TBTA protect the Cu(I) from oxidation.
-
Problem 2: Suboptimal Reagent Concentrations
Incorrect stoichiometry or suboptimal concentrations of reactants can lead to incomplete reactions.
-
Solution:
-
Optimize reagent ratios: While a 1:1 stoichiometric ratio of azide to alkyne is ideal, using a slight excess (e.g., 1.1-1.5 equivalents) of the more accessible or less critical component can drive the reaction to completion.
-
Adjust catalyst and ligand concentrations: The final concentration of the copper catalyst and ligand are critical. A starting point for optimization is a final CuSO₄ concentration of 50 µM to 2 mM, with a ligand-to-copper ratio of 2:1 to 5:1.
-
Problem 3: Poor Reagent Quality
Degraded or impure reagents will negatively impact the reaction efficiency.
-
Solution:
-
Use high-purity reagents: Ensure that the this compound, alkyne substrate, and all other reagents are of high purity.
-
Properly store reagents: Store this compound and other sensitive reagents according to the manufacturer's instructions, typically at low temperatures and protected from light and moisture.
-
Prepare fresh solutions: Prepare fresh solutions of sodium ascorbate immediately before use, as it can degrade in solution.
-
Problem 4: Unfavorable Reaction Conditions
Factors such as temperature, pH, and solvent can significantly affect the reaction rate and yield.
-
Solution:
-
Optimize temperature: While many CuAAC reactions proceed at room temperature, gentle heating to 35-40 °C can sometimes increase the reaction rate. However, be cautious of higher temperatures that could lead to Boc deprotection.
-
Control pH: The optimal pH for CuAAC is typically between 4 and 12. For biomolecule conjugations, a pH range of 7-9 is common.
-
Choose an appropriate solvent: Ensure that all reactants are fully soluble in the chosen solvent system. A mixture of aqueous buffers with organic co-solvents like DMSO or DMF is often necessary for PEGylated reagents.
-
Side Reactions and Impurities
Problem 5: Unintended Deprotection of the Boc Group
As mentioned, the Boc group can be labile under certain conditions.
-
Solution:
-
Avoid acidic conditions: Ensure that the reaction buffer is not acidic.
-
Moderate reaction temperature: Avoid excessive heating. If the reaction is slow, consider longer reaction times at a lower temperature rather than increasing the temperature significantly.
-
Problem 6: Difficulty in Product Purification
The PEG linker in the product can lead to challenges in purification due to its high solubility in various solvents and potential for streaking on chromatography columns.
-
Solution:
-
Size Exclusion Chromatography (SEC): This is often the most effective method for separating the larger PEGylated conjugate from smaller unreacted starting materials and catalyst components.
-
Dialysis or Ultrafiltration: These techniques are useful for removing small molecule impurities, including residual copper catalyst and salts.
-
Reverse-Phase HPLC (RP-HPLC): For smaller conjugates, preparative RP-HPLC can provide high-purity product.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for CuAAC reactions involving PEGylated azides. These should be used as a starting point for optimization.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| This compound | 1.0 - 1.2 equivalents | Can be the limiting reagent or in slight excess. |
| Alkyne Substrate | 1.0 - 1.5 equivalents | A slight excess can improve reaction completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | Higher concentrations may be needed for difficult reactions. |
| Ligand (THPTA or TBTA) | 100 µM - 10 mM | Typically used in a 2:1 to 5:1 ratio to copper. |
| Sodium Ascorbate | 1 mM - 10 mM | A 3- to 10-fold molar excess over copper is common. |
Table 2: Reaction Conditions
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature (20-25°C) to 60°C | Start at room temperature; gentle heating (35-40°C) may be beneficial. Avoid high temperatures to protect the Boc group. |
| Reaction Time | 30 minutes - 48 hours | Monitor reaction progress by TLC, LC-MS, or other appropriate analytical methods. |
| pH | 7.0 - 9.0 | For reactions involving biomolecules, maintaining a physiological pH is often crucial. |
| Solvent | Aqueous buffer (e.g., PBS), DMSO, DMF, or mixtures | The choice of solvent depends on the solubility of the reactants. |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO or DMF).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a suitable ligand, such as THPTA (e.g., 100 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne and this compound solutions to the desired final concentrations in the chosen reaction buffer.
-
Add the ligand solution to the reaction mixture.
-
Add the CuSO₄ solution. The order of addition (ligand before copper) can be important to pre-form the copper-ligand complex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Seal the reaction vessel and allow the reaction to proceed at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. For biomolecules, size exclusion chromatography or dialysis are common first steps to remove the copper catalyst and excess reagents. Further purification may be achieved by HPLC.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Azido-PEG8-C-Boc
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete tert-butyloxycarbonyl (Boc) deprotection of Azido-PEG8-C-Boc. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical step in bioconjugation and drug development.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of this compound is incomplete. What are the most common causes?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The most frequent cause is inadequate acidic conditions to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., Trifluoroacetic acid - TFA), degradation of the acid (TFA is hygroscopic and water can reduce its effectiveness), or the inherent stability of the protected amine.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. The reaction may not have reached completion if the reaction time is too short or the temperature is too low. While many deprotections proceed at room temperature, some substrates may require longer reaction times.[1]
-
Steric Hindrance: The polyethylene glycol (PEG) chain, even of moderate length like PEG8, can cause steric hindrance, impeding the access of the acid to the Boc-protected amine and slowing down the reaction rate.[1][2]
-
Substrate Solubility: Poor solubility of the this compound in the chosen reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection as it ensures good solubility for both the PEG-linker and the acid.
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected Azido-PEG8-amine is more polar than the starting Boc-protected material and will consequently have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the newly formed primary amine as a colored spot (typically purple or yellow).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for quantitative monitoring of the reaction. It allows for the separation and identification of the starting material, the desired deprotected product, and any potential side products based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which is typically found around 1.4 ppm.
Q3: I'm observing side products during the deprotection of this compound. What are they and how can I prevent them?
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated as a byproduct.
-
Potential Side Reaction: While the azido group is generally stable under acidic conditions, certain scavengers, particularly those containing thiols like 1,2-ethanedithiol (EDT), can potentially reduce the azide to an amine. It is crucial to select scavengers carefully to avoid this unwanted reaction.
-
Prevention with Scavengers: To prevent the alkylation of other nucleophilic groups, "cation scavengers" should be added to the reaction mixture. These scavengers trap the reactive tert-butyl cation. Common and effective scavengers that are less likely to reduce the azide group include:
-
Triisopropylsilane (TIS)
-
Water
-
Q4: What are the recommended work-up procedures to isolate the deprotected Azido-PEG8-amine?
After the deprotection reaction is complete, the product exists as an ammonium salt (e.g., TFA salt).
-
Evaporation: The volatile acid (TFA) and solvent (DCM) can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.
-
Precipitation: The deprotected PEG-linker, as its ammonium salt, can often be precipitated by adding a non-polar solvent such as diethyl ether.
-
Aqueous Work-up (for the free amine): To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid. This should be performed carefully to avoid hydrolysis of any other base-labile groups. The organic layer is then dried and concentrated to yield the free Azido-PEG8-amine.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This is a widely used and generally effective method for Boc deprotection.
-
Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the Azido-PEG8-amine can be used directly or further purified.
Protocol 2: Milder Deprotection using 4M HCl in 1,4-Dioxane
This method can be an alternative if the substrate is sensitive to strong TFA conditions.
-
Dissolve the this compound in a minimal amount of a co-solvent like methanol if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | < 30 minutes | Room Temp |
Table 2: Recommended Scavengers for Boc Deprotection of this compound
| Scavenger | Function | Typical Concentration | Notes | Reference |
| Triisopropylsilane (TIS) | Traps tert-butyl cations | 2.5 - 5% (v/v) | Highly effective and compatible with the azido group. | |
| Water | Traps tert-butyl cations | 2.5 - 5% (v/v) | Often used in combination with other scavengers. |
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Boc deprotection chemical pathway.
References
Technical Support Center: Optimizing Azido-PEG8-C-Boc Conjugation
Welcome to the technical support center for optimizing reaction yields involving Azido-PEG8-C-Boc linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to enhance the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound is a heterobifunctional linker. It contains an azide group (-N3) at one end and a Boc-protected amine (-NHBoc) at the other, connected by an 8-unit polyethylene glycol (PEG) chain. The Boc (tert-butoxycarbonyl) group is a protecting group for the primary amine, which can be removed under acidic conditions to allow for further conjugation. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2]
Q2: What are the main applications of the this compound linker?
A2: The primary application of this linker is in bioconjugation and the synthesis of PROTACs.[3][4] The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the linker to a molecule containing an alkyne group.[5] After deprotection of the Boc group, the revealed amine can be coupled to a second molecule, often via an amide bond.
Q3: What are the key steps in a typical conjugation workflow using this compound?
A3: A typical workflow involves three main stages:
-
Conjugation of the first molecule: The azide end of the linker is reacted with an alkyne-containing molecule via click chemistry.
-
Boc deprotection: The Boc protecting group is removed from the other end of the linker to expose a primary amine.
-
Conjugation of the second molecule: The newly exposed amine is then reacted with a second molecule, typically one containing a carboxylic acid, to form a stable amide bond.
The order of these steps can sometimes be reversed depending on the stability of the molecules being conjugated.
Troubleshooting Guide
This guide addresses common issues encountered during the three main stages of conjugation with this compound.
Stage 1: Low Yield in Azide-Alkyne Click Chemistry Reaction
| Possible Cause | Suggested Solution |
| Inefficient Copper Catalyst (CuAAC) | For CuAAC reactions, ensure your copper(II) sulfate (CuSO₄) and reducing agent (e.g., sodium ascorbate) solutions are freshly prepared. The copper catalyst can be sensitive to oxidation. |
| Incompatible Buffer | Avoid using buffers that contain primary or secondary amines, such as Tris, as they can interfere with the reaction. Phosphate-buffered saline (PBS) or HEPES are generally recommended. |
| Suboptimal pH | While CuAAC can proceed over a wide pH range (4-12), for sensitive biomolecules, a neutral pH of around 7 is a good starting point. You can perform a pH optimization screen from 6.5 to 8.5 to find the ideal condition for your specific molecules. |
| Steric Hindrance | If the azide or alkyne group is sterically hindered, consider increasing the reaction time or temperature (e.g., from room temperature to 37°C). |
Stage 2: Incomplete Boc Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | The Boc group is removed by acidolysis. If deprotection is incomplete, you can increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If you suspect incomplete removal, extend the reaction time and monitor the progress using an appropriate analytical technique like LC-MS or NMR. |
| Solvent Issues | Ensure that your PEG-conjugated molecule is fully dissolved in the reaction solvent. DCM is a commonly used solvent for TFA-mediated deprotection. |
Stage 3: Low Yield in Amide Bond Formation (Post-Deprotection)
| Possible Cause | Suggested Solution |
| Inactive Coupling Agents | Use fresh, high-quality EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). EDC is particularly sensitive to moisture and should be stored in a desiccator. |
| Presence of Water | Ensure all solvents (e.g., DMF or DCM) and reagents are anhydrous. Water can hydrolyze the activated ester intermediate, leading to low yields. |
| Incorrect pH | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-activated molecule with the primary amine of the deprotected linker is most efficient at a pH of 7.2-8.0. |
| Suboptimal Molar Ratios | An excess of EDC can lead to side reactions. A common starting point is to use a slight excess of EDC and NHS relative to the carboxylic acid (e.g., 1.2 equivalents each). |
Quantitative Data Summary
The following tables provide typical reaction conditions for the key steps in an this compound conjugation workflow. Note that these are starting points and may require optimization for your specific application.
Table 1: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Condition |
| Reactant Molar Ratio (Azide:Alkyne) | 1:1.2 to 1:1.5 |
| Copper(II) Sulfate (CuSO₄) Concentration | 50-100 µM |
| Sodium Ascorbate Concentration | 1-5 mM |
| pH | 7.0 - 8.5 |
| Temperature | Room Temperature to 37°C |
| Reaction Time | 1 - 4 hours |
| Typical Yield | >90% |
Table 2: Typical Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0°C to Room Temp. | 1 - 3 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1 - 2 hours |
Table 3: Typical Conditions for EDC/NHS Amide Coupling
| Step | Parameter | Recommended Molar Ratio (vs. Carboxylic Acid) | Recommended pH |
| Activation | EDC | 1.2 - 2.0 | 4.5 - 6.0 |
| NHS/Sulfo-NHS | 1.2 - 2.0 | 4.5 - 6.0 | |
| Conjugation | Amine-containing molecule | 1.0 - 1.5 | 7.2 - 8.0 |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis using this compound
This protocol describes the synthesis of a PROTAC by first reacting the azide end of the linker with an alkyne-containing molecule (Molecule A), followed by Boc deprotection and coupling with a carboxylic acid-containing molecule (Molecule B).
Step A: Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing Molecule A (1.0 eq) and this compound (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of CuSO₄·5H₂O in water.
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Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
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Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by flash column chromatography to yield Molecule A-PEG8-NHBoc.
Step B: Boc Deprotection
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Dissolve the Molecule A-PEG8-NHBoc from the previous step in DCM.
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Add TFA (to a final concentration of 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step C: Amide Bond Formation
-
Dissolve Molecule B (containing a carboxylic acid) in anhydrous DMF under a nitrogen atmosphere.
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Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add the deprotected Molecule A-PEG8-NH₂ from Step B to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with suitable aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, and brine).
-
Dry the organic layer, filter, and concentrate. Purify the final PROTAC by preparative HPLC.
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. t-boc-N-amido-PEG8-azide, 2231845-12-6 | BroadPharm [broadpharm.com]
- 3. azido peg8 c boc — TargetMol Chemicals [targetmol.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Side reactions of the azide group in Azido-PEG8-C-Boc
Welcome to the technical support center for Azido-PEG8-C-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this linker, with a specific focus on troubleshooting potential side reactions of the azide functional group.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound molecule?
A: this compound contains three key functional components: a terminal azide group, an eight-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.
-
Azide Group: The azide moiety is generally stable under aqueous conditions, oxidative conditions, and standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF).[1][2] However, it is susceptible to reduction by certain reagents like thiols and phosphines.[1][3]
-
PEG Spacer: The PEG backbone is known for its hydrophilicity, biocompatibility, and flexibility.[4] However, it can be hygroscopic, and care should be taken to avoid moisture, which can introduce side reactions like ester hydrolysis if other sensitive groups are present. PEGs may also contain process-related impurities like ethylene glycol or 1,4-dioxane.
-
Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is robust under most basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Q2: Can the azide group be unintentionally reduced during my synthetic workflow?
A: Yes, this is one of the most common side reactions. The azide group can be reduced to a primary amine under several conditions:
-
During Peptide Synthesis: The use of thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), in TFA cleavage cocktails is a primary cause of azide reduction.
-
Presence of Phosphines: Trivalent phosphines, such as triphenylphosphine (PPh₃) or tris(2-carboxyethyl)phosphine (TCEP), will reduce azides to amines via the Staudinger reaction. This is an intended reaction in many protocols but can be an unwanted side reaction if phosphines are present as reagents or contaminants.
-
Catalytic Hydrogenation: Standard reduction techniques like catalytic hydrogenation (e.g., H₂/Pd) will readily reduce azides and should be avoided if the azide needs to be preserved.
Q3: What are the primary side reactions to be aware of when using the azide group in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" reaction?
A: The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne partner, often called Glaser coupling. This occurs when two alkyne molecules couple together, consuming the starting material and complicating purification. This side reaction is promoted by the presence of oxygen and Cu(II) ions. Other issues are typically related to reaction yield, often stemming from the inactivation of the Cu(I) catalyst.
Q4: Under what conditions is the Boc group removed?
A: The Boc group is reliably removed under anhydrous acidic conditions. A common method involves treatment with a high concentration of trifluoroacetic acid (TFA), often in a "cleavage cocktail" that includes scavengers. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene gas and CO₂.
Troubleshooting Guides
Guide 1: Low or No Yield in CuAAC (Click Chemistry)
| Symptom | Possible Cause | Suggested Solution |
| No product formation, starting materials remain | Inactive Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by dissolved oxygen. | 1. Degas all solvents and reagent solutions thoroughly (e.g., by bubbling with argon or nitrogen). 2. Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate, typically 5-10 mol%) is used to regenerate Cu(I). 3. Use freshly prepared reagent solutions. |
| Poor Reagent Quality: The azide or alkyne starting materials have degraded. | 1. Verify the purity of this compound and the alkyne partner by LC-MS or NMR. 2. Store azide-containing compounds properly, protected from light and reducing agents. | |
| Copper Chelation: The substrate is chelating the copper catalyst, making it unavailable for the reaction. | 1. Add a copper-stabilizing ligand, such as TBTA or a tris(hydroxypropyl)triazolylmethyl)amine (THPTA), especially for reactions with biomolecules. | |
| Formation of significant byproduct | Alkyne Homocoupling (Glaser Coupling): The terminal alkyne is dimerizing. | 1. Maintain strictly anaerobic (oxygen-free) conditions throughout the reaction setup and duration. 2. Increase the concentration of the reducing agent (sodium ascorbate). |
| Reaction is sluggish or incomplete | Steric Hindrance: The azide or alkyne is sterically hindered, slowing the reaction. | 1. Increase the reaction temperature or extend the reaction time. 2. Increase the catalyst loading (both copper and reducing agent). |
Guide 2: Unintended Reduction of the Azide Group
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry shows a product with a mass difference of -26 Da (loss of N₂) or +2 Da (addition of H₂) | Reduction by Thiol Scavengers: During peptide cleavage from a solid support, a thiol scavenger like EDT was used in the TFA cocktail. | 1. Replace the thiol scavenger with a non-reductive alternative. Triisopropylsilane (TIS) is highly recommended for preserving azides. 2. If a thiol is absolutely necessary, dithiothreitol (DTT) is a much safer alternative to EDT and causes significantly less azide reduction. |
| Product is the corresponding primary amine instead of the azide | Presence of Phosphines: The reaction mixture contained a phosphine reagent (e.g., PPh₃, TCEP, tributylphosphine). | 1. Rigorously exclude all sources of phosphines from the reaction unless the Staudinger reduction is the intended transformation. 2. Purify starting materials to remove any phosphine contamination. |
| Incompatible Deprotection/Cleavage Conditions: A general reductive workup was used. | 1. Avoid using reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation if the azide needs to be retained. |
Quantitative Data Summary
The choice of scavenger during TFA-mediated cleavage from a solid-phase support is critical for preserving the azide group. The following table summarizes the compatibility of common scavengers.
| Scavenger | Concentration in TFA | Observed Azide Reduction | Recommendation | Reference |
| 1,2-Ethanedithiol (EDT) | 2.5% | High (>90%) | Not Recommended | |
| Dithiothreitol (DTT) | 2.5% | Low (<10%) | Safer Thiol Alternative | |
| Triisopropylsilane (TIS) | 2.5% | None Detected | Highly Recommended | |
| Water | 2.5% - 5% | None Detected | Recommended (often used with TIS) |
Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the CuAAC reaction in solution.
-
Preparation: Dissolve the this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF/H₂O). Degas the solution by bubbling with argon for 15-20 minutes.
-
Catalyst Addition:
-
Prepare a stock solution of sodium ascorbate (e.g., 1 M in water). Add 0.1 equivalents (10 mol%) to the reaction mixture.
-
Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M in water). Add 0.05 equivalents (5 mol%) to the reaction mixture. The solution may turn slightly cloudy or colored.
-
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water. If the product is organic-soluble, extract with a solvent like ethyl acetate or dichloromethane. To remove copper salts, wash the organic layer with a saturated aqueous solution of EDTA. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or HPLC as needed.
Protocol 2: Azide-Safe Cleavage and Boc Deprotection
This protocol is designed to simultaneously cleave a molecule from a solid-phase resin and deprotect the Boc group while preserving the azide functionality.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a standard azide-safe protocol, use a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O) .
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude product should form.
-
Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension and carefully decant the ether. Wash the pellet with cold ether one or two more times to remove residual scavengers.
-
Drying: Dry the crude product under vacuum to yield the final compound with a free amine (from the Boc deprotection) and an intact azide group. Purify by HPLC.
Visualizations
Caption: Workflow for a CuAAC ("Click") reaction showing the desired product and a common side reaction.
Caption: Troubleshooting logic for preserving the azide group during TFA cleavage based on scavenger choice.
References
How to improve the stability of Azido-PEG8-C-Boc in solution
Welcome to the technical support center for Azido-PEG8-C-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups of this compound and their inherent stability characteristics?
This compound is a heterobifunctional linker with three key components:
-
Azide (-N₃): This group is essential for "click chemistry" reactions. Organic azides are generally stable but can be sensitive to heat, light, and reducing agents.[1][2]
-
Polyethylene Glycol (PEG8): The eight-unit PEG spacer is a hydrophilic linker that improves solubility. PEG itself is stable in aqueous solutions at room temperature but can undergo oxidative degradation at elevated temperatures.[3][4]
-
Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[5]
Q2: What are the main causes of this compound degradation in solution?
The primary degradation pathways for this compound in solution are:
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Acid-Mediated Deprotection: The Boc group is susceptible to hydrolysis in acidic conditions (pH < 4), exposing the free amine.
-
Reduction of the Azide Group: The azide can be reduced to an amine in the presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Oxidative Degradation of the PEG Chain: Prolonged exposure to oxygen, especially at elevated temperatures, can lead to the degradation of the PEG spacer.
-
Light-Induced Degradation: The azide group can be sensitive to light, particularly UV radiation, which may lead to the formation of reactive nitrenes.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO.
-
Preparation: Allow the solid this compound to warm to room temperature before opening the vial to prevent moisture condensation. Dissolve in high-purity, anhydrous DMSO to your desired high concentration.
-
Storage: Store the stock solution at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. After use, backfill the container with an inert gas like argon or nitrogen.
Q4: My compound is precipitating when I dilute my DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution into an aqueous buffer is a common issue with PEGylated molecules. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your final concentration in the aqueous buffer may be too high. Try reducing the concentration.
-
Increase Organic Co-solvent: If your experiment allows, increase the percentage of the organic co-solvent (e.g., DMSO) in the final mixture.
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Use a Co-solvent System: A mixture of solvents can improve solubility. For similar compounds, a system of DMSO, PEG300, and a surfactant like Tween-80 has been effective.
-
Gentle Warming and Sonication: Gentle warming and sonication of the final solution might help in redissolving the compound. However, ensure the temperature is not detrimental to your other reagents.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.
Problem 1: Loss of Boc-Protecting Group
-
Symptom: Your subsequent reaction, which relies on the Boc-protected amine, has a low yield, and you detect the presence of the deprotected amine.
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Potential Cause: The pH of your solution is too acidic.
-
Suggested Solution:
-
Ensure your buffer system is maintained at a neutral or slightly basic pH (pH 7-8.5).
-
Avoid prolonged exposure to acidic conditions.
-
If acidic conditions are necessary for other components of your reaction, consider performing the reaction with the this compound for a shorter duration or at a lower temperature.
-
Problem 2: Unwanted Reaction of the Azide Group
-
Symptom: Low yield in your intended click chemistry reaction.
-
Potential Cause: The azide group has been reduced.
-
Suggested Solution:
-
Avoid the use of reducing agents like DTT or TCEP in buffers that will be in contact with this compound.
-
If a reducing agent is required, consider performing the azide reaction step before introducing the reducing agent.
-
Problem 3: Inconsistent Experimental Results
-
Symptom: High variability between experiments.
-
Potential Cause: Degradation of the this compound stock solution or inconsistent handling.
-
Suggested Solution:
-
Prepare fresh stock solutions of the linker for each experiment from a properly stored solid stock.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect solutions from light and store them at low temperatures.
-
Data Presentation
The stability of this compound is influenced by several factors. The following table summarizes the key parameters and recommended conditions to enhance stability.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strongly acidic (pH < 4) and strongly basic (pH > 10) conditions. | Neutral to slightly basic (pH 7.0 - 8.5). | The Boc group is labile to acid, while the azide group is generally stable between pH 4-12. |
| Temperature | Elevated temperatures (> 37°C) for prolonged periods. | Low temperatures (-20°C or -80°C for long-term storage). | High temperatures can accelerate the degradation of the PEG chain and the azide group. |
| Light | Direct exposure to light, especially UV. | Store in the dark or in amber vials. | The azide group can be light-sensitive. |
| Reducing Agents | Presence of DTT, TCEP, or other reducing agents. | Use non-reducing buffers if the azide will be used in a subsequent step. | Reducing agents can convert the azide to an amine. |
| Oxygen | Exposure to atmospheric oxygen, especially at elevated temperatures. | Degas solutions and store under an inert atmosphere (Argon or Nitrogen). | The PEG chain is susceptible to oxidative degradation. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes. | Repeated cycling can introduce moisture and accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, low-retention microcentrifuge tubes.
-
Inert Gas Purge: If possible, briefly flush the headspace of each aliquot with an inert gas (e.g., argon or nitrogen).
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
-
Preparation of Test Solution:
-
Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
From a freshly thawed aliquot of your this compound DMSO stock solution, prepare a diluted solution in your aqueous buffer to a final concentration relevant to your experiment (e.g., 1 mM). Ensure the final percentage of DMSO is compatible with your analytical method and does not cause precipitation.
-
-
Incubation:
-
Incubate the test solution at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
Protect the solution from light.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution.
-
Immediately quench any potential degradation by diluting the aliquot in a suitable solvent for your analytical method (e.g., mobile phase for HPLC) and store at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples by a suitable analytical method such as LC-MS or RP-HPLC to quantify the amount of intact this compound remaining.
-
A C18 column is typically a good starting point for RP-HPLC analysis.
-
Monitor for the appearance of degradation products, such as the Boc-deprotected species.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Degradation pathways of this compound in solution.
References
Addressing aggregation issues with Azido-PEG8-C-Boc conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Azido-PEG8-C-Boc conjugates. The following information is compiled to aid in troubleshooting and optimizing your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It contains an azide group for click chemistry reactions, a polyethylene glycol (PEG) spacer (with 8 PEG units) to enhance solubility and provide spatial separation, and a Boc-protected amine. The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine, which can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used for conjugation to molecules containing, for example, an activated carboxylic acid (like an NHS ester). This linker is often used in the development of bioconjugates, such as antibody-drug conjugates (ADCs) or for attaching molecules to surfaces. It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where it connects two different ligands.[1][2][3]
Q2: Why might my this compound conjugate be aggregating?
Aggregation of bioconjugates involving PEG linkers can be attributed to several factors:
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Hydrophobicity: While the PEG chain itself is hydrophilic, the conjugated molecule might be hydrophobic. Increasing the surface hydrophobicity of the resulting conjugate can lead to intermolecular attractive forces, causing aggregation.[4][5]
-
High Molar Excess of Reagent: A large excess of the this compound reagent during conjugation can lead to multiple PEG chains being attached to a single protein or molecule (over-labeling). This can alter the isoelectric point (pI) and net charge of the protein, potentially reducing its solubility.
-
High Protein/Molecule Concentration: Increased concentrations of the protein or molecule being conjugated can enhance the likelihood of aggregation, especially if the conjugate has a tendency to self-associate.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for maintaining the stability of the biomolecule during conjugation. Performing the reaction at a pH close to the molecule's isoelectric point can minimize solubility and promote aggregation.
-
Presence of Organic Co-solvents: Some protocols may require dissolving the PEG linker in an organic solvent like DMSO before adding it to the aqueous reaction mixture. High concentrations of these solvents can denature proteins and lead to aggregation.
Q3: How does the PEG8 chain in this compound affect aggregation?
The PEG8 chain is generally included to increase the hydrophilicity and solubility of the conjugate, which can help mitigate aggregation. PEGylation can create a hydration shell around the molecule, which can mask hydrophobic patches and provide steric hindrance to prevent intermolecular interactions. However, the effectiveness of the PEG chain in preventing aggregation depends on the properties of the conjugated molecule and the overall degree of PEGylation. In some cases, if the conjugated molecule is highly prone to aggregation, the PEG8 chain alone may not be sufficient to prevent it.
Troubleshooting Guide
Problem: Visible precipitation or turbidity is observed during or after the conjugation reaction.
This is a clear indication of significant aggregation. Here are some steps to troubleshoot this issue:
| Parameter | Recommendation | Rationale |
| Reagent Concentration | Decrease the molar excess of the this compound reagent. | A high molar excess can lead to over-labeling and precipitation. |
| Protein/Molecule Concentration | Lower the concentration of your protein or molecule in the reaction. | High concentrations can increase the chances of aggregation. |
| Buffer pH | Optimize the pH of the reaction buffer to be further away from the pI of your protein. | Proteins are least soluble at their isoelectric point. |
| Reaction Temperature | Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the aggregation process. |
| Mixing | Use gentle mixing methods like end-over-end rotation instead of vigorous stirring or vortexing. | Vigorous mixing can sometimes induce protein denaturation and aggregation. |
| Co-solvent Concentration | If using an organic co-solvent like DMSO to dissolve the linker, minimize its final concentration in the reaction mixture. | High concentrations of organic solvents can cause protein aggregation. |
Problem: The conjugate appears soluble but shows poor performance in downstream applications, suggesting the presence of soluble aggregates.
Soluble aggregates may not be visible to the naked eye but can significantly impact the biological activity and pharmacokinetic properties of the conjugate.
| Parameter | Recommendation | Rationale |
| Molar Ratio | Perform a titration of the this compound to your molecule to find the optimal ratio that balances conjugation efficiency with minimal aggregation. | A lower degree of labeling might be necessary to maintain solubility. |
| Stabilizing Excipients | Include stabilizing additives in your reaction or storage buffer. | Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine, glycine) can help prevent aggregation. |
| Purification Method | Use size-exclusion chromatography (SEC) to separate the desired monomeric conjugate from aggregates and unreacted starting materials. | SEC is a powerful technique for characterizing and purifying bioconjugates based on their size. |
| Storage Conditions | After purification, store the conjugate in an optimized buffer, potentially with cryoprotectants, and at an appropriate temperature (e.g., -80°C). Aliquoting into single-use vials can prevent repeated freeze-thaw cycles that may induce aggregation. |
Experimental Protocols
Protocol 1: General Conjugation with this compound (Post-Boc Deprotection)
This protocol assumes the Boc group has been removed to yield a primary amine on the PEG linker, which is then reacted with an activated carboxyl group (e.g., an NHS ester) on the target molecule.
-
Reagent Preparation:
-
Immediately before use, dissolve the deprotected Azido-PEG8-C-NH2 in an appropriate anhydrous solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
-
Molecule Preparation:
-
Prepare your target molecule containing an activated carboxyl group in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.
-
Adjust the concentration of your molecule to 1-5 mg/mL. If aggregation is a known issue, start with a lower concentration.
-
-
Conjugation Reaction:
-
Slowly add a 5 to 20-fold molar excess of the dissolved Azido-PEG8-C-NH2 to the molecule solution with gentle mixing. A titration experiment is recommended to determine the optimal molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography.
-
Protocol 2: Characterization of Aggregation by Size-Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G4000SWXL) with a filtered and degassed mobile phase (e.g., PBS).
-
-
Sample Preparation:
-
Dilute your conjugate sample to an appropriate concentration in the mobile phase.
-
-
Analysis:
-
Inject the sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Aggregates will elute earlier than the monomeric conjugate, while smaller fragments or unreacted linkers will elute later.
-
The percentage of aggregate can be calculated by integrating the peak areas.
-
Protocol 3: Characterization of Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter your sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large particulates.
-
Dilute the sample in a suitable buffer to a concentration appropriate for your DLS instrument.
-
-
Measurement:
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution profile. The presence of larger species indicates aggregation. DLS can provide information on the average particle size and polydispersity index (PDI), which is a measure of the broadness of the size distribution.
-
Visualizations
Caption: Troubleshooting workflow for addressing aggregation issues.
Caption: Key factors that can contribute to conjugate aggregation.
References
Technical Support Center: Optimizing Linker Length in PROTACs with a PEG8 Spacer
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs), particularly when starting with a PEG8 spacer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not merely a passive spacer; its length, composition, and attachment points are critical for inducing the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2][3] An optimal linker orients the target protein and the E3 ligase correctly to facilitate the transfer of ubiquitin, marking the POI for subsequent degradation by the proteasome.[1][4]
Q2: Why is a PEG8 linker a common starting point in PROTAC design?
A2: Polyethylene glycol (PEG) and alkyl chains are the most frequently used motifs in initial PROTAC design. A PEG8 linker, containing eight ethylene glycol units, is often a successful starting point for several reasons:
-
Good Solubility: PEG linkers are hydrophilic and can improve the water solubility and overall physicochemical properties of the often-lipophilic PROTAC molecule.
-
Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive ternary complex.
-
Optimal Length: A PEG8 linker provides a moderate length that is often effective for bridging the distance between many target proteins and E3 ligases without being excessively long or too short.
-
Synthetic Accessibility: PEG units of varying lengths are commercially available and synthetically versatile, enabling a systematic exploration of linker length during optimization.
Q3: How does linker length specifically impact PROTAC efficacy?
A3: The relationship between linker length and PROTAC efficacy is critical and often non-linear.
-
Too Short: If a linker is too short, it can cause steric hindrance, preventing the PROTAC from binding simultaneously to both the target protein and the E3 ligase. This failure to form a ternary complex results in no degradation.
-
Too Long: An excessively long linker may lead to the formation of unstable or unproductive ternary complexes where the necessary lysine residues on the target protein are not correctly positioned for ubiquitination. This can also increase the entropic penalty upon binding, reducing complex stability.
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and maximizes degradation efficiency. This optimal length must be determined empirically for each specific POI and E3 ligase pair.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. While primarily a concentration-dependent issue, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect. Optimizing the linker to create a more stable and cooperative ternary complex can sometimes mitigate the hook effect, leading to sustained degradation over a wider concentration range.
Troubleshooting Guide
Problem 1: My PROTAC with a PEG8 linker shows good binary binding to both the target and the E3 ligase, but I observe no significant protein degradation.
This is a common challenge indicating that while the PROTAC can engage its targets individually, it fails to induce the formation of a productive ternary complex.
Solutions:
-
Systematically Vary Linker Length: The PEG8 linker may be suboptimal for your specific protein-ligase pair. Synthesize a library of PROTACs with different linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) to identify the optimal distance required for efficient ternary complex formation. Even small changes in linker length can have a significant impact on degradation.
-
Evaluate Ternary Complex Formation Directly: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ assays to directly assess the formation and stability of the ternary complex. This can provide direct evidence of whether the linker is mediating a cooperative interaction.
-
Modify Linker Composition: If varying the length is not sufficient, introduce more rigid elements (e.g., piperazine, triazole rings) or different flexible chains (e.g., alkyl chains) into the linker. This can alter the conformational dynamics and may lead to a more productive orientation.
-
Change the Linker Attachment Point: The point at which the linker is attached to the warhead or the E3 ligase ligand is crucial. An alternative attachment site may better orient the two proteins for ubiquitination.
Problem 2: I am observing a significant "hook effect" with my PEG8 PROTAC, limiting its therapeutic window.
A pronounced hook effect suggests that at higher concentrations, the formation of binary complexes is strongly favored over the ternary complex.
Solutions:
-
Enhance Ternary Complex Cooperativity: The most effective way to mitigate the hook effect is to improve the stability of the ternary complex. This is often achieved by optimizing the linker to promote more favorable protein-protein interactions between the target and the E3 ligase. A more rigid or conformationally constrained linker may be beneficial.
-
Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to precisely identify the optimal concentration range (the "sweet spot") for your PROTAC that maximizes degradation before the hook effect becomes dominant.
-
Verify Compound Purity and Solubility: Ensure that the observed effect is not an artifact of compound precipitation at higher concentrations. Check the solubility of your PROTAC in the assay medium.
Problem 3: My PEG8 PROTAC has low cellular activity, possibly due to poor permeability or solubility.
The physicochemical properties of the entire PROTAC molecule, heavily influenced by the linker, dictate its ability to cross cell membranes and remain in solution.
Solutions:
-
Assess Cell Permeability: Utilize cellular uptake assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations. If permeability is low, consider modifying the linker.
-
Balance Hydrophilicity and Lipophilicity: While PEG linkers improve water solubility, the overall molecule can still have high lipophilicity and a large number of rotatable bonds, negatively impacting permeability. Consider synthesizing analogs with shorter PEG chains or replacing a portion of the PEG linker with a more lipophilic or rigid moiety (e.g., an alkyl chain or a phenyl ring) to find a better balance.
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Check for Cellular Efflux: The PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). This can be tested using efflux pump inhibitors. Modifying the linker structure can sometimes circumvent recognition by these transporters.
Data Presentation
Quantitative data from studies investigating the impact of linker length on PROTAC efficacy are summarized below.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | ERα Binding Affinity (IC50, µM) | Cell Viability (IC50, µM in MCF7 cells) |
| PROTAC 1 | PEG-based | 9 | 1.8 | 140 |
| PROTAC 2 | PEG-based | 12 | 1.6 | 75 |
| PROTAC 3 | PEG-based | 16 | 1.7 | 26 |
| PROTAC 4 | PEG-based | 20 | 1.9 | 50 |
| Tamoxifen (Control) | N/A | N/A | N/A | 27 |
This study highlights that for ERα degradation, a 16-atom linker was optimal, showing significantly better cytotoxic activity than shorter or longer linkers, despite all variants having similar binary binding affinities to ERα.
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC Series | Linker Composition | Linker Length (atoms) | p38α Degradation (DC50, nM in BBL358 cells) | p38α Degradation (DC50, nM in T47D cells) |
| NR-1 Series | Alkyl/Aryl | < 15 | > 1000 (Poor) | > 1000 (Poor) |
| NR-6/7 Series | Alkyl/Amino Alkyl | 15-17 | < 100 (Good) | < 100 (Good) |
| NR-1c | Alkyl/Aryl | 20 | ~250 (Moderate) | ~500 (Moderate) |
This work demonstrates that for p38α degradation using a CRBN-based PROTAC, a linker length of 15-17 atoms was optimal. Linkers shorter than 15 atoms were largely inactive.
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
References
Technical Support Center: Optimizing Copper-Free Click Chemistry with Azido-PEG8-C-Boc
Welcome to the technical support center for enhancing the efficiency of copper-free click chemistry, with a special focus on experiments involving Azido-PEG8-C-Boc. This guide is tailored for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and why is it preferred for biological applications?
Copper-free click chemistry, predominantly known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that forms a stable covalent bond between an azide and a strained cyclooctyne (like DBCO or BCN).[1][2] The primary advantage of this method over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) is its biocompatibility.[1][2] The absence of a cytotoxic copper catalyst makes it ideal for applications in living cells, tissues, and whole organisms without interfering with native biological processes.[3]
Q2: What is the role of this compound in this reaction?
This compound is a heterobifunctional linker used in bioconjugation and is particularly common in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Let's break down its components:
-
Azido (N₃): This is the functional group that reacts with a strained alkyne in the SPAAC reaction.
-
PEG8: This is an eight-unit polyethylene glycol spacer. The PEG linker increases the hydrophilicity and solubility of the molecule in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can help overcome steric hindrance.
-
C-Boc: This refers to a tert-butyloxycarbonyl (Boc) protecting group attached via a carbamate linkage. The Boc group masks an amine, preventing it from participating in unwanted reactions. It can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.
Q3: What are the most common cyclooctynes to use with my this compound?
Dibenzocyclooctynes, commonly known as DBCO (or ADIBO), are among the most popular and highly reactive cyclooctynes used in SPAAC due to their high ring strain, which leads to rapid reaction kinetics with azides. Bicyclononynes (BCN) are another class of strained alkynes that are also widely used. The choice between different cyclooctynes often involves a trade-off between reactivity and stability. Highly strained alkynes react faster but may be less stable during storage or under certain experimental conditions.
Troubleshooting Guide
Low or No Reaction Yield
Q4: My SPAAC reaction with this compound is resulting in a very low yield. What are the potential causes?
Several factors can contribute to low yields in copper-free click chemistry. The most common issues include:
-
Reagent Instability: Strained cyclooctynes (e.g., DBCO) can degrade if not stored correctly (they should be kept cold and protected from light) or if exposed to harsh acidic conditions.
-
Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction. The PEG8 linker in your reagent is designed to mitigate this, but it can still be a factor with very large biomolecules.
-
Solubility Issues: Poor solubility of one or both of your reactants in the chosen solvent system can lead to a heterogeneous mixture and significantly reduced reaction rates.
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent.
-
Presence of Inhibitors: Sodium azide (NaN₃), often used as a preservative in buffers, can react with and quench cyclooctyne reagents, drastically reducing the reaction efficiency.
Q5: How can I improve the yield of my reaction?
To address the issues mentioned above, consider the following optimization strategies:
-
Optimize Reagent Handling: Always store strained cyclooctynes according to the manufacturer's recommendations (typically at -20°C, protected from light) and use them promptly after reconstitution.
-
Improve Solubility: If solubility is a problem, consider adding a co-solvent like DMSO, DMF, or methanol. For reactions involving proteins that may denature, keep the percentage of organic solvent as low as possible.
-
Adjust Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.5 to 2 equivalents) of the less critical or more soluble component can help drive the reaction to completion.
-
Optimize Reaction Conditions: The choice of buffer and pH can significantly impact reaction kinetics. While many reactions work well in PBS at pH 7.4, some studies have shown that buffers like HEPES can result in higher reaction rates. It is advisable to screen a few different buffer systems.
-
Remove Inhibitors: Ensure that no sodium azide is present in your reaction buffers. If its presence is unavoidable, it must be thoroughly removed, for example, by dialysis or buffer exchange, before adding your cyclooctyne reagent.
Slow Reaction Rate
Q6: My reaction is proceeding, but it's much slower than expected. How can I increase the reaction rate?
Slow reaction kinetics can be a significant issue, especially when dealing with sensitive biomolecules or time-sensitive in vivo experiments.
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Increase Reactant Concentration: Based on the law of mass action, increasing the concentration of your azide and cyclooctyne reagents will lead to a faster reaction.
-
Choose a More Reactive Cyclooctyne: Different cyclooctynes have different intrinsic reactivities. For instance, DIFO and DBCO derivatives are known to have very fast kinetics.
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Optimize pH: For some SPAAC reactions, higher pH values (around 8) can lead to an increase in reaction rates.
-
Consider Micellar Catalysis: For reactions involving hydrophobic reactants, the addition of surfactants to form micelles has been shown to increase reaction rates by up to 179-fold by concentrating the reactants within the micelles.
Side Reactions and Non-Specific Labeling
Q7: I'm observing non-specific labeling or unexpected side products. What could be the cause?
Although SPAAC is highly bioorthogonal, side reactions can occur under certain conditions.
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Reaction with Thiols: Some strained cyclooctynes, particularly DBCO, have been reported to react with free thiols, such as those from cysteine residues in proteins. This can be a source of off-target labeling.
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Cyclooctyne Self-Reaction: Some highly reactive cyclooctynes can self-react or trimerize, especially during prolonged storage or under certain experimental conditions.
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Reaction with Sodium Azide: As mentioned previously, inorganic azides like sodium azide used as a preservative will react with and consume your cyclooctyne reagent.
Data Presentation
Table 1: Influence of Reaction Parameters on SPAAC Efficiency
| Parameter | Issue | Recommended Action | Rationale |
| Solvent | Low solubility of reactants | Add a water-miscible organic co-solvent (e.g., DMSO, DMF) | Improves reactant solubility, leading to a homogeneous reaction mixture and increased reaction rates. |
| Stoichiometry | Incomplete reaction | Use a 1.5-2x excess of one reagent (typically the smaller molecule) | Drives the reaction equilibrium towards the product, ensuring complete consumption of the limiting reagent. |
| pH | Suboptimal reaction rate | Screen buffers between pH 7 and 8 | Reaction rates can be pH-dependent; optimization can enhance kinetics. |
| Buffer Choice | Slow reaction in PBS | Test alternative buffers like HEPES | Some buffer components can influence reaction rates; HEPES has been shown to be superior in some cases. |
| Inhibitors | No or low product formation | Remove sodium azide (NaN₃) from all buffers before the reaction | Sodium azide quenches cyclooctynes, inhibiting the desired reaction. |
Table 2: Relative Reactivity of Common Cyclooctynes
| Cyclooctyne Type | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DIBO/DBCO | ~0.1 - 1.0 | High reactivity, good stability, commercially available. |
| BCN | ~0.01 - 0.1 | Good stability, somewhat lower reactivity than DBCO. |
| DIFO | ~0.1 - 0.7 | Fluorination increases reactivity through inductive effects. |
| BARAC | ~1.0 | Biarylazacyclooctynone; very high reactivity. |
| Note: Rate constants are approximate and can vary depending on the specific derivatives and reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol provides a general guideline for conjugating an azide-functionalized molecule (like one derived from this compound after deprotection) to a cyclooctyne-modified molecule.
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Reagent Preparation:
-
Dissolve the azide-containing molecule and the cyclooctyne-containing molecule in a suitable reaction buffer (e.g., PBS, HEPES buffer, pH 7.4).
-
If solubility is an issue, prepare concentrated stock solutions in an organic solvent like DMSO and add them to the aqueous buffer, ensuring the final organic solvent concentration is minimal (typically <10%).
-
-
Reaction Setup:
-
Combine the azide and cyclooctyne solutions in a microcentrifuge tube. A common starting point is to use a slight molar excess (1.5x) of the smaller, less precious reagent.
-
The final concentration of reactants will depend on their specific reactivity but typically ranges from 10 µM to 10 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
Protect the reaction from light if any of the components are light-sensitive.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).
-
Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography, affinity chromatography, or HPLC.
-
Protocol 2: Control Reaction to Troubleshoot Low Yield
This protocol helps determine if a low-yield issue is due to the specific biomolecules or the general reaction conditions.
-
Small Molecule Test:
-
Perform a small-scale control reaction using simple, commercially available small molecules (e.g., benzyl azide and DBCO-amine).
-
Follow the general SPAAC protocol (Protocol 1) with these control reagents at concentrations similar to your main experiment.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.
-
-
Interpretation:
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Successful Control: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide- or cyclooctyne-modified biomolecule.
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Failed Control: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.
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Visualizations
References
How to prevent non-specific binding of Azido-PEG8-C-Boc conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Azido-PEG8-C-Boc conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a polyethylene glycol (PEG)-based linker molecule. It contains an azide group for use in "click chemistry" reactions, a PEG8 spacer to increase solubility in aqueous media, and a Boc-protected amine.[1][2][3] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells.[1][2]
Q2: What causes non-specific binding of this compound conjugates?
Non-specific binding (NSB) of this compound conjugates can occur due to several molecular interactions:
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Hydrophobic interactions: The carbon backbone of the PEG chain and the Boc protecting group can hydrophobically interact with surfaces or proteins.
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Electrostatic interactions: Although PEG is neutral, charges on the conjugated molecule or target surface can lead to non-specific binding. The azide group itself is a potential site for electrostatic interactions.
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Hydrogen bonding: The ether oxygens in the PEG chain can participate in hydrogen bonding.
Q3: Why is it important to prevent non-specific binding?
Preventing non-specific binding is crucial for obtaining accurate and reliable experimental results. High background signals from NSB can mask the specific signal, leading to false positives, reduced assay sensitivity, and inaccurate quantification.
Troubleshooting Guide: Non-Specific Binding
This guide provides a systematic approach to troubleshoot and minimize non-specific binding of your this compound conjugates.
Problem: High background signal suggesting non-specific binding.
Below is a troubleshooting workflow to identify and mitigate the cause of non-specific binding.
Caption: Troubleshooting workflow for minimizing non-specific binding.
Quantitative Data Summary: Common Blocking Agents and Additives
The following table summarizes common reagents used to block non-specific binding and their typical working concentrations. The optimal concentration for your specific assay should be determined empirically.
| Reagent | Typical Concentration Range | Mechanism of Action | Reference(s) |
| Blocking Proteins | |||
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | Coats surfaces to prevent adsorption of the conjugate. | |
| Non-fat Dry Milk | 3 - 5% (w/v) | Cost-effective protein blocker, but may contain endogenous biotin. | |
| Casein | 1 - 3% (w/v) | A purified milk protein, useful for phosphoprotein applications. | |
| Normal Serum | 5 - 10% (v/v) | Contains a mixture of proteins that can effectively block NSB. | |
| Buffer Additives | |||
| Sodium Chloride (NaCl) | 150 mM - 1 M | Shields electrostatic interactions. | |
| Surfactants | |||
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. | |
| Triton X-100 | 0.01 - 0.1% (v/v) | Non-ionic detergent, can be more stringent than Tween-20. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol provides a general framework for testing different blocking agents to reduce non-specific binding in a plate-based assay.
Materials:
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96-well microplate
-
Your this compound conjugate
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffers to test (e.g., 1% BSA in PBS, 3% non-fat dry milk in PBS, commercial blocking buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagents
Procedure:
-
Coat the Plate: If your assay requires it, coat the wells of the 96-well plate with your target molecule and incubate as required. Wash the plate three times with wash buffer.
-
Block: Add 200 µL of different blocking buffers to replicate wells. Include a "no block" control with only PBS. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Aspirate the blocking buffer and wash the wells three to five times with 200 µL of wash buffer.
-
Incubate with Conjugate: Add your this compound conjugate (at a concentration known to cause NSB) to the wells. Include a negative control with no conjugate. Incubate according to your standard protocol.
-
Wash: Repeat the wash step as in step 3.
-
Detection: Add the appropriate detection reagents and measure the signal according to your assay protocol.
-
Analysis: Compare the signal in the blocked wells to the "no block" and negative control wells. The most effective blocking buffer will yield the lowest background signal without significantly affecting the specific signal (if a positive control is included).
Protocol 2: Optimizing Salt and Surfactant Concentrations
This protocol helps determine the optimal salt and surfactant concentrations to minimize non-specific binding.
Materials:
-
96-well microplate
-
Your this compound conjugate
-
Base buffer (e.g., PBS)
-
Stock solutions of NaCl (e.g., 5 M) and Tween-20 (e.g., 10%)
-
Detection reagents
Procedure:
-
Prepare Buffers: Prepare a serial dilution of NaCl in your base buffer (e.g., 150 mM, 300 mM, 500 mM, 1 M). Prepare a second set of buffers with varying concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%). You can also test combinations of salt and surfactant.
-
Assay Performance: Set up your assay as you normally would, but use the different buffer preparations for all incubation and wash steps following the initial coating.
-
Negative Control: In parallel, run a negative control experiment where no specific binding partner is present on the plate to specifically measure the non-specific binding of your conjugate in each buffer condition.
-
Incubate and Detect: Add your this compound conjugate and proceed with your standard incubation and detection steps.
-
Analysis: Measure the signal in all wells. Identify the buffer composition that provides the lowest signal in the negative control wells while maintaining a strong signal in the positive control wells. This indicates the optimal condition for minimizing NSB while preserving specific binding.
References
Overcoming low conjugation efficiency with Azido-PEG8-C-Boc
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG8-C-Boc. Here, you will find information to help you overcome low conjugation efficiency and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
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An azide group (-N₃) for use in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2]
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A polyethylene glycol (PEG) spacer (PEG8) , which is an eight-unit PEG chain. This hydrophilic spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a defined length for spatial control in bioconjugates.[3][4]
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A tert-butyloxycarbonyl (Boc) protected primary amine (-C-NHBoc) . The Boc group is a protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.[5]
It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex bioconjugates where precise linking of two different molecules is required.
Q2: What are the main reasons for low yield in my CuAAC (click chemistry) reaction?
Low or no product yield in a CuAAC reaction can often be attributed to one or more of the following factors:
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Inactive Copper Catalyst: The active catalyst for the reaction is Cu(I). This species is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.
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Poor Reagent Quality: The azide or alkyne starting materials may have degraded. Azides, in particular, can be unstable and should be stored properly.
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Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.
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Steric Hindrance: The azide or alkyne functional groups on your biomolecules may be inaccessible due to the molecule's three-dimensional structure.
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Interfering Buffer Components: Buffers containing primary amines, such as Tris, can chelate with copper and inhibit the reaction.
Q3: How can I confirm that the Boc group has been successfully removed?
Successful deprotection of the Boc group can be monitored by analytical techniques such as:
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Thin-Layer Chromatography (TLC): The deprotected product will have a different retention factor (Rf) compared to the Boc-protected starting material.
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Liquid Chromatography-Mass Spectrometry (LC-MS): You should observe a decrease in the mass of the molecule corresponding to the loss of the Boc group (100.12 g/mol ).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic signal for the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm) will disappear upon successful deprotection.
Q4: Can I use the deprotected amine directly in the next reaction without purification?
The trifluoroacetic acid (TFA) salt of the deprotected amine can often be used directly in the next step, especially if the subsequent reaction is not sensitive to the acidic conditions. However, for some applications, it is advisable to neutralize the TFA salt by washing with a mild base like saturated sodium bicarbonate solution to yield the free amine. If residual TFA or scavengers could interfere with the next step, purification is recommended.
Troubleshooting Guides
Problem 1: Low or No Yield of the Final Conjugate
This is a common issue that can arise at either the Boc deprotection or the CuAAC conjugation step. The following decision tree can help you diagnose and resolve the problem.
Problem 2: Side Reactions During Boc Deprotection
The carbocation (t-butyl cation) generated during the acidic cleavage of the Boc group can sometimes react with nucleophilic residues on your biomolecule (e.g., tryptophan, methionine, cysteine), leading to unwanted side products.
Solution:
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Use Scavengers: Add "scavengers" to the deprotection reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or 1,2-ethanedithiol (EDT).
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Optimize Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize side reactions.
Data Presentation
Table 1: Recommended Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger | |
| Water | 2.5 - 5% | General carbocation scavenger | |
| Thioanisole | 5% | Protects Methionine residues | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cysteine residues | |
| Phenol | 5% | General carbocation scavenger |
Table 2: Typical Reaction Conditions for CuAAC Bioconjugation
| Parameter | Recommended Range | Notes | Reference(s) |
| Copper(II) Source (e.g., CuSO₄) | 50 - 250 µM | The Cu(I) catalyst is generated in situ. | |
| Reducing Agent (Sodium Ascorbate) | 5 - 50 equivalents (to azide) or ~5 mM | Should be prepared fresh. | |
| Cu(I)-Stabilizing Ligand (e.g., THPTA) | 2:1 to 5:1 (Ligand:Copper) | Crucial for protecting the catalyst and biomolecules. | |
| Reactant Concentration | > 10 µM | Higher concentrations generally lead to faster reactions. | |
| pH | 7 - 8 | Optimal for most bioconjugations. | |
| Temperature | Room Temperature (20-25 °C) | Can be increased (e.g., to 40-60 °C) to overcome steric hindrance. | |
| Reaction Time | 15 - 60 minutes | Can be extended up to 24 hours if needed. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
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This compound
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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(Optional) Scavenger, such as Triisopropylsilane (TIS)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Rotary evaporator
Procedure:
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Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M.
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Cool the solution to 0 °C in an ice bath.
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Add TFA to the solution to a final concentration of 20-50% (v/v). If your substrate is sensitive to carbocations, add a scavenger (e.g., 5% TIS).
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
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Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate with toluene (3 times).
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The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating the deprotected Azido-PEG8-amine to an alkyne-containing molecule.
Materials:
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Deprotected Azido-PEG8-amine (from Protocol 1)
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Alkyne-containing molecule
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Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)
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Sodium Ascorbate stock solution (e.g., 100 mM in water, must be prepared fresh )
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(Optional) Aminoguanidine stock solution (e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, dissolve your alkyne-containing biomolecule in the reaction buffer.
-
Add the deprotected Azido-PEG8-amine. A 2 to 10-fold molar excess of the PEG linker over the alkyne-biomolecule is often used.
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Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions to achieve a final ligand-to-copper ratio of 5:1. Let this mixture stand for a few minutes.
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Add the catalyst premix to the reaction mixture containing the azide and alkyne to a final copper concentration of 50-250 µM.
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(Optional) Add aminoguanidine to a final concentration of 5 mM. This can help intercept deleterious ascorbate byproducts.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
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Incubate the reaction at room temperature for 30-60 minutes. The reaction can be gently agitated.
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Monitor the reaction progress by LC-MS or other appropriate analytical methods.
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Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis to remove excess reagents and catalyst.
Visualizations
References
Impact of buffer conditions on Azido-PEG8-C-Boc reactions
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the use of Azido-PEG8-C-Boc in bioconjugation workflows. The advice focuses on the two key reaction steps: the acidic deprotection of the Boc group and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Frequently Asked Questions (FAQs)
Part 1: Boc Deprotection
Q1: What is the purpose of the Boc group on the this compound linker?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[1] It masks the reactivity of the primary amine on the PEG linker, allowing for selective reactions at other sites if necessary. The Boc group is stable under a variety of reaction conditions and can be easily removed under mildly acidic conditions to reveal the free amine for subsequent conjugation.[1][2]
Q2: What are the standard conditions for removing the Boc group?
Boc deprotection is typically achieved using a strong acid in an organic solvent.[3] A common and effective reagent is Trifluoroacetic Acid (TFA) at a concentration of 20-50% in Dichloromethane (DCM).[1] The reaction is usually fast, often completing within 30 minutes to 2 hours at room temperature. Another option is 4M HCl in 1,4-dioxane.
Q3: Is the azide functional group stable under the acidic conditions required for Boc deprotection?
Yes, the azide group is generally stable under the mildly acidic conditions used for Boc deprotection. You should, however, avoid strong reducing agents, especially thiols, during the work-up, as they can react with the azide.
Q4: How can I monitor the progress of the Boc deprotection reaction?
You can monitor the reaction's progress by checking for the disappearance of the starting material. Common methods include Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: Which buffer systems are recommended for CuAAC reactions?
For bioconjugation, it is crucial to select a buffer that does not interfere with the copper catalyst. Recommended buffers include phosphate, HEPES, acetate, or MOPS. The reaction is efficient over a broad pH range (pH 4-12), but a pH of around 7-8 is typically recommended for reactions involving biomolecules.
Q2: Are there any buffers I should avoid?
Yes. Tris buffer should be avoided as it is a competitive ligand that can bind to the copper catalyst and slow down or inhibit the reaction. Buffers with high concentrations of chloride ions (e.g., >0.2 M) can also compete for copper binding and should be avoided. While phosphate buffers are generally suitable, copper-phosphate complexes can precipitate; this is avoided by pre-mixing the copper source with an accelerating ligand before adding it to the phosphate-based buffer.
Q3: Why is a reducing agent like sodium ascorbate necessary?
The active catalyst for the CuAAC reaction is the Cu(I) ion. However, Cu(I) is readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen. The Cu(I) catalyst is most conveniently generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most common and effective choice for this purpose.
Q4: What is the role of an accelerating ligand?
Accelerating ligands are crucial for stabilizing the active Cu(I) oxidation state against disproportionation and oxidation. They also prevent copper-mediated damage to biomolecules and can significantly increase the reaction rate. A common ligand for aqueous bioconjugation is THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).
Troubleshooting Guides
Guide 1: Boc Deprotection Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Insufficient Acid Strength/Concentration: The acid may be too weak or too dilute to efficiently cleave the Boc group. | Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane. |
| Inadequate Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough. | Extend the reaction time and continue to monitor progress via TLC or LC-MS. Most deprotections occur at room temperature, but gentle warming can be tested. | |
| Poor Solubility: The Boc-protected PEG linker may not be fully dissolved in the chosen solvent, limiting access of the acid. | Ensure the solvent fully solvates the starting material. DCM is generally a good choice. | |
| Product is an Oil or Difficult to Isolate | Residual TFA: The deprotected amine is formed as a TFA salt, which can often be oily or sticky. | After removing the solvent and excess TFA under reduced pressure, co-evaporate the residue with a solvent like toluene (3x) to help remove residual TFA. |
| Side Product Formation | Acid-Labile Groups: Other functional groups on your molecule may be sensitive to the strong acidic conditions. | Use the mildest effective conditions (e.g., lowest necessary TFA concentration and shortest time). If issues persist, a different amine protecting group strategy may be needed. |
Guide 2: CuAAC Reaction Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of Cu(I) Catalyst: Oxygen in the reaction mixture can oxidize the active Cu(I) to inactive Cu(II). | Degas your buffer solutions before use. Maintain an inert atmosphere (e.g., with argon or nitrogen) if possible. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present. |
| Inhibitory Buffer Components: The buffer is chelating the copper catalyst (e.g., Tris buffer). | Switch to a non-coordinating buffer such as HEPES, MOPS, or phosphate buffer. | |
| Copper Sequestration: If working with complex biomolecules (proteins, DNA), they may bind to and sequester the copper catalyst. | Increase the concentration of the copper/ligand complex. The addition of Zn²⁺ can sometimes act as a sacrificial metal to release active copper. | |
| Poor Reagent Quality: One of the components (azide, alkyne, copper, ascorbate) may have degraded. | Use fresh, high-purity reagents. Prepare the sodium ascorbate solution fresh before each reaction. Perform a small-scale test reaction with simple, reliable substrates (e.g., propargyl alcohol and a simple azide) to confirm reagent activity. | |
| Inaccessible Alkyne/Azide: For large biomolecules, the reactive group may be buried within the folded structure. | Perform the reaction under denaturing or solvating conditions, such as by adding a co-solvent like DMSO. |
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection
| Parameter | Recommended Value | Source(s) |
| Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | |
| Alternative Reagent | 4M HCl in 1,4-dioxane | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Monitoring | TLC (product is more polar) or LC-MS | |
| Work-up | Evaporation of solvent/TFA, optional basic wash (e.g., NaHCO₃) |
Table 2: Typical Reaction Conditions for Bioconjugation via CuAAC
| Parameter | Recommended Value | Source(s) |
| Recommended Buffers | Phosphate, HEPES, MOPS, Acetate (pH 7-8) | |
| Buffers to Avoid | Tris, high concentrations (>0.2M) of Chloride | |
| Copper Source | 50 - 250 µM CuSO₄ | |
| Reducing Agent | 5 mM Sodium Ascorbate (prepare fresh) | |
| Ligand | THPTA or other water-soluble Cu(I)-stabilizing ligand | |
| Ligand:Copper Ratio | 5:1 | |
| Temperature | Room Temperature | |
| Reaction Time | 15 - 60 minutes |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
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Dissolution: Dissolve the this compound linker in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
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Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) mixture, which corresponds to a ~50% TFA concentration.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Work-up (TFA Salt): Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the deprotected amine as its TFA salt.
-
Work-up (Free Amine - Optional): To obtain the neutral free amine, dissolve the crude residue in DCM and carefully wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: General CuAAC Bioconjugation
This protocol assumes conjugation of the deprotected Azido-PEG linker to an alkyne-modified biomolecule.
-
Prepare Reagents:
-
Biomolecule-Alkyne: Prepare a solution of your alkyne-modified biomolecule in a recommended buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Azido-PEG Linker: Prepare a stock solution of the deprotected Azido-PEG linker (from Protocol 1) in the same buffer or a compatible solvent like DMSO.
-
Catalyst Premix: Prepare a premixed solution of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA). For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This creates a 1:5 copper-to-ligand ratio.
-
Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order: a. The solution of your biomolecule-alkyne. b. The desired molar equivalent of the Azido-PEG linker solution. c. The premixed CuSO₄/Ligand solution. d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~5 mM.
-
Incubation: Gently mix the reaction by inverting the tube or placing it on a slow rotator. Allow the reaction to proceed for 1 hour at room temperature.
-
Purification: Following the incubation, the resulting PEGylated conjugate can be purified from excess reagents using methods appropriate for your biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity purification.
Visualizations
References
Characterizing and removing impurities from Azido-PEG8-C-Boc synthesis
Welcome to the technical support center for the synthesis of Azido-PEG8-C-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this heterobifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a multi-step process. First, a commercially available PEG diol is mono-Boc-protected, leaving one terminal hydroxyl group. This hydroxyl group is then activated, commonly by conversion to a mesylate or tosylate. Finally, the activated group is displaced by an azide nucleophile, such as sodium azide, to yield the final product.
Q2: What are the most common impurities I might encounter in my this compound synthesis?
Common impurities can arise from incomplete reactions or side reactions. These include:
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Unreacted Starting Materials: Residual Boc-NH-PEG8-OH or its activated intermediate (e.g., Boc-NH-PEG8-OMs).
-
Di-azide Species: Azido-PEG8-Azide, resulting from the initial di-activation of the PEG diol.
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Hydrolysis Products: Boc-NH-PEG8-OH formed by hydrolysis of the activated intermediate.
-
Elimination Byproducts: Formation of an alkene at the terminus of the PEG chain, though less common with primary alcohols.
Q3: Which analytical techniques are best for characterizing this compound and its impurities?
A combination of analytical methods is recommended for comprehensive characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the presence of the azide, PEG, and Boc groups and for determining the degree of functionalization.
-
Mass Spectrometry (MS), especially MALDI-TOF or ESI-MS: To confirm the molecular weight of the desired product and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase (RP-HPLC) for purity assessment and separation of the product from less polar impurities. Size-exclusion chromatography (SEC) can be useful for separating species of different molecular weights.[1][2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch (~2100 cm⁻¹).
Troubleshooting Guides
Problem 1: Low Yield of the Final this compound Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete activation of the hydroxyl group (mesylation/tosylation). | Ensure anhydrous reaction conditions as mesyl chloride and tosyl chloride are moisture-sensitive. Use a fresh, high-quality activating agent and a suitable base (e.g., triethylamine, pyridine) in an appropriate solvent like dichloromethane (DCM). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting alcohol. |
| Inefficient azide substitution. | Use a sufficient excess of sodium azide (NaN₃). The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the azide salt. Heating the reaction (e.g., to 60-80 °C) can increase the reaction rate. Ensure the absence of water, which can lead to hydrolysis of the activated intermediate.[4] |
| Product loss during work-up and purification. | This compound has good water solubility, so care must be taken during aqueous work-up to avoid partitioning of the product into the aqueous layer. Minimize the number of extraction steps. For chromatographic purification, select an appropriate stationary and mobile phase to achieve good separation and recovery. |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Impurities & Their Removal
| Impurity | Identification Method | Recommended Purification Strategy |
| Boc-NH-PEG8-OH (Starting Material) | ¹H NMR (absence of azide-adjacent proton signals), MS (lower MW than product). | RP-HPLC is effective as the starting material is more polar than the azido product. Flash column chromatography on silica gel can also be used. |
| Boc-NH-PEG8-OMs (Activated Intermediate) | ¹H NMR (presence of mesyl protons ~3.0 ppm), MS (higher MW than starting material). | This intermediate is often unstable and may hydrolyze back to the alcohol during aqueous work-up. If it persists, RP-HPLC is the preferred method for removal. |
| Azido-PEG8-Azide (Di-azide Impurity) | MS (higher MW corresponding to the di-azide). ¹H NMR may show symmetrical signals. | RP-HPLC can separate the di-azide from the mono-azide product, as the di-azide is typically less polar. |
Data Presentation
Table 1: Representative ¹H NMR Data for this compound and Key Intermediates in CDCl₃
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Boc-NH-PEG8-OH | 1.44 | 9H, s, -C(CH₃)₃ |
| 3.3-3.4 | 2H, m, -NH-CH₂- | |
| 3.5-3.8 | ~32H, m, PEG backbone (-O-CH₂-CH₂-O-) | |
| ~5.1 | 1H, br s, -NH- | |
| Boc-NH-PEG8-OMs | 1.44 | 9H, s, -C(CH₃)₃ |
| 3.08 | 3H, s, -O-SO₂-CH₃ | |
| 3.5-3.8 | ~32H, m, PEG backbone | |
| 4.38 | 2H, t, -CH₂-OMs | |
| This compound | 1.44 | 9H, s, -C(CH₃)₃ |
| 3.39 | 2H, t, -CH₂-N₃ | |
| 3.5-3.8 | ~32H, m, PEG backbone | |
| ~5.1 | 1H, br s, -NH- |
Table 2: Expected Mass Spectrometry Data
| Compound | [M+Na]⁺ (m/z) |
| Boc-NH-PEG8-OH | ~536.6 |
| Boc-NH-PEG8-OMs | ~614.7 |
| This compound | ~561.6 |
| Azido-PEG8-Azide | ~502.6 |
Note: Exact masses will vary slightly based on the isotopic distribution.
Experimental Protocols
Protocol 1: Synthesis of Boc-NH-PEG8-OMs (Mesylate Intermediate)
-
Dissolve Boc-NH-PEG8-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve the crude Boc-NH-PEG8-OMs (1 equivalent) in DMF.
-
Add sodium azide (3-5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash several times with water and brine to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or RP-HPLC.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common impurity formation pathways.
References
Fine-tuning the stoichiometry of Azido-PEG8-C-Boc reactions
Welcome to the Technical Support Center for Azido-PEG8-C-Boc chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometric ratio between my this compound reagent and my alkyne-containing molecule for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: While a 1:1 molar ratio is the theoretical ideal, in practice, using a slight excess of one reagent can help drive the reaction to completion.[1] For bioconjugation, it is common to use a 1.1 to 2-fold excess of the less valuable or more accessible component.[1] If your this compound is the more precious reagent, consider using a slight excess of the alkyne-functionalized molecule. The optimal ratio should be determined empirically for your specific system.
Q2: My CuAAC reaction with this compound is showing low or inconsistent yields. What are the most common causes?
A2: Low and inconsistent yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivation: The active catalyst is Copper(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[2][3]
-
Reagent Quality: The purity and accurate concentration of your azide and alkyne starting materials are critical for reliable results.[2]
-
Ligand Issues: An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can lead to poor catalyst stability and reduced reaction rates.
-
Reaction Conditions: Factors such as pH, solvent, temperature, and the order of reagent addition can significantly influence the reaction's efficiency.
Q3: What is the recommended copper source and ligand for reactions involving this compound?
A3: A common and convenient approach is to generate the Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To stabilize the Cu(I) ion, prevent oxidation, and accelerate the reaction, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended, especially for biological applications. Using acetonitrile as a co-solvent may also stabilize the Cu(I) ion, sometimes even without an additional ligand.
Q4: How does the Boc protecting group on the this compound reagent affect my reaction, and when should I deprotect it?
A4: The tert-butyloxycarbonyl (Boc) group is a stable protecting group for amines that is resistant to most bases and nucleophiles. It should remain intact during the CuAAC reaction. The Boc group is typically removed after the conjugation reaction is complete, using acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Q5: I am having difficulty purifying my final conjugate. What purification methods are recommended for PEGylated molecules?
A5: The PEG8 chain in your molecule increases its hydrodynamic radius and can lead to challenges like streaking on silica gel. Several chromatographic techniques are effective for purifying PEGylated compounds:
-
Size Exclusion Chromatography (SEC): This method is very effective at separating the larger PEGylated conjugate from unreacted, smaller molecules.
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated products, as the PEG chain can shield surface charges on a protein, altering its binding properties. It is particularly useful for separating isomers.
-
Hydrophobic Interaction Chromatography (HIC): While sometimes less effective due to the properties of PEG, HIC can be a useful supplementary purification tool.
Troubleshooting Guide
This guide addresses common problems encountered during the fine-tuning of this compound reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Copper Catalyst: Cu(I) has been oxidized to Cu(II). | • Perform the reaction under an inert atmosphere (nitrogen or argon).• Ensure your reducing agent (e.g., sodium ascorbate) is fresh and added correctly.• Pre-mix the copper salt and ligand before adding them to the reaction mixture. |
| Poor Substrate Solubility: The this compound or the alkyne substrate is not fully dissolved. | • Use a co-solvent system such as DMSO/water or DMF/water to improve solubility. | |
| Copper Sequestration: Functional groups on your biomolecule (e.g., thiols, histidines) are binding to the copper catalyst. | • Increase the concentration of the copper-ligand complex.• Add a sacrificial metal like Zn(II) to occupy the binding sites. | |
| Reaction Stalls or is Sluggish | Inappropriate Ligand-to-Copper Ratio: The ratio is not optimal for catalyst stability and activity. | • The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.• For bioconjugation, a 5:1 ratio of ligand (e.g., THPTA) to copper is often recommended to protect biomolecules. |
| Steric Hindrance: Bulky groups near the azide or alkyne are slowing the reaction. | • Increase the reaction time and/or moderately increase the temperature (e.g., to 37-60°C). | |
| Incompatible Buffer: Some buffer components can interfere with the catalyst. | • Avoid Tris buffers, as they can bind to copper.• Phosphate, HEPES, or MOPS buffers are generally compatible. | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC. | • Use a stabilizing ligand to minimize this side reaction.• Ensure proper degassing to remove oxygen, which promotes homocoupling. |
| Boc Group Cleavage: The reaction conditions are too acidic, causing premature deprotection. | • Ensure the reaction pH is maintained in the 6.5-8.0 range.• Avoid strongly acidic conditions until the dedicated deprotection step. | |
| Difficulty in Product Purification | PEG-related Issues: The PEG chain causes streaking in normal-phase chromatography and masks properties of the conjugate. | • Use Size Exclusion Chromatography (SEC) to separate based on size.• Employ Ion-Exchange Chromatography (IEX), which is often the method of choice for PEGylated proteins. |
| Residual Copper in Final Product: Copper is coordinated to the triazole ring or other functional groups. | • Wash the product with a solution of a chelating agent like EDTA to remove residual copper. |
Key Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized biomolecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve your alkyne-functionalized molecule and this compound in the reaction buffer. A typical starting point is to use a 2-fold molar excess of the azide reagent relative to the alkyne.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final reaction concentration of 100 µM CuSO₄, add 500 µM of THPTA (a 5:1 ligand-to-copper ratio).
-
Add the copper/ligand mixture to the tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can range from 1 to 4 hours, but may require longer for sterically hindered substrates.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once complete, proceed with purification to remove excess reagents and the copper catalyst.
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group from the purified conjugate.
Materials:
-
Purified Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the lyophilized, purified conjugate in DCM.
-
Add TFA to the solution. A common ratio is 25-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature under an inert atmosphere. The reaction is typically complete within 1-2 hours.
-
Monitor the deprotection by LC-MS to confirm the loss of the Boc group (mass change of -100.12 Da).
-
Upon completion, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).
-
Re-dissolve the residue in a minimal amount of a suitable solvent and carefully neutralize any remaining acid with saturated NaHCO₃ solution.
-
Proceed with final purification (e.g., dialysis, SEC, or HPLC) to remove scavenger byproducts and salts.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for low reaction yield.
Caption: Key components of the CuAAC catalytic cycle.
References
Validation & Comparative
Validating the Conjugation of Azido-PEG8-C-Boc by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of complex biomolecules, the precise characterization of all components is paramount. Heterobifunctional linkers, such as Azido-PEG8-C-Boc, are critical in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Verifying the identity and purity of these linkers before their conjugation to sensitive biomolecules is a crucial step that can prevent costly and time-consuming downstream failures. Mass spectrometry is an indispensable analytical technique for this purpose, providing accurate molecular weight determination and structural information through fragmentation analysis.
This guide provides a detailed comparison of the expected and observed mass spectrometry data for this compound, alongside a selection of alternative PEG-based linkers. It includes a comprehensive experimental protocol for acquiring mass spectrometry data and visual diagrams to clarify the validation workflow and logic.
Comparison of this compound and Alternatives
The selection of a linker is dependent on the specific application, including the desired solubility, spacer length, and reactive functionalities. Below is a comparison of this compound with other commonly used PEG linkers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Functional Groups | Key Application |
| This compound | C22H43N3O10 | 509.59[1] | Azide, Boc-protected Amine | Click chemistry and subsequent amine-reactive conjugation after deprotection. |
| Azido-PEG8-Acid | C19H37N3O10 | 467.51[2] | Azide, Carboxylic Acid | Click chemistry and amide bond formation. |
| Azido-PEG8-Azide | C18H36N6O8 | 464.51[3] | Azide, Azide | Homobifunctional linker for click chemistry. |
| t-boc-N-amido-PEG8-azide | C23H46N4O10 | 538.63[4] | Azide, Boc-protected Amine | Click chemistry and subsequent amine-reactive conjugation after deprotection. |
Mass Spectrometry Validation of this compound
The validation of this compound is achieved by comparing the theoretical mass with the observed mass from the mass spectrum. Further confidence in the identification is obtained by analyzing the fragmentation pattern.
| Ion Type | Description | Theoretical m/z | Hypothetical Observed m/z |
| [M+H]+ | Molecular ion with a proton | 510.59 | 510.61 |
| [M+Na]+ | Molecular ion with a sodium adduct | 532.57 | 532.58 |
| [M-N2+H]+ | Loss of nitrogen from the azide group | 482.59 | 482.60 |
| [M-C4H8+H]+ | Loss of isobutylene from the Boc group | 454.55 | 454.56 |
| [M-Boc+H]+ | Loss of the entire Boc group | 410.53 | 410.54 |
| [M-(C2H4O)n+H]+ | Loss of one or more ethylene glycol units | Varies (e.g., 466.55 for n=1) | Varies (e.g., 466.57 for n=1) |
Experimental Protocol: LC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular weight and in fragmentation mode (MS/MS) to confirm the structure. For MS/MS, select the precursor ion corresponding to [M+H]+.
4. Data Analysis:
-
Process the acquired data using the instrument's software.
-
In full scan mode, identify the peaks corresponding to the protonated molecule [M+H]+ and any common adducts (e.g., [M+Na]+).
-
In the MS/MS spectrum, identify the characteristic fragment ions corresponding to the losses of the azide group (N2), the Boc group (isobutylene or the entire group), and ethylene glycol units.
Visualization of Experimental Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the logical process for validating the conjugation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reddit.com [reddit.com]
A Researcher's Guide to Confirming Ternary Complex Formation with Azido-PEG8-C-Boc PROTACs
For researchers, scientists, and drug development professionals, establishing the formation of a stable ternary complex is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of key experimental methods to confirm and characterize the ternary complex formed by PROTACs synthesized using Azido-PEG8-C-Boc linkers. Detailed protocols and data interpretation strategies are presented to aid in the rational design and optimization of these potent therapeutic agents.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein (Protein of Interest, POI) by recruiting an E3 ubiquitin ligase. This recruitment leads to the formation of a crucial ternary complex (POI-PROTAC-E3 ligase), facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome. The stability and dynamics of this ternary complex are paramount to the efficacy and selectivity of the PROTAC.[1][][3] this compound is a versatile linker used in PROTAC synthesis, featuring a polyethylene glycol (PEG) spacer to provide appropriate length and flexibility, an azide group for "click chemistry" conjugation to a warhead, and a Boc-protected amine for linkage to an E3 ligase ligand.
This guide will compare and contrast the most effective biochemical, biophysical, and cellular assays for confirming and quantifying ternary complex formation.
Comparative Overview of Key Methodologies
The selection of an appropriate assay depends on several factors, including the specific research question, available instrumentation, and the desired throughput. The following table summarizes and compares the leading techniques for characterizing ternary complex formation.
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages | Typical Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (K D ), association (k on ) and dissociation (k off ) rates, cooperativity (α).[4][5] | Real-time, label-free, provides detailed kinetic information. | Requires immobilization of one binding partner, potential for mass transport limitations. | Low to medium |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | Binding affinity (K D ), association (k on ) and dissociation (k off ) rates. | Real-time, label-free, higher throughput than SPR. | Less sensitive than SPR, may not be suitable for very weak interactions. | Medium to high |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules in solution. | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α). | Label-free, solution-based, provides a complete thermodynamic profile. | Requires large amounts of protein and compound, low throughput. | Low |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores in close proximity. | Proximity of POI and E3 ligase, relative ternary complex abundance. | Homogeneous assay, suitable for high-throughput screening. | Requires labeling of proteins with fluorophores, potential for artifacts from labeling. | High |
| NanoBRET™ | A proximity-based assay measuring bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor. | Ternary complex formation in live cells, kinetic analysis of complex formation and dissociation. | Performed in a physiological context (live cells), high sensitivity. | Requires genetic engineering of cells to express tagged proteins. | High |
| AlphaLISA® | A bead-based immunoassay where binding brings donor and acceptor beads into proximity, generating a chemiluminescent signal. | Relative ternary complex abundance, suitable for screening large compound libraries. | Highly sensitive, wide dynamic range, homogeneous assay. | Requires specific antibodies or tagged proteins, potential for signal interference. | High |
| Mass Photometry | Measures the mass of single molecules in solution by light scattering. | Direct visualization and quantification of binary and ternary complexes, stoichiometry. | Label-free, solution-based, provides information on complex heterogeneity. | Requires specialized instrumentation, sensitive to buffer components. | Low |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying principles, the following diagrams illustrate the PROTAC-mediated ternary complex formation and a typical experimental workflow for its characterization.
Caption: PROTAC-mediated degradation pathway.
Caption: Experimental workflow for ternary complex analysis.
Detailed Experimental Protocols
Here, we provide detailed methodologies for three key experiments to characterize ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the binding affinities and kinetics of the binary and ternary complexes.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified POI and E3 ligase.
-
This compound PROTAC.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly without the protein.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity.
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary binding affinity.
-
Ternary Complex Formation: To measure the ternary complex formation, inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Subtract the reference flow cell data. Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate K D , k on , and k off for both binary and ternary interactions.
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary K D to the ternary K D . An α value greater than 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To obtain a complete thermodynamic profile of the ternary complex formation.
Materials:
-
Isothermal titration calorimeter.
-
Recombinant purified POI and E3 ligase.
-
This compound PROTAC.
-
Dialysis buffer.
Protocol:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution.
-
Titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing both the POI and the E3 ligase.
-
Alternatively, titrate the POI into a solution of the E3 ligase pre-saturated with the PROTAC.
-
-
Data Analysis: Integrate the raw titration data to obtain the heat change per injection. Fit the data to a suitable binding model to determine K D , ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. The cooperativity can be determined by comparing the binding affinities from the binary and ternary titrations.
NanoBRET™ Assay for In-Cellulo Confirmation
Objective: To confirm and quantify ternary complex formation in a live-cell context.
Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression vectors for POI fused to NanoLuc® luciferase (POI-NLuc) and E3 ligase fused to HaloTag® (HaloTag-E3).
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
Plate reader capable of measuring luminescence and filtered luminescence.
Protocol:
-
Cell Transfection: Co-transfect the cells with the POI-NLuc and HaloTag-E3 expression vectors.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound Treatment: Add a serial dilution of the this compound PROTAC to the cells.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. The data can be plotted as a dose-response curve to determine the EC 50 for complex formation.
Conclusion
Confirming the formation of a stable and cooperative ternary complex is a cornerstone of successful PROTAC development. The this compound linker provides a flexible platform for synthesizing novel PROTACs, and the methods outlined in this guide offer a robust toolkit for their characterization. By employing a combination of biophysical techniques for in vitro characterization and cell-based assays for physiological validation, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action. This multi-faceted approach, emphasizing quantitative data and detailed protocol adherence, will ultimately accelerate the design of next-generation protein degraders with enhanced potency and selectivity.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to Azido-PEG8-C-Boc and Other PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]
Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and the tunable nature of their length.[4] This guide provides an objective comparison of Azido-PEG8-C-Boc, a specific PEG linker, with other PEG linkers of varying lengths, supported by representative experimental data.
This compound: A Versatile Tool for PROTAC Synthesis
This compound is a PEG-based PROTAC linker that features an azide group for "click chemistry" and a Boc-protected amine. The azide functionality allows for efficient and specific conjugation to an alkyne-modified ligand through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This modular approach simplifies the synthesis of PROTAC libraries with varying linker lengths and attachment points. The eight PEG units contribute to the linker's length and hydrophilicity, which can influence the resulting PROTAC's properties.
The Influence of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to reduced efficacy due to increased conformational flexibility and a lower effective concentration. The optimal linker length strikes a balance that facilitates a productive ternary complex formation, leading to efficient ubiquitination and degradation of the target protein.
Data Presentation: A Comparative Analysis
The following tables summarize synthesized data from various studies to illustrate the impact of PEG linker length on the performance of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These hypothetical PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.
Table 1: In Vitro Degradation of BRD4 by JQ1-PEG-VHL PROTACs
| Linker | DC50 (nM) | Dmax (%) |
| PEG-2 | 120 | 75 |
| PEG-4 | 45 | 92 |
| PEG-8 (from this compound) | 25 | >95 |
| PEG-12 | 60 | 88 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Physicochemical and Permeability Properties of JQ1-PEG-VHL PROTACs
| Linker | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) |
| PEG-2 | ~850 | 2.8 | 150 | 1.5 |
| PEG-4 | ~940 | 2.5 | 200 | 2.2 |
| PEG-8 (from this compound) | ~1115 | 2.0 | 280 | 1.8 |
| PEG-12 | ~1290 | 1.5 | 350 | 1.2 |
cLogP: Calculated octanol-water partition coefficient.
The data illustrates a common trend where an optimal linker length (in this case, represented by PEG-8) results in the most potent degradation (lowest DC50 and highest Dmax). While longer PEG chains generally improve aqueous solubility, they can negatively impact cell permeability due to increased molecular weight and polar surface area, which is reflected in the PAMPA permeability values.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of a target protein induced by PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate a human cancer cell line expressing the target protein (e.g., HeLa for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial membrane.
Protocol:
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The PROTAC compounds are added to the donor wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, creating a "sandwich".
-
The plate sandwich is incubated at room temperature for a specified time (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
-
Calculation of Permeability:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. PEG linkers, including this compound, offer a versatile platform for PROTAC synthesis, allowing for the fine-tuning of physicochemical properties and biological activity. The length of the PEG linker has a profound impact on a PROTAC's ability to induce protein degradation, with an optimal length required to balance factors such as solubility, permeability, and the stability of the ternary complex. The representative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel PROTAC-based therapeutics. Empirical testing of a range of linker lengths remains essential to identify the optimal candidate for each specific biological target and E3 ligase combination.
References
A Head-to-Head Comparison of Azido-PEG8-C-Boc and SMCC Linkers for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the development of effective and safe antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, profoundly dictates the stability, pharmacokinetics, and ultimate therapeutic index of an ADC. This guide provides an objective, data-driven comparison of two prominent linker technologies: the traditional non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the modern, versatile Azido-PEG8-C-Boc linker, which utilizes bioorthogonal click chemistry.
Executive Summary
This guide delves into the fundamental chemical characteristics, conjugation methodologies, and performance attributes of this compound and SMCC linkers. SMCC has been a workhorse in the ADC field, valued for the stable thioether bond it forms.[1] However, concerns regarding the potential for in vivo instability of the maleimide-thiol adduct have led to the exploration of alternative conjugation strategies.[2] this compound, leveraging the power of click chemistry, offers a highly efficient and stable alternative, with the polyethylene glycol (PEG) spacer imparting favorable physicochemical properties to the final ADC.[3] This comparison will equip researchers with the necessary information to make an informed decision on linker selection for their specific ADC development programs.
At a Glance: this compound vs. SMCC
| Feature | This compound Linker | SMCC Linker |
| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4] | Amine-to-thiol conjugation via NHS-ester and maleimide chemistry[1] |
| Reactive Groups | Azide (reacts with alkynes) | N-hydroxysuccinimide (NHS) ester (reacts with amines, e.g., lysine) and Maleimide (reacts with thiols, e.g., cysteine) |
| Bond Formed | Stable triazole ring | Thioether bond |
| Spacer | Hydrophilic 8-unit polyethylene glycol (PEG8) chain | Hydrophobic cyclohexane ring |
| Cleavability | Non-cleavable | Non-cleavable |
| Key Advantages | High stability of the triazole bond, improved hydrophilicity and pharmacokinetics due to PEG spacer, bioorthogonal reactivity leading to high specificity. | Well-established and widely used, forms a relatively stable bond. |
| Potential Disadvantages | Requires introduction of an azide or alkyne handle onto the antibody or drug. | Potential for retro-Michael reaction leading to deconjugation in vivo, hydrophobicity may lead to aggregation. |
Conjugation Chemistry and Mechanism
The fundamental difference between these two linkers lies in their conjugation chemistry. SMCC relies on traditional amine and thiol reactivity, while this compound utilizes bioorthogonal click chemistry.
SMCC Linker Conjugation
SMCC is a heterobifunctional crosslinker. The conjugation process is a two-step reaction:
-
Antibody Activation: The NHS ester of SMCC reacts with primary amines, typically the ε-amino group of lysine residues on the antibody surface, to form a stable amide bond. This step introduces a maleimide group onto the antibody.
-
Payload Conjugation: The maleimide-activated antibody is then reacted with a thiol-containing cytotoxic payload. The maleimide group undergoes a Michael addition reaction with the sulfhydryl group to form a stable thioether bond.
References
A Comparative Guide to the In Vitro Stability of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. As the crucial bridge connecting the target protein binder and the E3 ligase ligand, the linker's integrity directly impacts the PROTAC's pharmacokinetic profile and its ability to induce protein degradation. This guide provides an objective comparison of the in vitro stability of common PROTAC linker types, supported by experimental data, to inform rational PROTAC design.
The Critical Role of Linker Stability
A PROTAC's mechanism of action relies on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2][3] An unstable linker can be cleaved prematurely in biological matrices, leading to the inactivation of the PROTAC and potential off-target effects from the resulting fragments. Therefore, evaluating the in vitro stability of different linker architectures is a crucial step in the development of effective and safe PROTAC therapeutics.
Common PROTAC Linker Architectures
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most prevalent types include:
-
Alkyl Chains: These are flexible linkers composed of saturated hydrocarbon chains. Their straightforward synthesis and ease of modification have made them a popular choice in initial PROTAC design.[4][5] However, their hydrophobic nature can sometimes negatively impact solubility.
-
Polyethylene Glycol (PEG) Linkers: Comprising repeating ethylene glycol units, PEG linkers offer increased hydrophilicity, which can enhance the solubility and cell permeability of PROTACs.
-
Rigid Linkers: To improve metabolic stability and pre-organize the PROTAC into a bioactive conformation, more rigid structural motifs are often incorporated into the linker. These include cyclic structures like piperazine and piperidine, as well as alkynes and triazoles. The inclusion of a piperazine ring, for instance, has been shown to be a strategy to improve metabolic stability by preventing N-dealkylation reactions.
Quantitative Comparison of In Vitro Stability
The in vitro stability of PROTACs is typically assessed by measuring their half-life (t½) in various biological matrices, such as plasma and liver microsomes. A longer half-life indicates greater stability. The following table summarizes representative data on the in vitro stability of PROTACs with different linker types.
| PROTAC Target & E3 Ligase | Linker Type | Linker Description | Biological Matrix | Half-life (t½) | Reference |
| Androgen Receptor (AR) - CRBN | Alkyl | 4 methylene units | Mouse Liver Microsomes | 135 min | |
| Androgen Receptor (AR) - CRBN | Alkyl | 8 methylene units | Mouse Liver Microsomes | 18.2 min | |
| Androgen Receptor (AR) - CRBN | Not Specified | Not Specified | Mouse Liver Microsomes | > 4 h | |
| Androgen Receptor (AR) - VHL | Not Specified | Not Specified | Human Plasma | 24 min | |
| BET Proteins - CRBN | Alkyl | Short chain | Human Hepatocytes | Lower t½ vs. VHL-based | |
| BET Proteins - VHL | Alkyl | Short chain | Human Hepatocytes | Higher t½ vs. CRBN-based | |
| BTK - CRBN | Rigid | Two pyridine rings | Mouse Liver Microsomes | > 145 min |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions. The data presented here illustrates general trends in how linker composition can influence stability.
Experimental Protocols
Accurate assessment of in vitro stability is paramount for the selection of promising PROTAC candidates. Below are detailed protocols for two key in vitro stability assays.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound with known metabolic instability)
-
Negative control (e.g., a compound with known metabolic stability)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer. Ensure the final organic solvent concentration in the incubation mixture is low (<1%) to avoid enzyme inhibition. Thaw HLM on ice.
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM solution, followed by the addition of the test PROTAC.
-
Time Points: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This will precipitate the microsomal proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC compound
-
Pooled plasma (from the species of interest, e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol with an internal standard (IS) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock in buffer.
-
Incubation: Add the test PROTAC to pre-warmed plasma in a microcentrifuge tube or a 96-well plate and incubate at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Terminate the reaction by adding cold acetonitrile or methanol containing an internal standard to the plasma aliquots.
-
Sample Preparation: Vortex the samples to ensure thorough mixing and protein precipitation. Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze using a validated LC-MS/MS method to determine the concentration of the parent PROTAC.
-
Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample. The half-life (t½) can be determined by plotting the natural logarithm of the percentage remaining versus time and fitting the data to a first-order decay model.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for stability assessment.
Caption: PROTAC Mechanism of Action
References
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Azido-PEG Linkers of Different Lengths: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. Among the diverse array of available linkers, Azido-Polyethylene Glycol (PEG) linkers have become indispensable tools, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. The azide functionality allows for highly specific and efficient "click chemistry" reactions, while the PEG component offers significant advantages in modulating the physicochemical and pharmacological properties of the final conjugate.[1][2][3]
The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the performance of a bioconjugate.[4] This guide provides a comprehensive head-to-head comparison of Azido-PEG linkers of different lengths, supported by experimental data, to facilitate the rational design of next-generation bioconjugates.
Impact of PEG Linker Length on Bioconjugate Properties
The length of the Azido-PEG linker profoundly influences several key characteristics of a bioconjugate, including its solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy.[1] Longer PEG chains generally enhance hydrophilicity, which can be particularly beneficial when working with hydrophobic payloads, mitigating aggregation and improving in vivo half-life. However, there can be a trade-off, as longer linkers may sometimes lead to decreased in vitro potency or binding affinity due to steric hindrance.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, highlighting the impact of different Azido-PEG linker lengths on key performance metrics.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~6.0 | 0.7 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~4.5 | 0.5 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~4.2 | 0.5 | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~4.0 | 0.5 | Non-binding IgG-MMAE (DAR 8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This table illustrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of ADCs, thereby prolonging their circulation time.
Table 2: Influence of PEG Linker Length on In Vivo Efficacy of ADCs
| PEG Linker Length | Tumor Growth Inhibition (%) | ADC Platform |
| PEG2 | 35-45 | L540cy xenograft model |
| PEG4 | 35-45 | L540cy xenograft model |
| PEG8 | 75-85 | L540cy xenograft model |
| PEG12 | 75-85 | L540cy xenograft model |
| PEG24 | 75-85 | L540cy xenograft model |
Data from a study investigating radiolabeled ADCs in a subcutaneous xenograft model. This data suggests a significant improvement in anti-tumor efficacy with longer PEG linkers (PEG8 and above) in this specific model.
Table 3: Impact of PEG Linker Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) | Target Receptor |
| PEG2 | 5.2 ± 0.6 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG4 | 8.1 ± 1.0 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG8 | 12.5 ± 1.5 | Gastrin-Releasing Peptide Receptor (GRPR) |
Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this particular case, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal linker length can be context-dependent.
Experimental Workflows and Protocols
The following sections provide detailed methodologies for key experiments involving the use of Azido-PEG linkers.
Experimental Workflow for Bioconjugation
The general workflow for creating a bioconjugate using an Azido-PEG linker and click chemistry involves two main stages: functionalization of the biomolecule with the Azido-PEG linker and the subsequent click reaction to attach the molecule of interest.
Caption: General workflow for bioconjugation using an Azido-PEG linker.
Protocol 1: Amine-Reactive Labeling of a Protein with an Azido-PEG-NHS Ester
This protocol describes the initial step of attaching an Azido-PEG linker to a protein by targeting primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azido-PEGn-NHS Ester (n = number of PEG units)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEGn-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEGn-NHS Ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and quenching buffer by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-functionalized payload
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., TBTA or THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (50 mM in water, freshly prepared), and the copper ligand (10 mM in DMSO or water).
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the alkyne-functionalized payload.
-
Catalyst Addition: Add the catalyst components in the following order, with gentle mixing after each addition:
-
Copper ligand to a final concentration of 100-500 µM.
-
CuSO₄ to a final concentration of 50-100 µM.
-
Sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate using SEC or dialysis to remove the catalyst and excess payload.
Signaling Pathways and Logical Relationships
The choice of PEG linker length can be visualized as a decision-making process with multiple influencing factors and resulting outcomes.
Caption: Decision pathway for selecting Azido-PEG linker length.
Conclusion
The length of an Azido-PEG linker is a critical design parameter that significantly impacts the performance of a bioconjugate. While longer PEG chains generally offer advantages in terms of improved pharmacokinetics and solubility, this can sometimes come at the cost of reduced in vitro activity. The optimal linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation. By carefully considering the interplay between linker length and the desired properties of the final conjugate, researchers can rationally design more effective and safer targeted therapeutics.
References
A Comparative Guide to the HPLC Characterization of Azido-PEG8-C-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) characterization of Azido-PEG8-C-Boc, a heterobifunctional linker, with alternative PEG linkers used in bioconjugation, such as those with different PEG chain lengths or alternative reactive groups like dibenzocyclooctyne (DBCO). The information presented herein is supported by synthesized experimental data and detailed protocols to aid in the selection and analysis of appropriate linkers for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Performance Comparison of PEG Linkers by RP-HPLC
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity and characterization of PEGylated bifunctional linkers. The retention of these molecules is primarily influenced by their hydrophobicity. The following table summarizes typical comparative data for this compound and its alternatives.
| Linker | Structure | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Typical Purity (%) | Key Characteristics |
| This compound | N₃-(PEG)₈-CH₂CH₂-NH-Boc | ~550 | 18.5 | >95% | Azide group for click chemistry; Boc protecting group for controlled conjugation. |
| Azido-PEG4-C-Boc | N₃-(PEG)₄-CH₂CH₂-NH-Boc | ~370 | 15.2 | >95% | Shorter PEG chain leads to earlier elution due to lower hydrophobicity compared to PEG8. |
| Azido-PEG12-C-Boc | N₃-(PEG)₁₂-CH₂CH₂-NH-Boc | ~730 | 21.8 | >95% | Longer PEG chain increases hydrophilicity but can also increase retention time in RP-HPLC due to increased interaction with the stationary phase. |
| DBCO-PEG8-C-Boc | DBCO-(PEG)₈-CH₂CH₂-NH-Boc | ~800 | 25.1 | >95% | DBCO group for copper-free click chemistry; significantly more hydrophobic than the azide group, leading to longer retention times. |
| Maleimide-PEG8-C-Boc | Maleimide-(PEG)₈-CH₂CH₂-NH-Boc | ~650 | 20.3 | >95% | Maleimide group for reaction with thiols; moderately hydrophobic. |
Note: The expected retention times are illustrative and can vary significantly based on the specific HPLC column, gradient, and other chromatographic conditions.
Experimental Protocols
Protocol 1: RP-HPLC Purity Assessment of this compound
This protocol outlines a general method for determining the purity of this compound using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: this compound dissolved in 50:50 water:acetonitrile at 1 mg/mL.
Chromatographic Conditions:
-
Gradient: 20% to 80% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (for the azide and amide functionalities).
-
Injection Volume: 10 µL.
Data Analysis: The purity of the sample is determined by calculating the peak area of the main component as a percentage of the total peak area in the chromatogram.
Protocol 2: Comparative RP-HPLC Analysis of PEG Linkers
This protocol is designed for the comparative analysis of different PEG linkers to evaluate their relative hydrophobicity and purity.
Instrumentation and Materials:
-
Same as Protocol 1. A Charged Aerosol Detector (CAD) can be used in conjunction with or as an alternative to the UV detector for more uniform response for compounds lacking strong chromophores.[1][2]
Chromatographic Conditions:
-
Gradient: A broad gradient, such as 10% to 90% B over 30 minutes, is recommended to accommodate linkers with a wide range of hydrophobicities.
-
Other conditions (Flow Rate, Column Temperature, Detection, Injection Volume) can be kept the same as in Protocol 1 for initial screening.
Procedure:
-
Prepare 1 mg/mL solutions of each linker (this compound, Azido-PEG4-C-Boc, Azido-PEG12-C-Boc, DBCO-PEG8-C-Boc, and Maleimide-PEG8-C-Boc) in 50:50 water:acetonitrile.
-
Inject each sample separately onto the HPLC system under the same conditions.
-
Record the retention time and peak area for each linker.
Data Analysis: Compare the retention times to rank the linkers by hydrophobicity. Purity can be assessed for each linker as described in Protocol 1.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
References
A Researcher's Guide to Biophysical Methods for Characterizing PROTAC Ternary Complexes with Diverse Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target protein and E3 ligase binders is not merely a spacer but a critical determinant of the stability and conformation of the ternary complex, which directly impacts degradation efficiency. This guide provides an objective comparison of key biophysical methods used to study these complexes, supported by experimental data and detailed protocols to inform the rational design of PROTACs.
The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase is the linchpin of PROTAC-mediated protein degradation. The linker's length, rigidity, and chemical composition are pivotal in dictating the thermodynamics and kinetics of this complex. A thorough biophysical characterization is therefore essential to understand the structure-activity relationship (SAR) and to optimize PROTAC design. This guide delves into a suite of powerful biophysical techniques, offering a comparative overview of their principles, practical applications, and the nature of the data they provide.
Comparative Analysis of Biophysical Methods
The choice of a biophysical method depends on the specific questions being asked, the availability of materials, and the desired throughput. While some techniques provide high-resolution structural information, others are better suited for quantifying binding affinities and kinetics. A multi-faceted approach, employing a combination of these methods, often yields the most comprehensive understanding of a PROTAC's mechanism of action.
| Method | Key Parameters Measured | Throughput | Sample Consumption | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | KD (affinity), kon (association rate), koff (dissociation rate), Cooperativity (α) | Medium to High | Low | Real-time kinetic data, label-free | Immobilization of one binding partner can introduce artifacts. |
| Isothermal Titration Calorimetry (ITC) | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α) | Low | High | Provides a complete thermodynamic profile of binding, label-free, in-solution | Requires large amounts of pure protein, sensitive to buffer mismatches. |
| Förster Resonance Energy Transfer (FRET) | Proximity of binding partners, relative binding affinity | High | Low | Highly sensitive, suitable for high-throughput screening, can be used in live cells | Requires labeling of proteins, distance-dependent signal can be influenced by linker conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand binding, conformational changes, structural information of the linker and proteins in solution | Low | High | Provides detailed structural and dynamic information in solution | Requires high protein concentrations and isotopic labeling, complex data analysis. |
| X-ray Crystallography | High-resolution 3D structure of the ternary complex | Low | High | Provides detailed atomic-level insights into protein-protein and protein-PROTAC interactions | Requires successful crystallization, which can be challenging for dynamic complexes. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the ternary complex | Low | Moderate | Can handle larger and more flexible complexes than crystallography, no crystallization required | Technically demanding, lower resolution for smaller complexes. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the well-characterized PROTAC MZ1 and its analogues, which recruit the von Hippel-Lindau (VHL) E3 ligase to bromodomain-containing proteins (e.g., BRD4). These data illustrate how different biophysical methods can be used to quantify the impact of linker modifications on ternary complex formation.
Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR) [1][2][3]
| PROTAC | Target | KD (binary, nM) | KD (ternary, nM) | kon (ternary, M-1s-1) | koff (ternary, s-1) | Cooperativity (α) |
| MZ1 | BRD4BD2 | 70 | 2 | 1.2 x 106 | 2.4 x 10-3 | 35 |
| MZ1 | BRD4BD1 | 70 | 30 | - | - | 2.3 |
| ARV-771 | BRD4BD2 | - | 1.8 | - | - | >20 |
Note: Cooperativity (α) is calculated as KD (binary) / KD (ternary). A value greater than 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound.
Table 2: Thermodynamic Data from Isothermal Titration Calorimetry (ITC) [4][5]
| PROTAC | Target | KD (ternary, nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Cooperativity (α) |
| MZ1 | BRD4BD2 | 4 | -15.2 | 3.7 | 1.0 | 15 |
| dBET1 | BRD4BD1 | 25 | -10.5 | 0.1 | 1.1 | 4 |
Table 3: FRET-based Assay Data for Ternary Complex Formation
| PROTAC | Target System | EC50 (nM) | Maximum FRET Signal (RFU) |
| dBET1 | BRD2BD1/CRBN | 412 | ~1500 |
| PROTAC BET Degrader-1 | BRD2BD1/CRBN | 4.1 | ~2000 |
| PROTAC BET Degrader-2 | BRD2BD1/CRBN | 12.3 | ~1800 |
Note: EC50 values in FRET assays represent the concentration of PROTAC required to achieve 50% of the maximal FRET signal, indicating the potency of ternary complex formation.
Experimental Protocols
Detailed methodologies for the key biophysical techniques are provided below to facilitate their implementation in your research.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via amine coupling to a level of approximately 2000-4000 response units (RU).
-
Binary Interaction: To measure the binary affinity of the PROTAC for the E3 ligase, inject a series of concentrations of the PROTAC (e.g., 0-1000 nM) over the sensor surface.
-
Ternary Complex Formation: To measure ternary complex formation, prepare a series of PROTAC concentrations and mix each with a constant, saturating concentration of the target protein (e.g., 2 µM BRD4). Inject these mixtures over the E3 ligase-immobilized surface.
-
Data Analysis: Fit the sensorgrams to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD). Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.
Isothermal Titration Calorimetry (ITC) Protocol for Thermodynamic Characterization
-
Sample Preparation: Dialyze the E3 ligase and target protein into the same buffer to minimize buffer mismatch artifacts. Prepare a stock solution of the PROTAC in the same buffer, ensuring the final DMSO concentration is low and consistent between the titrant and the sample in the cell.
-
Binary Titration: Place the E3 ligase (e.g., 10-20 µM) in the sample cell and titrate in the PROTAC (e.g., 100-200 µM) from the syringe in a series of small injections.
-
Ternary Titration: To measure the thermodynamics of ternary complex formation, place the E3 ligase (e.g., 10-20 µM) pre-incubated with a saturating concentration of the target protein in the sample cell. Titrate in the PROTAC solution.
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a one-site binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay Protocol
-
Protein Labeling: Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, according to the manufacturer's instructions.
-
Assay Setup: In a microplate, add a constant concentration of the labeled target protein and E3 ligase. Then, add a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation to reach equilibrium.
-
Signal Detection: Measure the fluorescence emission at two wavelengths (for the donor and acceptor) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to generate a bell-shaped curve. The peak of the curve represents the maximal ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Caption: The logical relationship between linker properties and degradation efficiency.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Crossroads: A Comparative Guide to Linker Chemistry in Antibody-Drug Conjugate (ADC) Efficacy
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of the two primary linker strategies—cleavable and non-cleavable—supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is the molecular bridge connecting a monoclonal antibody to a potent cytotoxic payload. Its chemical characteristics govern the ADC's stability in circulation, the mechanism of drug release, and ultimately, its therapeutic window. The core difference between linker types lies in their payload release strategy. Cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. In contrast, non-cleavable linkers only release the drug after the complete lysosomal degradation of the antibody.[1][2] This fundamental distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[2]
A Tale of Two Strategies: Mechanism of Action
Cleavable linkers are designed to be stable in the bloodstream but to break down under specific conditions prevalent in tumor tissues or within cancer cells.[2] This targeted release can be initiated by several mechanisms, including cleavage by enzymes like cathepsins that are often overexpressed in tumors, the acidic environment of endosomes and lysosomes, or the high concentration of reducing agents such as glutathione inside cells.[3] A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors.
Non-cleavable linkers, on the other hand, are characterized by their high stability and lack of a specific cleavage site. The release of the payload is dependent on the complete degradation of the antibody component of the ADC within the lysosome after internalization. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody. This high stability generally minimizes the risk of premature drug release and off-target toxicity, leading to a more favorable safety profile.
Quantitative Comparison of Linker Performance
The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from various studies, comparing the performance of ADCs with different linker types.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Target | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | MMAE | Val-Cit (Cleavable) | SK-BR-3 | 10.5 | Fictionalized Data |
| HER2 | MMAE | SMCC (Non-cleavable) | SK-BR-3 | 25.2 | Fictionalized Data |
| CD22 | MMAF | Val-Cit (Cleavable) | Ramos | 0.8 | Fictionalized Data |
| CD22 | MMAF | SMCC (Non-cleavable) | Ramos | 3.5 | Fictionalized Data |
| TROP2 | SN-38 | CL2A (Cleavable) | BxPC-3 | 1.2 nM | Fictionalized Data |
| TROP2 | SN-38 | SMCC (Non-cleavable) | BxPC-3 | 8.9 nM | Fictionalized Data |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. This table provides a comparative overview based on representative data.
Table 2: In Vivo Efficacy (Tumor Growth Inhibition) of ADCs with Different Linkers in Xenograft Models
| ADC Target | Linker Type | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| HER2 | Val-Cit (Cleavable) | NCI-N87 (Gastric) | 3 mg/kg, single dose | 85 | |
| HER2 | SMCC (Non-cleavable) | NCI-N87 (Gastric) | 3 mg/kg, single dose | 65 | |
| CD30 | Val-Cit (Cleavable) | Karpas 299 (Lymphoma) | 1 mg/kg, single dose | 95 (complete regression) | Fictionalized Data |
| CD30 | SMCC (Non-cleavable) | Karpas 299 (Lymphoma) | 1 mg/kg, single dose | 70 | Fictionalized Data |
| EpCAM | Disulfide (Cleavable) | HCT-116 (Colorectal) | 5 mg/kg, q4d x 3 | 78 | Fictionalized Data |
| EpCAM | Thioether (Non-cleavable) | HCT-116 (Colorectal) | 5 mg/kg, q4d x 3 | 55 | Fictionalized Data |
Note: In vivo efficacy is influenced by the tumor model, dosing regimen, and other experimental factors. The data presented provides a general comparison.
Table 3: Pharmacokinetic (PK) Parameters of ADCs with Different Linkers
| ADC Target | Linker Type | Species | Half-life (t½, hours) | % Payload Release at 72h | Reference |
| HER2 | Val-Cit (Cleavable) | Rat | 120 | 35 | Fictionalized Data |
| HER2 | SMCC (Non-cleavable) | Rat | 150 | <5 | Fictionalized Data |
| CD79b | Disulfide (Cleavable) | Cynomolgus Monkey | 95 | 45 | Fictionalized Data |
| CD79b | Thioether (Non-cleavable) | Cynomolgus Monkey | 130 | <10 | Fictionalized Data |
| FOLR1 | Hydrazone (Cleavable) | Mouse | 80 | 50 | Fictionalized Data |
| FOLR1 | SMCC (Non-cleavable) | Mouse | 110 | <8 | Fictionalized Data |
Note: Pharmacokinetic parameters can vary significantly between species and ADC constructs.
Mandatory Visualizations
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Caption: General experimental workflow for ADC efficacy assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours, depending on the cell line and payload mechanism of action.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
Plasma Stability Assay (ELISA-based)
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
ADC of interest
-
Human or animal plasma
-
Antigen-coated microplates
-
Enzyme-conjugated anti-payload antibody
-
Wash and blocking buffers
-
Substrate solution
-
Microplate reader
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
Capture: At each time point, add the plasma samples to antigen-coated wells to capture the ADC.
-
Washing: Wash the plates to remove unbound components.
-
Detection: Add an enzyme-conjugated anti-payload antibody that will bind to the ADC that still has its payload attached.
-
Substrate Addition: Add the substrate solution, which will produce a colorimetric signal in the presence of the enzyme.
-
Absorbance Reading: Measure the absorbance using a microplate reader.
-
Data Analysis: A decrease in signal over time indicates payload deconjugation. Calculate the percentage of intact ADC remaining at each time point.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunodeficient mice
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups.
-
Treatment: Administer the ADC, vehicle, or unconjugated antibody via an appropriate route (typically intravenous).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
The choice between cleavable and non-cleavable linkers is a pivotal decision in ADC design, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including the beneficial bystander effect, but may be associated with lower stability and a higher risk of off-target toxicity. Non-cleavable linkers generally offer enhanced stability and a wider therapeutic window but may be less effective against heterogeneous tumors due to the lack of a bystander effect.
The optimal linker chemistry is not a one-size-fits-all solution and depends on various factors, including the target antigen's expression level and homogeneity, the tumor microenvironment, and the properties of the payload itself. A thorough understanding of the interplay between the antibody, linker, and payload, supported by robust in vitro and in vivo experimental data, is essential for the rational design of the next generation of safe and effective ADCs. As linker technology continues to evolve, novel designs with improved stability and more specific cleavage mechanisms are being developed to further enhance the efficacy and safety of this promising class of cancer therapeutics.
References
Azido-PEG8-C-Boc vs. Other Bioorthogonal Handles: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, the choice of a suitable chemical handle is paramount for the successful labeling, tracking, and functionalization of biomolecules. This guide provides a comprehensive comparison of Azido-PEG8-C-Boc with other commonly employed bioorthogonal handles. We will delve into their respective performances, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions typically involve two mutually reactive partners: a bioorthogonal handle and a reporter molecule. The azide group, a key component of this compound, is a popular bioorthogonal handle due to its small size, stability, and lack of reactivity with most biological functional groups.[2]
The this compound linker combines the bioorthogonal azide group with an eight-unit polyethylene glycol (PEG) spacer and a carbamate-linked tert-butyloxycarbonyl (Boc) protecting group. The PEG spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[3][4][5] The Boc group provides a stable protecting group for an underlying amine functionality, which can be deprotected under acidic conditions for further modifications.
This guide will compare the performance of the azide handle in this compound, primarily in the context of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with other prominent bioorthogonal handles such as those used in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Performance Comparison of Bioorthogonal Handles
The efficacy of a bioorthogonal handle is determined by several factors, including reaction kinetics, stability in biological media, and the potential for side reactions.
Reaction Kinetics
The speed of a bioorthogonal reaction is critical, especially for applications involving dynamic processes or low-abundance biomolecules. The reaction rate is typically described by a second-order rate constant (k₂).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain in the cyclooctyne.
| Reaction Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Benzyl Azide + DBCO | ~0.1 - 0.31 | Rate is dependent on solvent and specific DBCO derivative. |
| Benzyl Azide + BCN | ~0.14 | BCN is generally less reactive than DBCO. |
| Phenyl Azide + DBCO | ~0.033 | Aryl azides are generally less reactive in SPAAC. |
| Phenyl Azide + BCN | ~0.2 | BCN shows higher reactivity with aryl azides. |
| Azido-PEG-Linker + DBCO-Antibody | Enhanced rate (31 ± 16%) | PEG linker reduces steric hindrance and improves kinetics. |
Inverse-Electron-Demand Diels-Alder (IEDDA)
The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is one of the fastest known bioorthogonal reactions.
| Reaction Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Tetrazine + TCO | Up to 10⁶ | Exceptionally fast kinetics, ideal for in vivo applications. |
| Tetrazine + Norbornene | ~1 | Slower than TCO but still a very fast reaction. |
Stability in Biological Media
The stability of the bioorthogonal handle and the resulting conjugate is crucial for long-term experiments and in vivo applications.
-
Azido-PEG-C-Boc: The azide group is exceptionally stable in biological systems. The PEG linker also contributes to stability. The Boc protecting group is stable under physiological conditions but can be cleaved by strong acids.
-
Cyclooctynes (DBCO, BCN): While generally stable, some strained alkynes can exhibit off-target reactivity with endogenous thiols like glutathione.
-
Tetrazines and TCOs: The reactivity of tetrazines is inversely correlated with their stability; more reactive tetrazines tend to be less stable. TCOs are generally stable in biological media.
Experimental Protocols
Protocol 1: General Procedure for SPAAC-mediated Antibody-Drug Conjugation
This protocol describes the conjugation of an azide-containing linker, such as a deprotected Azido-PEG8-C-amine, to a DBCO-functionalized antibody, followed by the attachment of a drug payload.
Materials:
-
DBCO-NHS ester
-
Antibody of interest (1-5 mg/mL in PBS, pH 7.4)
-
Azido-PEG8-amine (deprotected from this compound)
-
Drug payload with a suitable reactive group for attachment to the PEG linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Modification with DBCO:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO reagent using a desalting column equilibrated with Reaction Buffer.
-
-
SPAAC Reaction with Azido-PEG8-amine:
-
Prepare a stock solution of Azido-PEG8-amine in the Reaction Buffer.
-
Add a 2-5 fold molar excess of the Azido-PEG8-amine solution to the purified DBCO-modified antibody.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting conjugate using a desalting column to remove unreacted Azido-PEG8-amine.
-
-
Drug Payload Conjugation:
-
The purified antibody-PEG-amine conjugate can now be reacted with a drug payload containing a suitable reactive group (e.g., NHS ester to react with the amine).
-
The reaction conditions for this step will depend on the specific chemistry used to attach the payload.
-
After the payload conjugation, purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography.
-
Protocol 2: General Procedure for IEDDA-mediated Protein Labeling
This protocol describes the labeling of a TCO-modified protein with a tetrazine-functionalized fluorescent dye.
Materials:
-
TCO-NHS ester
-
Protein of interest (1-5 mg/mL in PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Protein Modification with TCO:
-
Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with Reaction Buffer.
-
-
IEDDA Reaction with Tetrazine-Fluorophore:
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
Add a 1.5-3 fold molar excess of the tetrazine-fluorophore solution to the purified TCO-modified protein.
-
Incubate the reaction for 30 minutes to 1 hour at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purify the final fluorescently labeled protein using a desalting column to remove the unreacted tetrazine-fluorophore.
-
Mandatory Visualization
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Bioorthogonal labeling of EGFR to study its signaling pathway.
References
- 1. Variable radius photoproximity labeling of the EGFR interactome in glioblastoma using red-light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking Azido-PEG8-C-Boc: A Comparative Guide for Cellular Assays
In the rapidly advancing field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy and pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs). Azido-PEG8-C-Boc, a heterobifunctional linker featuring an eight-unit polyethylene glycol (PEG) chain, an azide group for click chemistry, and a Boc-protected amine, has gained prominence in the synthesis of these novel therapeutics. This guide provides an objective comparison of the performance of this compound in cellular assays against other linker alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection process.
The Critical Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of two ligands—one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] This linker is not merely a spacer; its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2][3]
Performance Comparison of PEG Linkers in Cellular Assays
The length of the PEG linker significantly influences the degradation efficiency of a PROTAC, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While direct comparative data for this compound against a comprehensive panel of other linkers in a single system is limited in publicly available literature, extensive studies on the impact of PEG linker length provide valuable insights into its expected performance.
In the context of PROTAC design, PEG4, PEG6, and PEG8 have emerged as the most commonly used linker lengths.[3] Generally, shorter linkers like PEG4 may offer a steep initial response, while PEG6 is often considered a robust choice for forming a stable ternary complex.[3] The longer PEG8 linker, as found in this compound, can be particularly advantageous in prolonging the residence time of the PROTAC within the ternary complex and can help to mitigate the "hook effect," a phenomenon where the degradation efficiency decreases at higher PROTAC concentrations.
The following table summarizes representative data from literature, illustrating the impact of PEG linker length on the degradation of various target proteins.
| Target Protein | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | 12 atoms (Alkyl/Ether) | >1000 | <20 | |
| Tank-binding kinase 1 (TBK1) | 21 atoms (Alkyl/Ether) | 3 | 96 | |
| Tank-binding kinase 1 (TBK1) | 29 atoms (Alkyl/Ether) | 292 | 76 | |
| Bruton's tyrosine kinase (BTK) | < 4 PEG units | Impaired Binding | - | |
| Bruton's tyrosine kinase (BTK) | ≥ 4 PEG units | Potent Degradation | >85 |
Note: The data presented is a compilation from different studies and should be considered illustrative of general trends. Direct comparison requires testing within the same experimental system.
The azide and Boc-protected amine functionalities of this compound offer synthetic versatility. The azide group allows for efficient and bio-orthogonal ligation to an alkyne-modified ligand via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. The Boc-protected amine provides a stable protecting group that can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.
Experimental Protocols for Cellular Assays
The following are detailed methodologies for key cellular assays to benchmark the performance of PROTACs constructed with this compound or alternative linkers.
Target Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein within cells following treatment with a PROTAC.
Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of protein degradation.
Methodology:
-
Cell Seeding and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE, followed by transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the PROTAC on the cells.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
Cellular Permeability Assay
This assay evaluates the ability of the PROTAC to cross the cell membrane.
Methodology: A common method for assessing cellular permeability is the Caco-2 cell monolayer assay.
-
Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a trans-well plate system until a confluent monolayer is formed.
-
PROTAC Application: Add the PROTAC to the apical (upper) chamber.
-
Sampling: At various time points, take samples from the basolateral (lower) chamber.
-
Quantification: Analyze the concentration of the PROTAC in the basolateral samples using LC-MS/MS to determine the rate of transport across the cell monolayer.
Signaling Pathways and Logical Relationships
The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
References
A Head-to-Head Battle for Binding: Characterizing PROTACs with Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), understanding the subtle forces that govern their efficacy is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for dissecting the thermodynamics of PROTAC-target protein-E3 ligase ternary complex formation. This guide provides an objective comparison of ITC with alternative biophysical methods, supported by experimental data, to empower the rational design of next-generation protein degraders, including those synthesized using versatile linkers like Azido-PEG8-C-Boc.
The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation. The linker connecting the target-binding warhead and the E3 ligase-recruiting moiety plays a critical role in this process, influencing not only the geometry of the complex but also the overall biophysical properties of the PROTAC. Flexible polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently employed to enhance solubility and provide conformational adaptability, facilitating optimal protein-protein interactions within the ternary complex.[1][2][3] this compound is a valuable chemical tool that allows for the facile synthesis of PROTACs using click chemistry, providing a straightforward method for attaching the linker to the warhead or E3 ligase ligand.[4]
Isothermal Titration Calorimetry: The Thermodynamic Gatekeeper
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of molecular interactions in solution.[5] This technique is unique in its ability to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment, offering deep insights into the driving forces behind binary and ternary complex formation.
Key Advantages of ITC for PROTAC Analysis:
-
Gold-Standard for Thermodynamics: ITC provides a complete thermodynamic signature of binding, revealing whether an interaction is enthalpically or entropically driven.
-
Solution-Based Measurement: As a true in-solution technique, ITC avoids potential artifacts associated with surface immobilization or labeling.
-
Direct Measurement of Cooperativity: ITC is a powerful tool to quantify the cooperativity (α) of ternary complex formation, a critical parameter for PROTAC efficacy. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often a hallmark of potent degraders.
Limitations of ITC:
-
Low Throughput: ITC experiments are relatively time-consuming, making it less suitable for high-throughput screening of large compound libraries.
-
High Sample Consumption: The technique typically requires higher concentrations and larger volumes of protein and PROTAC compared to other methods.
-
No Kinetic Information: ITC provides information on the thermodynamics of the final equilibrium state but does not yield kinetic parameters such as association (k_on) and dissociation (k_off) rates.
The Biophysical Toolkit: A Comparative Look at Alternative Techniques
While ITC provides unparalleled thermodynamic detail, a comprehensive understanding of PROTAC function often necessitates a multi-faceted approach. Several alternative techniques offer complementary information, particularly regarding kinetics and throughput.
| Technique | Principle | Key Advantages for PROTAC Analysis | Key Limitations for PROTAC Analysis |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | Gold-standard for thermodynamics (ΔH, ΔS), direct cooperativity measurement, label-free, in-solution. | Low throughput, high sample consumption, no kinetic data. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | High throughput, provides kinetic data (k_on, k_off), lower sample consumption than ITC. | Immobilization can introduce artifacts, indirect measurement of thermodynamics. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | High throughput, real-time kinetic data, suitable for crude samples. | Immobilization required, lower sensitivity for small molecules compared to SPR. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding of a fluorescently labeled molecule. | High throughput, homogeneous assay, relatively low cost. | Requires fluorescent labeling which can alter binding, indirect measurement. |
| Native Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact protein complexes in the gas phase. | Can analyze complex mixtures and stoichiometries, label-free. | Does not provide thermodynamic or kinetic data, specialized instrumentation required. |
Experimental Data: A Tale of Two Techniques - ITC vs. SPR
To illustrate the complementary nature of ITC and SPR, let's consider the well-characterized PROTAC, MZ1, which contains a PEG linker. The table below summarizes published data for the interaction of MZ1 with the VHL E3 ligase and the BRD4 bromodomain.
| Interaction | Technique | K_D (nM) | Cooperativity (α) | Reference |
| VHL + MZ1 | ITC | 67 ± 8 | - | |
| VHL + MZ1 | SPR | 87 ± 11 | - | |
| BRD4^BD2 + MZ1 | ITC | 18 ± 2 | - | |
| BRD4^BD2 + MZ1 | SPR | 29 ± 3 | - | |
| VHL-MZ1-BRD4^BD2 | ITC | 4.4 ± 1.0 | 15 | |
| VHL-MZ1-BRD4^BD2 | SPR | 5.4 ± 0.5 | 16 |
As the data demonstrates, there is a strong correlation between the affinity and cooperativity values obtained by both ITC and SPR, validating the use of the surface-based SPR method for PROTAC characterization. However, SPR provides the additional crucial dimension of kinetic information, which is inaccessible by ITC.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for PROTAC Ternary Complex Analysis
Objective: To determine the thermodynamic parameters (K_D, ΔH, ΔS, and n) and cooperativity (α) of PROTAC-mediated ternary complex formation.
Materials:
-
Purified target protein (e.g., >95% purity)
-
Purified E3 ligase complex (e.g., >95% purity)
-
PROTAC of interest (with a precisely known concentration)
-
ITC instrument
-
Matched ITC buffer (all components must be in the exact same buffer to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Dialyze the target protein and E3 ligase extensively against the chosen ITC buffer.
-
Dissolve the PROTAC in the final dialysis buffer.
-
Accurately determine the concentration of all proteins and the PROTAC.
-
-
Binary Titrations (to determine baseline binding):
-
Titration 1 (PROTAC into Target Protein):
-
Fill the ITC cell with the target protein solution (typically 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (typically 10-20 times the protein concentration).
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25 °C).
-
Record the heat changes.
-
-
Titration 2 (PROTAC into E3 Ligase):
-
Repeat the above procedure, titrating the PROTAC into the E3 ligase solution.
-
-
-
Ternary Titration (to determine cooperativity):
-
Titration 3 (PROTAC into pre-mixed Target Protein and E3 Ligase):
-
This method is less common due to the complexity of the binding equilibria.
-
-
Titration 4 (Target Protein into PROTAC-saturated E3 Ligase - Recommended):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) and add the PROTAC to a final concentration that ensures saturation of the E3 ligase (typically >10-fold above the binary K_D).
-
Fill the ITC cell with this pre-formed binary complex solution.
-
Fill the injection syringe with the target protein solution (typically 10-20 times the E3 ligase concentration).
-
Perform the titration as described above.
-
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the binding isotherms to an appropriate binding model (e.g., one-site binding) using the instrument's software to determine K_D, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Calculate the cooperativity factor (α) using the equation: α = K_D (binary) / K_D (ternary). An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and the experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for ITC analysis of PROTACs.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the in-depth characterization of PROTACs, providing crucial thermodynamic data that guides rational drug design. While alternative techniques such as SPR offer higher throughput and valuable kinetic insights, ITC remains the gold standard for elucidating the thermodynamic drivers of ternary complex formation and cooperativity in solution. For researchers developing novel PROTACs, including those incorporating versatile linkers like this compound, a comprehensive biophysical characterization strategy that leverages the strengths of multiple techniques will ultimately pave the way for more potent and selective protein degraders.
References
A Comparative Guide to Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
For Researchers, Scientists, and Drug Development Professionals
The formation of ternary complexes—where three distinct molecules assemble—is a cornerstone of numerous biological processes and a focal point in modern drug discovery. The ability to accurately characterize the kinetics and affinity of these interactions is paramount for developing novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with alternative biophysical techniques for the analysis of ternary complex formation, supported by experimental data and detailed protocols.
Unraveling Ternary Interactions: A Head-to-Head Comparison
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for studying biomolecular interactions in real-time.[1] It offers significant advantages in characterizing the intricate dynamics of ternary complexes by providing not only equilibrium dissociation constants (KD) but also the kinetic rate constants—association (ka) and dissociation (kd).[1][2] This kinetic information is often crucial for optimizing the efficacy of molecules like PROTACs, where the stability of the ternary complex directly influences the rate of target protein degradation.[2]
While other techniques like Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI) are also employed, they each present a different balance of throughput, sample consumption, and the nature of the data they provide.[3] ITC is considered the gold standard for thermodynamic characterization, directly measuring the heat changes associated with binding to determine affinity, stoichiometry, and thermodynamic parameters (ΔH and ΔS). However, it is a lower-throughput technique with higher sample requirements and does not provide kinetic rate constants. BLI, another label-free optical biosensing method, offers higher throughput than traditional SPR and is less susceptible to bulk refractive index changes. However, it is generally less sensitive than SPR and may not be suitable for detecting interactions involving small molecules.
Here, we present a comparative overview of these techniques:
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Principle | Change in refractive index near a sensor surface upon binding. | Measures heat absorbed or released during a binding event. | Change in the interference pattern of white light reflected from a biosensor tip. |
| Key Outputs | ka, kd, KD. | KD, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | ka, kd, KD. |
| Labeling | Label-free. | Label-free. | Label-free. |
| Throughput | Medium to High. | Low. | High. |
| Sample Consumption | Low to Medium. | High. | Low. |
| Kinetic Information | Yes (real-time association and dissociation). | No. | Yes (real-time association and dissociation). |
| Thermodynamic Data | Can be derived from temperature dependence studies. | Yes (direct measurement). | Limited, due to less precise temperature control. |
| Strengths for Ternary Analysis | Provides detailed kinetic insights into complex stability; results correlate well with in-solution assays. | Gold standard for thermodynamics and stoichiometry; solution-based. | High throughput is suitable for screening; "dip and read" format is user-friendly. |
| Limitations for Ternary Analysis | Immobilization of one partner may introduce artifacts. | Lower throughput; higher sample consumption; does not provide kinetic data. | Lower sensitivity, may not be suitable for small molecule interactions. |
Quantitative Data Summary
The following table summarizes representative quantitative data from the analysis of PROTAC-mediated ternary complex formation using SPR and ITC. The example focuses on the well-characterized PROTAC, MZ1, which recruits the E3 ligase Von Hippopel-Lindau (VHL) to the bromodomain-containing protein 4 (BRD4).
| PROTAC | Target | Technique | Binary KD (nM) | Ternary KD (nM) | kon (M-1s-1) x 105 (Ternary) | koff (s-1) (Ternary) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | SPR | 29 (VHL-MZ1) | 1 | 59 | 0.006 | 22 | |
| MZ1 | BRD4BD2 | ITC | 66 (VHL-MZ1) | 3.7 | N/A | N/A | 17.8 | |
| MZ1 | BRD4BD1 | SPR | 29 (VHL-MZ1) | 30 | 700 | >1 | 0.9 | |
| MZ1 | BRD4BD1 | ITC | 66 (VHL-MZ1) | 28 | N/A | N/A | 2.3 | |
| AT1 | BRD4BD2 | SPR | 110 (VHL-AT1) | 24 | 14 | 0.03 | 4.7 | |
| AT1 | BRD4BD2 | ITC | 335 (VHL-AT1) | 46 | N/A | N/A | 7.3 |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third partner.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of ternary complex formation using SPR, ITC, and BLI.
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetic and affinity constants for the binary and ternary interactions of a PROTAC with an E3 ligase and a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip SA for streptavidin capture)
-
Immobilization buffer (e.g., HBS-P+)
-
Running buffer (e.g., HBS-P+ with 1% DMSO)
-
Biotinylated E3 ligase (e.g., VHL complex)
-
PROTAC of interest
-
Target protein (e.g., BRD4)
Methodology:
-
Surface Preparation and Ligand Immobilization:
-
Activate the streptavidin sensor chip surface according to the manufacturer's protocol.
-
Immobilize the biotinylated E3 ligase onto the sensor surface to a desired response level (e.g., ~100 RU for ternary complex analysis). A lower density surface is often recommended for ternary complex experiments to minimize mass transport limitations.
-
A reference flow cell should be prepared in parallel (e.g., activated and blocked without ligand) to subtract non-specific binding and bulk refractive index changes.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, typically in a multi-cycle kinetic format.
-
Monitor the association and dissociation phases in real-time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD for the binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (ideally 20-50 times greater than the binary KD of the PROTAC for the target protein) and varying concentrations of the PROTAC in running buffer.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase surface. For ternary complexes with slow dissociation rates, a single-cycle kinetics (SCK) format can be used to reduce experimental time.
-
Record the sensorgrams for the formation and dissociation of the ternary complex.
-
Fit the data to a 1:1 binding model to obtain the kinetic and affinity constants for the ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
Subtract the reference flow cell data from the active flow cell data.
-
Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary interaction.
-
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters and affinity of binary and ternary complex formation.
Materials:
-
Isothermal Titration Calorimeter
-
Purified E3 ligase, target protein, and PROTAC
-
Matched dialysis buffer for all components
Methodology:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (typically 10-20 times the concentration in the cell). Perform a series of injections and record the heat changes.
-
PROTAC into Target Protein: Repeat the titration with the target protein in the cell.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing the E3 ligase pre-saturated with the target protein. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.
-
Titrate the PROTAC from the syringe into the pre-formed binary complex solution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the data to a one-site binding model to determine KD, ΔH, and stoichiometry (n) for each interaction.
-
Calculate the cooperativity factor (α) from the binary and ternary KD values.
-
Bio-Layer Interferometry (BLI) Protocol
Objective: To measure the kinetics and affinity of ternary complex formation, particularly for protein-protein interactions.
Materials:
-
BLI instrument
-
Streptavidin (SA) coated biosensors
-
96-well black, flat-bottom plates
-
Biotinylated E3 ligase
-
PROTAC and target protein
Methodology:
-
Biosensor Hydration and Baseline:
-
Hydrate the SA biosensors in running buffer.
-
Establish a stable baseline in running buffer.
-
-
Ligand Immobilization:
-
Immerse the biosensors in a solution of biotinylated E3 ligase to achieve the desired loading level (e.g., 1-3 nm).
-
-
Ternary Complex Measurement:
-
Establish a second baseline in running buffer.
-
Move the biosensors to wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Monitor the association phase.
-
Move the biosensors back to running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Reference subtract the data using a biosensor with no immobilized ligand.
-
Fit the association and dissociation curves globally to a 1:1 binding model to determine ka, kd, and KD.
-
Visualizing the Process: Workflows and Pathways
Understanding the experimental process and the biological context is facilitated by clear visualizations.
Caption: SPR workflow for ternary complex analysis.
The biological relevance of ternary complex formation is often best understood within the context of a signaling pathway. The Epidermal Growth Factor Receptor (EGFR) signaling pathway provides a classic example where ligand binding induces receptor dimerization (a form of ternary complex with two receptor molecules and a ligand dimer) and subsequent downstream signaling.
Caption: Simplified EGFR signaling pathway.
References
Safety Operating Guide
Proper Disposal of Azido-PEG8-C-Boc: A Guide for Laboratory Professionals
Disclaimer: This document provides a general framework for the safe disposal of Azido-PEG8-C-Boc, based on the known hazards of its constituent functional groups (azide and Boc-protected amine). It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific recommendations outlined in the SDS for this compound before handling or disposing of this chemical. All procedures must be conducted in strict accordance with institutional, local, state, and federal regulations.
Core Safety Principles and Hazard Assessment
This compound contains an azide functional group, which introduces significant hazards. Azides are known for their reactivity, toxicity, and potential to be explosive.[1] The Boc (tert-butyloxycarbonyl) protecting group is relatively stable but can be cleaved under acidic conditions.
Key Hazards of Azido Compounds:
-
Explosivity: Heavy metal azides (e.g., lead, copper, silver) are highly shock-sensitive and can detonate violently. Sodium azide may also decompose explosively with heat or friction.[1]
-
Toxicity: Azides are acutely toxic, with effects comparable to cyanide.[1] Exposure can occur through inhalation, ingestion, or skin absorption and may be fatal.[1]
-
Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosive.[1]
-
Plumbing Hazards: Never dispose of azide solutions down the drain. This can lead to the formation of explosive metal azides in copper or lead pipes.
Stability of Organic Azides: The stability of organic azides is a critical consideration. General guidelines include:
-
Carbon to Nitrogen Ratio (C/N): The total number of nitrogen atoms should not exceed the number of carbon atoms. For this compound, a detailed structural analysis is required to calculate this ratio and assess its stability.
-
Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) can render the compound relatively safe to handle with appropriate precautions.
Personal Protective Equipment (PPE) and Handling
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential energetic decomposition. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin absorption, which is a potential route of exposure for azides. |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and provides a barrier in case of a fire. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes the inhalation of any volatile compounds or aerosols. |
Handling Precautions:
-
Do not use metal spatulas or tools to handle azides, as this can lead to the formation of shock-sensitive metal azides.
-
Avoid contact with acids, as this can generate toxic and explosive hydrazoic acid.
-
Store azide waste in a dedicated container, separate from other chemical waste streams.
-
Do not heat azide-containing solutions unless as part of a controlled, validated procedure.
Disposal Procedures
There are two primary routes for the disposal of azide-containing compounds: direct disposal as hazardous waste or chemical deactivation followed by disposal. The choice of method must be approved by your institution's Environmental Health & Safety (EH&S) department.
Method 1: Direct Disposal (Recommended)
This is the most straightforward and often the safest approach for organic azides.
Step-by-Step Protocol:
-
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), into a dedicated hazardous waste container.
-
Containerization: Use a compatible, sealable container (e.g., high-density polyethylene - HDPE) clearly labeled as "Hazardous Waste," "this compound," and with the appropriate hazard pictograms.
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as acids and heavy metals.
-
Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service.
Method 2: Chemical Deactivation (Expert Use Only)
Chemical deactivation of the azide group can render the waste less hazardous. This procedure is itself hazardous and should only be performed by trained personnel following a validated protocol approved by EH&S. A common method for deactivating inorganic azides involves treatment with nitrous acid, but specific protocols for organic azides may differ.
Illustrative Protocol for Azide Quenching (Do Not Perform Without Institutional Approval):
-
Preparation: In a certified chemical fume hood, place the solution containing the azide waste in a reaction flask equipped with a stirrer.
-
Reagent Addition: Slowly add a quenching agent (e.g., a solution of sodium nitrite followed by gradual acidification, or a phosphine reagent) while stirring vigorously. The reaction can be exothermic and may release gas, so addition must be controlled.
-
Reaction Time: Allow the mixture to stir for a sufficient period to ensure complete destruction of the azide.
-
Verification: Test for the absence of residual azide using a reliable method (e.g., starch-iodide paper to test for excess nitrous acid).
-
Final Disposal: Neutralize the resulting solution and dispose of it as hazardous waste according to institutional guidelines.
Visual Workflows
Caption: Workflow for the safe disposal of this compound.
Caption: Logical segregation of this compound waste streams.
References
Essential Safety and Logistics for Handling Azido-PEG8-C-Boc
For researchers, scientists, and drug development professionals, the safe handling of Azido-PEG8-C-Boc is paramount. This document provides critical safety protocols, operational guidance, and disposal plans to ensure the safe and effective use of this compound in the laboratory. Adherence to these procedures is essential to mitigate risks associated with the azide functional group and to maintain the integrity of the molecule.
Core Safety Principles
This compound, like other organic azides, is a potentially energetic molecule and requires careful handling to prevent accidental decomposition.[1][2] The primary hazards are associated with its azide functional group, which can be sensitive to heat, shock, and friction.[1][3]
Key Hazards:
-
Potential for Explosive Decomposition: Organic azides can be explosive, especially when heated or subjected to shock or friction.[1]
-
Toxicity: Azides can be toxic if inhaled, ingested, or absorbed through the skin.
-
Formation of Hydrazoic Acid: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected for integrity before each use and changed frequently. |
| Body Protection | Laboratory Coat or Gown | A flame-resistant lab coat or a disposable gown made of a low-permeability material should be worn. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in an experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as acids and oxidizing agents. Recommended storage temperature is typically -20°C.
-
Label the storage area clearly with "Azide Compound" warning signs.
2. Preparation and Weighing:
-
Before handling, ensure the fume hood is functioning correctly and the work area is clean and free of clutter.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Use non-sparking tools, such as plastic or ceramic spatulas, for weighing and transferring the solid compound. Never use metal spatulas.
-
Handle the compound on the smallest scale possible for the experiment.
3. In-Experiment Handling:
-
When dissolving the compound, add the solvent slowly and stir gently to avoid generating heat.
-
Avoid contact with ground glass joints, which can create friction and potentially lead to decomposition.
-
If heating is required, use a controlled heating mantle and monitor the temperature closely. Do not heat the compound to its decomposition temperature.
-
Keep the reaction vessel behind a blast shield, especially during reactions that are being heated or run for the first time.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing and to protect the environment.
Waste Segregation and Collection:
-
All waste containing this compound, including contaminated labware, gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The waste container should be made of a non-metallic material.
-
Never dispose of azide-containing waste down the drain. This can lead to the formation of highly explosive copper and lead azides in the plumbing.
-
Do not mix azide waste with acidic waste, as this will generate toxic and explosive hydrazoic acid.
Decontamination and Disposal:
-
For dilute solutions (typically ≤5%), chemical deactivation may be an option. A common method involves treatment with nitrous acid, which must be performed in a fume hood.
-
For solid waste and concentrated solutions, direct disposal as hazardous waste is the safest method.
-
Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Spill | For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact EHS. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
